2-Bromo-4-methylthiazole-5-carbaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-4-methyl-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNOS/c1-3-4(2-8)9-5(6)7-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYIYXCLOXLCBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-4-methylthiazole-5-carbaldehyde: A Key Intermediate in Modern Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of 2-bromo-4-methylthiazole-5-carbaldehyde, a heterocyclic building block of significant interest to researchers, scientists, and professionals in the field of drug development. This document delves into its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the generation of novel therapeutic agents.
Core Compound Identification and Properties
Molecular Formula: C₅H₄BrNOS[1][3]
Molecular Weight: 206.06 g/mol [1][3]
Physicochemical Properties
Precise experimental data for the physical properties of this compound is not extensively documented in publicly available literature. However, based on the analysis of structurally similar compounds and information from suppliers, the following properties can be inferred:
| Property | Value/Description | Source |
| Appearance | Expected to be a solid, ranging from off-white to yellow or brown. | General observation for similar compounds |
| Melting Point | Not definitively reported. For comparison, the related 2-bromo-4-methylthiazole-5-carboxylic acid has a melting point of 163-168 °C.[2] | [2] |
| Boiling Point | Not reported. Likely to decompose at higher temperatures. | N/A |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane (DCM), chloroform, and ethyl acetate. | General chemical principles |
| Storage | Recommended storage is under an inert atmosphere at 2-8°C.[1] | [1] |
Spectroscopic Data
While specific spectra are proprietary to chemical suppliers, typical spectroscopic characteristics can be anticipated based on the molecule's structure. Researchers can obtain specific data sheets from vendors upon request.[1][4]
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehyde proton (CHO) at a downfield chemical shift (typically δ 9-10 ppm). A singlet for the methyl group (CH₃) would appear further upfield.
-
¹³C NMR: The carbon NMR would exhibit a characteristic signal for the carbonyl carbon of the aldehyde at a significantly downfield position (around 180-200 ppm). Other signals would correspond to the carbons of the thiazole ring and the methyl group.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch of the aldehyde would be prominent, typically in the region of 1680-1700 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine.
Synthesis and Manufacturing
Retrosynthetic Analysis and Plausible Synthetic Pathway
A logical approach to the synthesis of this compound involves the construction of the substituted thiazole ring followed by the introduction of the aldehyde functionality, or vice-versa. One common strategy is the Hantzsch thiazole synthesis, followed by functional group interconversion.
Caption: Plausible synthetic pathway for this compound.
Experimental Protocol: A Representative Synthesis
The following is a generalized, two-step protocol for the synthesis of a similar compound, 4-methyl-thiazole-5-carbaldehyde, which can be adapted for the target molecule. This process involves the reduction of a carboxylate ester to an alcohol, followed by oxidation to the aldehyde.[5]
Step 1: Reduction of Ethyl 2-bromo-4-methylthiazole-5-carboxylate to (2-Bromo-4-methylthiazol-5-yl)methanol
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 2-bromo-4-methylthiazole-5-carboxylate in a suitable anhydrous solvent like tetrahydrofuran (THF).
-
Reduction: Cool the solution to 0°C in an ice bath. Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H), portion-wise while maintaining the temperature. The choice of reducing agent is critical to avoid side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium sulfate at 0°C. Filter the resulting mixture through a pad of celite and wash the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired alcohol.
Step 2: Oxidation of (2-Bromo-4-methylthiazol-5-yl)methanol to this compound
-
Reaction Setup: Dissolve the alcohol from the previous step in an appropriate solvent, such as dichloromethane (DCM).
-
Oxidation: Add a mild oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) to the solution at room temperature. These reagents are selective for the oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with a suitable solvent and filter through a pad of silica gel to remove the oxidant byproducts.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography to afford this compound.
Chemical Reactivity and Synthetic Utility
This compound is a bifunctional molecule, with the reactivity of both an aromatic aldehyde and a bromo-substituted heterocycle. This dual reactivity makes it a versatile intermediate in organic synthesis.
Reactions of the Aldehyde Group
The aldehyde functional group is a key site for molecular elaboration.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-bromo-4-methylthiazole-5-carboxylic acid, using standard oxidizing agents.
-
Reduction: The aldehyde can be reduced to the primary alcohol, (2-bromo-4-methylthiazol-5-yl)methanol, using reducing agents like sodium borohydride (NaBH₄).
-
Condensation Reactions: The aldehyde can undergo condensation reactions with amines to form imines (Schiff bases), which are important intermediates in the synthesis of various nitrogen-containing heterocycles.
-
Wittig and Related Reactions: It can react with phosphorus ylides in Wittig-type reactions to form alkenes.
Reactions of the Bromo Group
The bromine atom on the thiazole ring is a versatile handle for introducing molecular diversity, primarily through cross-coupling reactions.
-
Suzuki-Miyaura Coupling: The bromo group can be readily displaced by various aryl and heteroaryl groups through palladium-catalyzed Suzuki-Miyaura cross-coupling with boronic acids or esters. This is a cornerstone reaction in modern drug discovery for building molecular complexity.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds, enabling the introduction of a wide range of amine functionalities.
-
Sonogashira Coupling: This reaction facilitates the formation of C-C bonds with terminal alkynes, providing access to alkynyl-substituted thiazoles.
-
Nucleophilic Aromatic Substitution (SNAAr): Under certain conditions, the bromo group can be displaced by strong nucleophiles.
Caption: Key reaction pathways for this compound.
Applications in Drug Discovery and Medicinal Chemistry
The thiazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of biologically active compounds and approved drugs.[6] The unique combination of functional groups in this compound makes it a highly valuable starting material for the synthesis of novel therapeutic agents.
Role as a Key Building Block for Kinase Inhibitors
A significant application of this compound and its derivatives is in the synthesis of kinase inhibitors.[6][7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The 2-aminothiazole moiety, which can be readily synthesized from 2-bromo-thiazole precursors, is a common feature in many kinase inhibitors.
Scientific literature highlights the use of similar thiazole carboxamides in the development of potent inhibitors of c-Met kinase, a receptor tyrosine kinase that is a key target in oncology.[6] The general strategy involves using the bromo-thiazole as a scaffold to introduce various substituents that can interact with the ATP-binding site of the kinase.
Potential in Other Therapeutic Areas
Beyond oncology, thiazole derivatives have demonstrated a broad spectrum of biological activities, including:
-
Antimicrobial Agents: Thiazole-containing compounds have shown promise as antibacterial and antifungal agents.[8]
-
Anti-inflammatory Agents: The thiazole scaffold is present in some anti-inflammatory drugs.
-
Antiviral Activity: Certain thiazole derivatives have been investigated for their antiviral properties, including against HIV.[6]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound may be obtained from the supplier, general guidelines for similar bromo- and aldehyde-containing heterocyclic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
In case of Contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.
-
Skin: Wash off with soap and plenty of water. Remove contaminated clothing.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex organic molecules. Its dual reactivity, stemming from the aldehyde and bromo functionalities on the privileged thiazole scaffold, makes it an attractive starting material for the development of novel therapeutic agents, particularly in the area of kinase inhibition. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this important intermediate in their drug discovery and development endeavors.
References
- 1. 933720-87-7|this compound|BLD Pharm [bldpharm.com]
- 2. 40003-41-6 2-Bromo-4-methylthiazole-5-carboxylic acid AKSci W6042 [aksci.com]
- 3. 933720-87-7 | this compound - Moldb [moldb.com]
- 4. This compound(933720-87-7) 1H NMR spectrum [chemicalbook.com]
- 5. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]
- 6. 2-Bromo-5-methylthiazole-4-carboxamide | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
physical and chemical properties of 2-Bromo-4-methylthiazole-5-carbaldehyde
An In-Depth Technical Guide to 2-Bromo-4-methylthiazole-5-carbaldehyde: Properties, Reactivity, and Applications
Introduction: The Strategic Importance of a Heterocyclic Building Block
This compound is a heterocyclic organic compound featuring a thiazole ring substituted with bromine, methyl, and aldehyde functional groups. This specific arrangement of reactive sites makes it a highly valuable and versatile intermediate in synthetic organic chemistry. Thiazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous approved drugs due to their wide range of biological activities.[1][2] This guide, intended for researchers and drug development professionals, provides a detailed examination of the physicochemical properties, chemical reactivity, and strategic applications of this key building block, grounding theoretical knowledge in practical, field-proven insights.
Compound Identification and Physicochemical Properties
Precise identification is the cornerstone of reproducible research. The fundamental properties of this compound are summarized below. While some experimental data for this specific compound is not extensively published, its properties can be reliably inferred from its structure and data on closely related analogues.
| Property | Data | Source |
| CAS Number | 933720-87-7 | [3][4] |
| Molecular Formula | C₅H₄BrNOS | [5][6] |
| Molecular Weight | 206.06 g/mol | [5][6] |
| IUPAC Name | 2-bromo-4-methyl-1,3-thiazole-5-carbaldehyde | |
| Appearance | Typically a solid, ranging from off-white to yellow/brown | Inferred |
| Purity | Commercially available with purity typically ≥97% | [6] |
| Storage | Store in a cool, dry, well-ventilated place. Recommended storage temperature 2-8°C. | [7] |
Chemical Profile and Synthetic Versatility
The synthetic utility of this compound stems from the distinct reactivity of its three key functional components: the aldehyde group, the bromine atom at the 2-position, and the thiazole ring itself. This trifecta of reactivity allows for sequential, regioselective modifications.
References
- 1. 2-Bromo-5-methylthiazole-4-carboxamide | Benchchem [benchchem.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 3. This compound | 933720-87-7 [chemicalbook.com]
- 4. 933720-87-7|this compound|BLD Pharm [bldpharm.com]
- 5. Buy 4-Bromo-2-methylthiazole-5-carbaldehyde (EVT-14062359) [evitachem.com]
- 6. 933720-87-7 | this compound - Moldb [moldb.com]
- 7. chemshuttle.com [chemshuttle.com]
A Technical Guide to the Spectroscopic Characterization of 2-Bromo-4-methylthiazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Bromo-4-methylthiazole-5-carbaldehyde, a key heterocyclic building block in medicinal chemistry. In the absence of publicly available experimental spectra, this document serves as a predictive guide based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). By analyzing the influence of the thiazole core, bromine substituent, methyl group, and aldehyde functionality, we present an in-depth interpretation of the expected spectral data. This guide is intended to assist researchers in the identification, verification, and quality control of this important synthetic intermediate.
Introduction: The Significance of this compound
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for the development of novel therapeutic agents. This compound, with its strategically placed functional groups, offers multiple avenues for synthetic elaboration, making it a valuable precursor for the synthesis of diverse compound libraries.
Accurate and unambiguous characterization of this starting material is paramount to ensure the integrity of subsequent synthetic steps and the validity of biological data. This guide provides a detailed roadmap for its spectroscopic analysis.
Molecular Structure and Predicted Spectroscopic Features
The molecular structure of this compound dictates its spectroscopic fingerprint. The electron-withdrawing nature of the bromine atom and the aldehyde group, coupled with the electron-donating effect of the methyl group, creates a distinct electronic environment within the thiazole ring, which is reflected in its NMR, IR, and MS spectra.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about its constitution.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is essential for accurate data interpretation.
Caption: Workflow for NMR data acquisition.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show two distinct signals corresponding to the methyl and aldehyde protons.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 1 | ~2.7 | Singlet | 3H | -CH₃ | The methyl group at the C4 position is expected to resonate in this region. The absence of adjacent protons results in a singlet. |
| 2 | ~9.9 | Singlet | 1H | -CHO | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group, thus appearing at a high chemical shift. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |
| 1 | ~18 | -CH₃ | The methyl carbon is expected to be the most upfield signal. |
| 2 | ~120 | C5 | The carbon bearing the aldehyde group will be influenced by its electron-withdrawing nature. |
| 3 | ~145 | C2 | The carbon attached to the electronegative bromine atom will be significantly deshielded. |
| 4 | ~160 | C4 | The carbon attached to the methyl group and part of the thiazole ring. |
| 5 | ~185 | -CHO | The carbonyl carbon of the aldehyde is highly deshielded and will appear furthest downfield. |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.
Experimental Protocol for IR Data Acquisition
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.
Caption: Workflow for ATR-IR data acquisition.
Predicted IR Absorption Bands
The IR spectrum of this compound will be characterized by several key absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~2900-3000 | Weak-Medium | C-H stretch (methyl) | Characteristic stretching vibrations of the sp³ hybridized C-H bonds in the methyl group. |
| ~2720, ~2820 | Weak-Medium | C-H stretch (aldehyde) | The Fermi resonance of the aldehyde C-H stretch typically results in two weak bands in this region.[2] |
| ~1690 | Strong | C=O stretch (aldehyde) | The strong carbonyl stretch is a hallmark of the aldehyde functional group. Conjugation with the thiazole ring may shift this to a slightly lower wavenumber.[2] |
| ~1550 | Medium | C=N stretch (thiazole) | The stretching vibration of the endocyclic C=N bond in the thiazole ring. |
| ~1450 | Medium | C=C stretch (thiazole) | The stretching vibration of the endocyclic C=C bond. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.
Experimental Protocol for MS Data Acquisition
Electron Ionization (EI) is a common technique for the analysis of small, volatile molecules.
Caption: Workflow for EI-MS data acquisition.
Predicted Mass Spectrum and Fragmentation
The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Molecular Ion (M⁺): The molecular weight of C₅H₄BrNOS is approximately 206 g/mol . Therefore, the mass spectrum should show two peaks of nearly equal intensity at m/z 205 and 207, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br, respectively.
Key Fragmentation Pathways: The molecular ion can undergo several fragmentation pathways, leading to characteristic fragment ions.
Caption: Predicted major fragmentation pathways in EI-MS.
-
Loss of a hydrogen radical (-H•): This would result in a fragment ion at m/z 204/206.
-
Loss of the formyl radical (-CHO•): Cleavage of the aldehyde group would lead to a fragment at m/z 176/178.
-
Loss of a bromine radical (-Br•): This would give a fragment ion at m/z 126.
Conclusion
The spectroscopic characterization of this compound is crucial for its use in research and development. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra. The presented data and interpretations, grounded in the fundamental principles of spectroscopy and the known behavior of related thiazole derivatives, offer a robust framework for the identification and quality assessment of this versatile building block. Researchers are encouraged to use this guide in conjunction with their experimentally acquired data for a comprehensive structural elucidation.
References
A Technical Guide to the Biological Potential of Thiazole-Based Aldehydes
Abstract
The thiazole ring is a privileged scaffold in medicinal chemistry, integral to numerous natural products and synthetic drugs.[1][2] When functionalized with an aldehyde group, this heterocyclic system gains a unique chemical reactivity that translates into a broad spectrum of biological activities. This guide provides an in-depth analysis of the synthesis, biological activities, and mechanisms of action of thiazole-based aldehydes. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, detailed protocols for biological evaluation, and a forward-looking perspective on this promising class of compounds.
Introduction: The Thiazole Scaffold in Medicinal Chemistry
The thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen atoms, is a cornerstone of heterocyclic chemistry.[2] Its presence in natural products like vitamin B1 (Thiamine) and potent therapeutic agents such as the anticancer drugs Dasatinib and Ixazomib underscores its pharmacological significance.[1][3] The unique electronic properties of the thiazole ring, including its ability to participate in hydrogen bonding and π-stacking interactions, make it an excellent pharmacophore for engaging with biological targets like enzymes and proteins.[3]
The introduction of an aldehyde (-CHO) group onto the thiazole ring creates a reactive electrophilic center. This functionalization opens up a vast chemical space for derivatization and allows the molecule to potentially form covalent bonds with nucleophilic residues (e.g., cysteine, lysine) in protein active sites, leading to potent and often irreversible inhibition. This guide explores the multifaceted potential of these specialized thiazole derivatives.
Synthetic Pathways to Thiazole-Based Aldehydes
The generation of a diverse library of thiazole-based aldehydes is predicated on robust and versatile synthetic strategies. The choice of a synthetic route is often dictated by the desired substitution pattern and the stability of the starting materials.
Hantzsch Thiazole Synthesis
A classical and widely adopted method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide.[4] This reaction provides a straightforward route to substituted thiazoles, which can then be formylated.
Formylation of Pre-formed Thiazole Rings
Direct formylation of a pre-existing thiazole ring is a common strategy. The Vilsmeier-Haack reaction, for instance, is a powerful method for introducing an aldehyde group onto electron-rich aromatic rings, including thiazoles.
Multi-Component Reactions
Modern synthetic approaches increasingly utilize multi-component reactions (MCRs) to build molecular complexity in a single step. An MCR involving aldehydes, isothiocyanates, and alkyl bromides has been reported for the green synthesis of thiazole derivatives.[5] Such methods are highly efficient and align with the principles of sustainable chemistry.[5]
Oxidation of Thiazole Methanols
A reliable method involves the synthesis of a thiazole-methanol intermediate, followed by its selective oxidation to the corresponding aldehyde.
-
Causality of Reagent Choice: The use of mild oxidizing agents like Dess-Martin periodinane or pyridinium chlorochromate (PCC) is crucial. These reagents are selected for their high selectivity for primary alcohols and their ability to prevent over-oxidation to the carboxylic acid, which is a common side reaction with stronger oxidants like potassium permanganate. This control is essential for preserving the reactive aldehyde functionality.
Spectrum of Biological Activities
Thiazole-based aldehydes and their derivatives have demonstrated a remarkable range of pharmacological activities, positioning them as promising candidates for drug development in multiple therapeutic areas.
Anticancer Activity
The anticancer potential of thiazole derivatives is extensively documented.[3] These compounds exert their effects through various mechanisms, making them attractive for combating the heterogeneity and resistance of cancer.[3][6]
-
Mechanism of Action: Thiazole derivatives have been shown to induce apoptosis (programmed cell death), disrupt microtubule assembly during cell division, and inhibit critical signaling pathways such as NF-κB, PI3K/Akt/mTOR.[6] The aldehyde functionality can enhance potency by forming covalent adducts with target proteins. For example, some thiazole-based compounds have been designed to inhibit human lactate dehydrogenase A (hLDHA), an enzyme crucial for tumor glycolysis.[7]
-
Structure-Activity Relationship (SAR): SAR studies have revealed that the nature and position of substituents on the thiazole ring and any associated phenyl rings significantly influence anticancer activity. For instance, the presence of electron-withdrawing groups like halogens (e.g., chlorine, bromine) or methoxy groups on an attached phenyl ring can dramatically enhance cytotoxicity against cancer cell lines like MCF-7 (breast cancer) and HepG2 (liver cancer).[2][8]
| Compound ID | Substitution Pattern | Target Cell Line | IC50 (µM) | Citation |
| 4c | 4-Hydroxy-3-methoxybenzylidene hydrazinyl-thiazole | MCF-7 | 2.57 ± 0.16 | [8][9] |
| 4c | 4-Hydroxy-3-methoxybenzylidene hydrazinyl-thiazole | HepG2 | 7.26 ± 0.44 | [8][9] |
| 87a | β-pentene based, hydroxyl on benzene ring | HeLa | 3.48 ± 0.14 | [2] |
| 91a | Pyrazole, naphthalene, and thiazole rings | HeLa | 0.86 | [2] |
Antimicrobial Activity
With the rise of antimicrobial resistance, there is an urgent need for new therapeutic agents.[10] Thiazole derivatives have emerged as a promising class of antimicrobial compounds, effective against both Gram-positive and Gram-negative bacteria as well as fungal pathogens.[11][12]
-
Mechanism of Action: The antimicrobial action of thiazoles can involve the inhibition of essential bacterial enzymes, such as DNA gyrase, or the disruption of cell membrane integrity.[11] The dual hydrophobic and hydrophilic nature of some thiazole derivatives allows them to penetrate bacterial cell membranes, leading to leakage of cytoplasmic contents and cell death.[12]
-
SAR Insights: SAR studies on antimicrobial thiazoles have shown that hybridization with other heterocyclic scaffolds, such as pyrazoline, can significantly enhance potency.[13] The lipophilicity of the molecule, often quantified by the partition coefficient (log P), is a critical parameter influencing antimicrobial efficacy.[14]
| Compound Class | Test Organism | MIC (µg/mL) | Citation |
| 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazoles | S. pneumoniae | 0.03–7.81 | [13] |
| 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazoles | E. coli | 0.03–7.81 | [13] |
| 4-(4-bromophenyl)-thiazol-2-amine derivatives | S. aureus / E. coli | 16.1 µM | [11] |
| Benzo[d]thiazole derivatives | Gram-positive/negative bacteria | 50–75 | [14] |
Anti-inflammatory Activity
Inflammation is a key pathological process in many diseases. Thiazole derivatives have demonstrated significant anti-inflammatory properties, often by inhibiting enzymes in the arachidonic acid pathway.[15]
-
Mechanism of Action: Several thiazole compounds have been shown to be potent inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[15][16] Some derivatives may also reduce the synthesis of nitric oxide (NO) by inhibiting inducible nitric oxide synthase (iNOS).[17]
-
Evaluation Models: The anti-inflammatory effects are commonly evaluated using in vivo models such as the carrageenan-induced rat paw edema assay, which measures the reduction in swelling after administration of the test compound.[18][19]
Neuroprotective and Enzyme Inhibitory Activity
The thiazole scaffold is also being explored for its potential in treating neurodegenerative diseases.[20][21]
-
Neuroprotection: Certain thiazole sulfonamides have shown neuroprotective capabilities against toxin-induced damage in neuronal cell models, mitigating oxidative stress and preventing mitochondrial dysfunction.[20]
-
Enzyme Inhibition: Thiazole derivatives are potent inhibitors of various enzymes.[22] They have been investigated as inhibitors of cholinesterases (implicated in Alzheimer's disease), carbonic anhydrases, and various protein kinases involved in cancer signaling.[23][24][25] The ability of the thiazole ring to fit into active sites and form key interactions makes it a versatile scaffold for designing specific enzyme inhibitors.[23]
Mechanistic Insights and Signaling Pathways
Understanding the molecular mechanisms by which thiazole-based aldehydes exert their effects is paramount for rational drug design.
Inhibition of Kinase Signaling in Cancer
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Thiazole derivatives have been successfully developed as kinase inhibitors.[23]
-
Targeted Pathways: Thiazoles have been shown to inhibit kinases in pathways like PI3K/Akt/mTOR and receptor tyrosine kinases such as EGFR.[6] The nitrogen atom of the thiazole ring often acts as a hydrogen bond acceptor, anchoring the inhibitor in the ATP-binding pocket of the kinase.[3]
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. archives.ijper.org [archives.ijper.org]
- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazole - Wikipedia [en.wikipedia.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jchemrev.com [jchemrev.com]
- 12. mdpi.com [mdpi.com]
- 13. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors. | Semantic Scholar [semanticscholar.org]
- 17. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 19. wjpmr.com [wjpmr.com]
- 20. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 24. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
- 25. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
Thiazole Derivatives in Drug Discovery: A Technical Guide to a Privileged Scaffold
Abstract The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents one of the most vital scaffolds in medicinal chemistry.[1][2][3] Its unique structural features and versatile chemical reactivity have allowed for the development of a vast library of derivatives with a wide spectrum of pharmacological activities.[2][4] Thiazole-based compounds are integral to numerous FDA-approved drugs, demonstrating therapeutic efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[5][6] This guide provides an in-depth exploration of thiazole derivatives in modern drug discovery, intended for researchers and drug development professionals. We will examine the core chemical properties that make this scaffold a privileged structure, delve into key synthetic methodologies with a focus on the rationale behind experimental choices, and survey its extensive therapeutic applications with an emphasis on mechanisms of action. This document is structured to serve as a practical and authoritative resource, bridging fundamental chemistry with clinical application.
The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The thiazole nucleus is a cornerstone of heterocyclic chemistry and drug design.[1][7] Its prevalence in both natural products, such as Thiamine (Vitamin B1), and synthetic drugs underscores its evolutionary selection as a biocompatible and functionally versatile scaffold.[1]
Chemical Properties and Reactivity
The thiazole ring's chemical character is defined by the interplay between the electron-donating sulfur atom and the electron-withdrawing nitrogen atom.[8] This arrangement results in a unique electron distribution: position C2 is electron-deficient and susceptible to nucleophilic attack, while position C5 is electron-rich, making it the preferred site for electrophilic substitution.[9] The nitrogen atom at position 3 acts as a proton acceptor (base) and a site for N-alkylation, forming thiazolium cations.[9] This nuanced reactivity allows for precise and regioselective modifications, a critical feature for structure-activity relationship (SAR) studies in drug development.[10]
Significance in Drug Design
The thiazole ring is more than a simple molecular framework; it actively participates in biological interactions. The nitrogen atom is a proficient hydrogen bond acceptor, enabling strong binding to target proteins and enzymes.[11] The ring system itself is relatively stable and can serve as a bioisostere for other aromatic systems, like benzene or pyridine, while offering distinct electronic and solubility properties. Its ability to be substituted at multiple positions (C2, C4, and C5) provides the chemical diversity needed to optimize potency, selectivity, bioavailability, and toxicity profiles.[4][12]
Synthesis of Thiazole Derivatives: Key Methodologies
The construction of the thiazole ring is a well-established field, with several named reactions providing reliable access to a wide array of derivatives.
The Hantzsch Thiazole Synthesis: A Cornerstone Method
The most renowned and widely utilized method for synthesizing thiazoles is the Hantzsch synthesis, first reported in 1887.[7] This reaction is valued for its reliability, broad substrate scope, and operational simplicity.
Causality Behind the Experimental Choice: The Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thioamide (or thiourea).[7] This choice of reactants is mechanistically driven. The thioamide provides the requisite N-C-S fragment, acting as a potent nucleophile via its sulfur atom. The α-haloketone provides the remaining C-C fragment and possesses two key features: a reactive electrophilic carbonyl carbon and a carbon atom bearing a good leaving group (the halide), which facilitates the final cyclization step. This elegant convergence of nucleophilic and electrophilic partners makes the Hantzsch synthesis a highly efficient and predictable method for creating the 2,4-disubstituted thiazole core.[7]
Caption: Workflow of the Hantzsch Thiazole Synthesis.
Experimental Protocol: General Hantzsch Synthesis of a 2,4-Disubstituted Thiazole
This protocol describes a self-validating system where the formation of the product can be monitored by Thin Layer Chromatography (TLC) and confirmed by spectroscopic methods.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the selected thioamide (1.0 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Initiation of Reaction: Add the corresponding α-haloketone (1.0 equivalent) to the solution. Causality Note: Stoichiometric amounts are used to ensure complete consumption of the starting materials, simplifying purification.
-
Reaction Monitoring: Heat the mixture to reflux (typically 60-80°C). Monitor the reaction progress by TLC every 30-60 minutes, observing the disappearance of starting material spots and the appearance of a new product spot.
-
Work-up: Once the reaction is complete (typically 2-6 hours), allow the mixture to cool to room temperature. The product may precipitate directly. If not, reduce the solvent volume under reduced pressure.
-
Neutralization & Extraction: Add a saturated solution of sodium bicarbonate to neutralize any acid formed. If the product is not soluble in water, extract it into an organic solvent like ethyl acetate. Causality Note: Neutralization is crucial to prevent side reactions and ensure the product is in its free base form for proper isolation.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the purified thiazole derivative using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[13]
Other Synthetic Routes
While the Hantzsch synthesis is dominant, other methods like the Cook-Heilborn synthesis (for 5-aminothiazoles from α-aminonitriles) and Tcherniac's synthesis (for 2-substituted thiazoles from α-thiocyanoketones) provide access to different substitution patterns.[9]
Therapeutic Landscape of Thiazole Derivatives
The thiazole scaffold is a key component in drugs targeting a wide array of diseases.[2][4][5]
Anticancer Agents
Thiazole derivatives have emerged as highly effective anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.[2][11][14]
The versatility of the thiazole scaffold allows it to be tailored to inhibit numerous cancer-related targets.[8]
-
Kinase Inhibition: Many thiazole derivatives are potent inhibitors of protein kinases, which are critical regulators of cell proliferation and survival. A prime example is Dasatinib , an FDA-approved drug that targets the BCR-ABL kinase in chronic myeloid leukemia.[15]
-
Induction of Apoptosis: Thiazoles can trigger programmed cell death (apoptosis) in cancer cells by modulating key proteins in the apoptotic pathway, such as those in the Bcl-2 family.[8][13][16]
-
Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubules, essential components of the cellular cytoskeleton. This disruption halts the cell cycle and leads to cell death, a mechanism similar to that of the taxane class of drugs.[8][16]
-
Enzyme Inhibition: Thiazoles have been shown to inhibit other crucial enzymes like topoisomerase and histone deacetylases (HDAC), which are involved in DNA replication and gene expression.[16][17]
References
- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kuey.net [kuey.net]
- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. media.neliti.com [media.neliti.com]
- 6. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mjas.analis.com.my [mjas.analis.com.my]
- 13. tandfonline.com [tandfonline.com]
- 14. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. eurekaselect.com [eurekaselect.com]
- 17. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Bromo-4-methylthiazole-5-carbaldehyde safety and handling
An In-Depth Technical Guide to the Safe Handling of 2-Bromo-4-methylthiazole-5-carbaldehyde
Introduction: The Significance of a Versatile Heterocycle
This compound is a bifunctional heterocyclic compound of increasing importance in the fields of medicinal chemistry and drug development. Its structure, which incorporates a reactive aldehyde group and a bromine-substituted thiazole ring, makes it a valuable synthetic intermediate. Thiazole derivatives are recognized as "privileged scaffolds" in pharmaceutical research, forming the core of numerous biologically active agents, including antimicrobial, anti-inflammatory, and anticancer compounds[1][2]. This specific aldehyde serves as a crucial building block for constructing more complex molecules, often through reactions like cross-coupling and condensation, enabling the systematic exploration of structure-activity relationships (SAR) in the design of novel therapeutics such as potent kinase inhibitors[1].
The inherent reactivity that makes this compound a valuable synthetic tool also dictates the need for rigorous safety and handling protocols. This guide provides an in-depth analysis of the associated hazards and outlines field-proven procedures for its safe management in a research and development setting. The protocols described herein are designed to empower researchers, scientists, and drug development professionals with the knowledge to handle this reagent responsibly, ensuring both personal safety and experimental integrity.
Section 1: Comprehensive Hazard Analysis
A thorough understanding of the hazards associated with this compound is the foundation of its safe use. The compound presents multiple health risks upon exposure, as classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
GHS Classification and Health Effects
The primary hazards are acute toxicity if ingested, severe irritation to the skin and eyes, the potential to cause an allergic skin reaction (sensitization), and respiratory irritation. These classifications necessitate stringent control measures to prevent direct contact and inhalation. The aldehyde functional group is a known electrophile and can react with biological nucleophiles, such as amino acid residues in proteins, which is a likely mechanism for its irritant and sensitizing properties. Furthermore, studies on thiazole-containing drugs indicate that they can be metabolized by cytochrome P450 enzymes to form reactive intermediates, which may contribute to toxicity[3].
The official GHS hazard classifications are summarized in the table below.
| Hazard Class | Category | Hazard Statement | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Ingestion of the compound can lead to adverse health effects. |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Direct contact with the skin can cause inflammation and redness. |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | Repeated skin contact may lead to an allergic response. |
| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation | Contact with eyes can result in significant and potentially damaging irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of the dust can irritate the respiratory tract, leading to coughing and discomfort. |
Data sourced from the Sigma-Aldrich Safety Data Sheet[1].
Physical and Chemical Hazards
Beyond its biological reactivity, this compound is a combustible solid. While it does not have a low flash point, it can burn if ignited. Of significant note is its potential to form explosive mixtures with air upon intense heating. Finely distributed dust, when agitated in the air, can also create a dust explosion hazard[1].
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical. This involves a combination of engineering controls to contain the hazard at its source and appropriate PPE to protect the individual operator.
Engineering Controls: The First Line of Defense
All manipulations of solid this compound should be performed in a certified chemical fume hood to prevent inhalation of dust and to contain any potential spills. The fume hood provides a controlled environment with adequate ventilation, drawing airborne particles away from the user's breathing zone. For weighing operations, an enclosed balance or a powder containment hood is recommended to minimize dust dispersal. An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the work area[4].
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
The selection of PPE must directly address the hazards identified in Section 1. The following constitute the minimum required PPE for handling this compound:
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. For operations with a higher risk of splashing or dust generation, a face shield should be worn in addition to goggles[1].
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before each use. After handling the compound, gloves should be removed using the proper technique (without touching the outer surface) and disposed of as contaminated waste[1].
-
Skin and Body Protection: A flame-retardant laboratory coat is required. For tasks involving larger quantities, additional protection such as chemical-resistant aprons and sleeves should be considered. Contaminated work clothing must not be taken out of the laboratory[1].
-
Respiratory Protection: If engineering controls are insufficient or during a large-scale cleanup, a NIOSH-approved particulate respirator (e.g., N95) or a respirator with a combination organic vapor/particulate cartridge should be used[1].
Section 3: Standard Operating Protocol for Safe Handling
The following step-by-step protocol outlines the safe handling workflow for this compound, from initial preparation to reaction quenching. This workflow is designed as a self-validating system, with critical safety checks integrated at each stage.
Experimental Workflow Protocol
-
Preparation and Pre-Use Checklist:
-
Confirm that the chemical fume hood is operational and the sash is at the appropriate working height.
-
Verify the immediate availability of an eyewash station and safety shower.
-
Don all required PPE as specified in Section 2.2.
-
Prepare all necessary glassware and reagents for the experiment.
-
Locate the appropriate spill kit and waste container before starting work.
-
-
Weighing and Transfer:
-
Perform all weighing operations within a fume hood or a ventilated balance enclosure.
-
Use a spatula to carefully transfer the solid compound, avoiding the creation of dust.
-
Close the primary container immediately after dispensing the required amount.
-
Clean any residual dust from the spatula and weighing vessel with a solvent-dampened cloth, which should then be disposed of as hazardous waste.
-
-
Reaction Setup and Execution:
-
Add the compound to the reaction vessel within the fume hood.
-
If dissolving in a solvent, add the solvent slowly to prevent splashing.
-
Once the reaction is assembled and running, maintain the sash of the fume hood at the lowest practical height.
-
Clearly label the reaction vessel with its contents.
-
-
Post-Reaction Workup and Cleanup:
-
Quench the reaction using appropriate, pre-determined procedures.
-
Decontaminate all glassware by rinsing with a suitable solvent. The initial rinsate should be treated as hazardous waste.
-
Wipe down the work surface in the fume hood with a suitable cleaning agent.
-
The logical flow of this protocol, emphasizing containment and protection at each step, is visualized in the diagram below.
Caption: Safe Handling Workflow for this compound.
Section 4: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
-
In Case of Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or they feel unwell, seek medical attention[1][5].
-
In Case of Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with plenty of water for at least 15 minutes. If skin irritation or a rash develops, consult a physician[1][4].
-
In Case of Eye Contact: Rinse the eyes cautiously with plenty of water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and immediately call an ophthalmologist[1].
-
In Case of Ingestion: Rinse the mouth with water. Immediately make the victim drink water (two glasses at most). Do not induce vomiting. Seek immediate medical consultation[1].
-
In Case of a Spill: For small spills, absorb the material with inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed, labeled container for disposal. For large spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.
Section 5: Storage and Disposal
Proper storage and disposal are final, critical steps in the chemical's lifecycle to ensure long-term safety and environmental protection.
Storage Requirements
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area. Keep it away from sources of ignition and incompatible materials such as strong oxidizing agents.
Waste Disposal Protocol
As a halogenated organic compound, this material must be disposed of as hazardous chemical waste. It must not be discharged into drains or the environment[6].
-
Segregation: Collect waste containing this compound in a dedicated, properly labeled, and sealed container. This waste stream is typically categorized as "Halogenated Organic Waste"[7][8].
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a full list of its chemical contents. Do not use abbreviations[7].
-
Disposal: Arrange for pickup and disposal through your institution's licensed professional waste disposal service. The primary method for destroying such compounds is high-temperature incineration (around 1200 K) in a facility equipped with afterburners and scrubbers to neutralize acidic gases (like HBr) formed during combustion[6][9].
References
- 1. 2-Bromo-5-methylthiazole-4-carboxamide | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. ethz.ch [ethz.ch]
- 6. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid - High purity | EN [georganics.sk]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. uakron.edu [uakron.edu]
- 9. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Storage and Stability of 2-Bromo-4-methylthiazole-5-carbaldehyde
Introduction: 2-Bromo-4-methylthiazole-5-carbaldehyde (CAS No. 933720-87-7) is a pivotal heterocyclic building block in the fields of medicinal chemistry and drug development.[1][2][3] Its unique trifunctional structure—comprising a reactive aldehyde, a synthetically versatile bromo-substituent on an aromatic thiazole core—makes it a valuable precursor for the synthesis of complex molecular architectures. However, the very features that make this compound synthetically attractive also render it susceptible to degradation if not stored and handled with meticulous care. The integrity of starting materials is paramount to the reproducibility and success of research outcomes.
This in-depth guide provides researchers, chemists, and drug development professionals with a comprehensive understanding of the factors influencing the stability of this compound. Moving beyond simple storage instructions, this document elucidates the underlying chemical principles, details potential degradation pathways, and provides actionable protocols to ensure the long-term viability and purity of this critical reagent.
Physicochemical Profile and Inherent Reactivity
Understanding the molecule's structure is fundamental to predicting its stability. The compound's reactivity is primarily dictated by the interplay of its three key functional domains.
Caption: Key reactive sites of this compound.
-
Aldehyde Group (-CHO): This is the most significant liability for stability. Aldehydes, particularly aromatic ones, are highly susceptible to aerobic oxidation, converting them into the corresponding carboxylic acid.[4][5] This process can be catalyzed by light, heat, and trace metal impurities.
-
Thiazole Ring: As an electron-rich aromatic system, the thiazole ring provides a degree of electronic stabilization.[6] However, under harsh acidic or basic conditions, the ring system can be susceptible to hydrolysis.[7]
-
Bromo Substituent (C-Br): The carbon-bromine bond is a key site for chemical synthesis. While relatively stable under normal storage conditions, organobromine compounds can be sensitive to light (photodecomposition) over extended periods.
Summary of Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 933720-87-7 | [1][2][3] |
| Molecular Formula | C₅H₄BrNOS | [3] |
| Molecular Weight | 206.06 g/mol | [3] |
| Typical Appearance | White to yellow or light brown crystalline powder | [8] |
| Purity (Commercial) | ≥97% | [3] |
Primary Degradation Pathway: Oxidation
The principal and most common degradation route for this compound is the oxidation of the aldehyde functional group to 2-Bromo-4-methylthiazole-5-carboxylic acid. This single transformation significantly alters the compound's reactivity and renders it unsuitable for most subsequent chemical reactions that rely on the aldehyde's electrophilicity.
References
- 1. This compound | 933720-87-7 [chemicalbook.com]
- 2. 933720-87-7|this compound|BLD Pharm [bldpharm.com]
- 3. 933720-87-7 | this compound - Moldb [moldb.com]
- 4. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. benchchem.com [benchchem.com]
- 8. 2-Bromothiazole-4-carboxaldehyde, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
The Strategic Utility of 2-Bromo-4-methylthiazole-5-carbaldehyde: A Technical Guide for Synthetic Chemists
Introduction: The Thiazole Moiety as a Privileged Scaffold in Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to engage in a variety of non-covalent interactions have cemented its status as a "privileged scaffold" – a molecular framework that is recurrently found in biologically active compounds. From the antibacterial sulfathiazole to the tyrosine kinase inhibitor dasatinib, the thiazole motif is integral to the therapeutic efficacy of a diverse range of pharmaceuticals. The strategic functionalization of the thiazole ring allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties, making the development of novel thiazole-based building blocks a critical endeavor in the pursuit of new medicines.
Among the panoply of functionalized thiazoles, 2-Bromo-4-methylthiazole-5-carbaldehyde stands out as a particularly versatile and powerful building block for the synthesis of complex molecular architectures. Its utility stems from the orthogonal reactivity of its two key functional groups: a bromine atom at the 2-position, which is amenable to a wide array of cross-coupling reactions, and a carbaldehyde group at the 5-position, a versatile handle for chain extension and the introduction of diverse pharmacophoric elements. This guide will provide an in-depth exploration of the synthesis, reactivity, and strategic application of this compound, with a particular focus on its role in the construction of biologically active molecules.
Synthesis of this compound: A Practical Approach
The efficient synthesis of this compound is paramount to its utility as a building block. While several synthetic routes to substituted thiazole-5-carbaldehydes have been reported, the Vilsmeier-Haack reaction remains one of the most reliable and scalable methods for the formylation of electron-rich heterocycles, including thiazoles.[1][2][3][4]
Synthetic Pathway: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF), to introduce a formyl group onto an aromatic or heteroaromatic ring.[1][5] The reaction proceeds via an electrophilic aromatic substitution mechanism.
Diagram: Vilsmeier-Haack Reaction Mechanism
Caption: General mechanism of the Vilsmeier-Haack formylation.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established Vilsmeier-Haack formylation methodologies for thiazole derivatives.
Materials:
-
2-Bromo-4-methylthiazole
-
Phosphoryl chloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3 equivalents).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphoryl chloride (1.2 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 2-Bromo-4-methylthiazole (1 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate.
-
Stir the mixture vigorously until the effervescence ceases and the pH is neutral or slightly basic.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford this compound as a solid.
Data Summary: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₅H₄BrNOS |
| Molecular Weight | 206.06 g/mol |
| Appearance | Off-white to yellow solid |
| CAS Number | 933720-87-7 |
The Dual Reactivity of this compound: A Gateway to Molecular Diversity
The synthetic power of this compound lies in the distinct and addressable reactivity of its bromo and aldehyde functionalities. This dual reactivity allows for a stepwise and controlled elaboration of the thiazole core, enabling the construction of a wide array of complex molecules.
Reactions at the 5-Carbaldehyde Group
The aldehyde group is a versatile functional handle that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
The Knoevenagel condensation is a classic reaction for the formation of α,β-unsaturated systems.[6] The aldehyde group of this compound readily undergoes condensation with active methylene compounds in the presence of a basic catalyst, such as piperidine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[7][8] This reaction is instrumental in the synthesis of various heterocyclic and carbocyclic systems.
Diagram: Knoevenagel Condensation Workflow
Caption: Generalized workflow for the Knoevenagel condensation.
The aldehyde can be converted into a primary, secondary, or tertiary amine via reductive amination. This reaction typically involves the initial formation of an imine or enamine intermediate with an amine, followed by reduction with a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This transformation is a cornerstone of medicinal chemistry for introducing basic nitrogen atoms, which can improve solubility and target engagement.
The aldehyde group can be converted to an alkene through the Wittig reaction (using a phosphonium ylide) or the Horner-Wadsworth-Emmons reaction (using a phosphonate carbanion). These reactions are highly reliable for the stereoselective synthesis of alkenes.
Reactions at the 2-Bromo Position
The bromine atom at the 2-position of the thiazole ring is an excellent handle for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkyl substituents.
The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions in organic synthesis.[9][10][11] It involves the palladium-catalyzed reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide.[12] The 2-bromo position of this compound is highly amenable to Suzuki-Miyaura coupling, providing a straightforward route to 2-aryl- or 2-heteroaryl-4-methylthiazole-5-carbaldehydes.
Diagram: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
In addition to the Suzuki-Miyaura coupling, the 2-bromo position can participate in a variety of other palladium-catalyzed cross-coupling reactions, including:
-
Sonogashira Coupling: for the introduction of alkyne moieties.
-
Heck Coupling: for the formation of carbon-carbon bonds with alkenes.
-
Buchwald-Hartwig Amination: for the synthesis of 2-amino-thiazole derivatives.
-
Stille Coupling: utilizing organotin reagents.
Application in the Synthesis of Bioactive Molecules: The Case of CYC116
A prime example of the strategic application of this compound is in the synthesis of the potent Aurora kinase inhibitor, CYC116.[13][14] Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis, and their dysregulation is frequently observed in human cancers.[15][16] CYC116 has demonstrated broad-spectrum antitumor activity and is an orally bioavailable inhibitor of Aurora A and B kinases.[14][15]
The synthesis of CYC116 showcases the sequential and orthogonal reactivity of this compound. The synthetic strategy involves an initial reaction at the aldehyde functionality, followed by a cross-coupling reaction at the bromo position.
Synthetic Route to CYC116
While the proprietary, detailed industrial synthesis of CYC116 may not be fully disclosed in the public domain, a plausible and convergent synthetic route based on the known reactivity of the building block can be postulated. A key transformation would involve the condensation of the aldehyde with an appropriate amine, followed by a Suzuki or Buchwald-Hartwig coupling to introduce the N-phenyl-pyrimidin-2-amine moiety.
Diagram: Retrosynthetic Analysis of CYC116
Caption: A plausible retrosynthetic analysis of CYC116.
This example highlights how this compound serves as a linchpin, allowing for the convergent assembly of a complex bioactive molecule. The ability to independently manipulate the two functional groups provides a high degree of flexibility in the design and synthesis of analogs for structure-activity relationship (SAR) studies.
Conclusion: A Versatile Tool for Modern Drug Discovery
This compound is a testament to the power of strategically functionalized heterocyclic building blocks in modern organic synthesis and drug discovery. Its dual reactivity, coupled with the privileged nature of the thiazole scaffold, provides chemists with a versatile platform for the rapid and efficient construction of novel molecular entities with therapeutic potential. The successful application of this building block in the synthesis of kinase inhibitors such as CYC116 underscores its importance and portends its continued use in the development of the next generation of targeted therapies. As the demand for novel and effective medicines continues to grow, the strategic deployment of such powerful synthetic tools will be indispensable in the quest for new treatments for human diseases.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. axonmedchem.com [axonmedchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. The Aurora Kinase Inhibitor CYC116 Promotes the Maturation of Cardiomyocytes Derived from Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of 2-Bromo-4-methylthiazole-5-carbaldehyde from 2-amino-4-methylthiazole
Abstract
This technical guide provides a comprehensive, two-step protocol for the synthesis of 2-Bromo-4-methylthiazole-5-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis commences with the conversion of commercially available 2-amino-4-methylthiazole to the intermediate 2-bromo-4-methylthiazole via a Sandmeyer-type diazotization and bromination. The subsequent Vilsmeier-Haack formylation of the brominated intermediate selectively installs a carbaldehyde group at the C5 position. This guide offers detailed, step-by-step experimental procedures, mechanistic insights, safety protocols, and data presentation to ensure reproducibility and a thorough understanding of the synthetic pathway.
Introduction
Thiazole derivatives are a cornerstone of modern medicinal chemistry, appearing in a wide array of FDA-approved drugs due to their diverse biological activities. The specific target molecule, this compound, combines several key functional groups that make it a highly versatile intermediate. The bromine atom at the 2-position serves as a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the carbaldehyde at the 5-position is a gateway for reductive aminations, Wittig reactions, and the construction of more complex heterocyclic systems. This dual functionality allows for the systematic elaboration of the thiazole core, enabling the exploration of chemical space in drug discovery programs.
The described synthetic route is efficient and relies on two classic, yet powerful, named reactions. The initial transformation of the robust amino group to a bromo group is achieved through a Sandmeyer reaction, a reliable method for introducing halides onto heteroaromatic rings.[1][2] The subsequent introduction of the aldehyde is accomplished via the Vilsmeier-Haack reaction, a highly effective method for the formylation of electron-rich aromatic and heteroaromatic systems.[3][4][5]
Overall Synthetic Scheme
The synthesis is performed in two distinct stages, as illustrated below. The intermediate, 2-bromo-4-methylthiazole, can be isolated and purified before proceeding to the next step.
Caption: Overall workflow for the two-step synthesis.
Part 1: Synthesis of 2-Bromo-4-methylthiazole (Intermediate)
This step involves the diazotization of the 2-amino group followed by a copper(I) bromide-mediated substitution. The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[6] The process is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, which decomposes to an aryl radical with the loss of nitrogen gas. This radical then reacts with the copper(II) halide to yield the final product and regenerate the copper(I) catalyst.[7]
Mechanistic Rationale
Caption: Simplified mechanism of the Sandmeyer reaction.
Experimental Protocol: Step 1
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-Amino-4-methylthiazole | 114.17 | 50.0 | 5.71 g |
| Copper(I) Bromide (CuBr) | 143.45 | 75.0 | 10.76 g |
| n-Butyl Nitrite | 103.12 | 75.0 | 9.6 mL |
| Acetonitrile (MeCN) | - | - | 100 mL |
| Ethyl Acetate (EtOAc) | - | - | 200 mL |
| 0.1 M Aqueous Ammonia Solution | - | - | 100 mL |
| Magnesium Sulfate (MgSO₄) | - | - | As needed |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-methylthiazole (5.71 g, 50.0 mmol) and copper(I) bromide (10.76 g, 75.0 mmol).
-
Solvent Addition: Add acetonitrile (100 mL) to the flask. Stir the suspension at room temperature.
-
Diazotization: Slowly add n-butyl nitrite (9.6 mL, 75.0 mmol) to the stirring suspension. An exothermic reaction and gas evolution (N₂) will be observed.
-
Heating: After the initial effervescence subsides, heat the reaction mixture to 60°C. The reaction is typically complete within 15-30 minutes, which can be monitored by Thin Layer Chromatography (TLC).[8]
-
Workup - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate (100 mL). Wash the organic layer with 0.1 M aqueous ammonia solution (2 x 50 mL) to remove copper salts, followed by a brine wash (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluent: heptane/ethyl acetate gradient) to afford 2-bromo-4-methylthiazole as a pale yellow oil. (Expected yield: ~60-70%).
Part 2: Synthesis of this compound (Final Product)
This step employs the Vilsmeier-Haack reaction to introduce a formyl group at the electron-rich C5 position of the thiazole ring. The reaction involves two main stages: the formation of the electrophilic Vilsmeier reagent from DMF and POCl₃, followed by electrophilic aromatic substitution on the thiazole ring.[4][9]
Mechanistic Rationale
-
Formation of the Vilsmeier Reagent: The lone pair on the nitrogen of DMF attacks the electrophilic phosphorus atom of POCl₃. Subsequent elimination forms the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[3]
-
Electrophilic Attack and Hydrolysis: The C5 position of the 2-bromo-4-methylthiazole attacks the Vilsmeier reagent. After the loss of a proton to restore aromaticity, the resulting iminium salt is hydrolyzed during aqueous workup to yield the final aldehyde.
References
- 1. 933720-87-7|this compound|BLD Pharm [bldpharm.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. aml.iaamonline.org [aml.iaamonline.org]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
- 9. ias.ac.in [ias.ac.in]
Application Note: A Detailed Protocol for the Vilsmeier-Haack Formylation of Thiazoles
Introduction: The Strategic Importance of Formylated Thiazoles
The thiazole ring is a cornerstone scaffold in medicinal chemistry, present in a multitude of pharmacologically active agents, from anticancer and anti-inflammatory drugs to essential vitamins like thiamine.[1][2] The introduction of a formyl (-CHO) group onto this privileged heterocycle via the Vilsmeier-Haack reaction is a powerful synthetic transformation. This aldehyde functionality serves as a versatile chemical handle, enabling a wide range of subsequent modifications such as condensations, oxidations, and reductions, thereby providing a gateway to complex molecular architectures and novel drug candidates.[3][4] This guide provides a comprehensive, field-proven protocol for the Vilsmeier-Haack formylation of thiazoles, grounded in mechanistic principles and optimized for safety and reproducibility.
Part 1: Mechanism and Regioselectivity
Formation of the Vilsmeier Reagent
The reaction begins with the in situ formation of the active electrophile, the Vilsmeier reagent (a chloroiminium ion).[5][6] This is generated from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃).[7] The reaction is typically initiated at low temperatures (0 °C) to control the initial exothermic process.
Electrophilic Aromatic Substitution
The thiazole ring, being an electron-rich heteroaromatic system, acts as the nucleophile.[8] The Vilsmeier reagent, a relatively weak electrophile, then attacks the thiazole ring in a classic electrophilic aromatic substitution.[6]
-
Regioselectivity: The formylation of unsubstituted thiazole occurs preferentially at the C5-position.[9] This regioselectivity is governed by the electronic properties of the thiazole ring. The sulfur atom (C1) acts as an electron-donor, stabilizing a positive charge at the adjacent C2 and, via resonance, at the C5 position. The nitrogen atom (C3) is electron-withdrawing, deactivating the C2 and C4 positions. Consequently, the C5 position is the most electron-rich and nucleophilic site, directing the electrophilic attack.[9]
The reaction proceeds through a sigma complex intermediate, which then rearomatizes by losing a proton. The final step is the hydrolysis of the resulting iminium salt during the aqueous work-up to yield the desired thiazole-5-carboxaldehyde.[7][10]
Part 2: Detailed Experimental Protocol
This protocol provides a general methodology for the formylation of a generic thiazole substrate. Researchers should note that reaction times and temperatures may require optimization depending on the electronic nature of substituents on the thiazole ring.[8]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Thiazole Substrate | >98% Purity | Sigma-Aldrich | Ensure substrate is dry. |
| Phosphorus Oxychloride (POCl₃) | Reagent Grade, >99% | Acros Organics | Handle in a fume hood with extreme caution. |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Fisher Scientific | Use anhydrous grade to avoid side reactions. |
| Dichloromethane (DCM) | ACS Grade | VWR | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | LabChem | For neutralization. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | EMD Millipore | For drying organic layer. |
| Crushed Ice | For quenching the reaction. | ||
| Celite® | Filter Aid | Sigma-Aldrich | Optional, for filtration. |
Step-by-Step Procedure
1. Preparation of the Vilsmeier Reagent (In Situ):
-
To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 20-30 minutes. Causality: A slow, controlled addition is critical to dissipate the heat from the exothermic reaction between DMF and POCl₃, preventing degradation of the reagent.[5]
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.[10] The mixture should become a thick, pale-yellow to white slurry.
2. Addition of the Thiazole Substrate:
-
Dissolve the thiazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or other suitable solvent like dichloromethane.
-
Add the thiazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
3. Reaction Progression:
-
After the substrate addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to a temperature between 60-80 °C. The optimal temperature depends on the reactivity of the thiazole substrate; electron-rich thiazoles may react at lower temperatures, while electron-deficient ones may require more forcing conditions.[8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
4. Work-up and Quenching:
-
Once the reaction is complete, cool the mixture back down to room temperature.
-
In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water.
-
Crucial Step: Slowly and carefully pour the reaction mixture onto the crushed ice.[5] This "reverse quench" is essential for safely hydrolyzing the excess POCl₃, which reacts violently with water.[5][11]
-
After the addition, continue stirring for 30-60 minutes to ensure complete hydrolysis of the intermediate iminium salt to the aldehyde.[10]
5. Neutralization and Product Isolation:
-
Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is approximately 7-8. The product will often precipitate as a solid.
-
If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry under vacuum.
-
If the product remains in solution or is an oil, transfer the mixture to a separatory funnel and extract with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
6. Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.[10]
Part 3: Substrate Scope and Optimization Insights
The success of the Vilsmeier-Haack formylation is highly dependent on the substituents present on the thiazole ring.
| Thiazole Substrate | Substituent Position | Electronic Nature | Typical Conditions | Expected Yield | Notes & Reference |
| 2-Aminothiazole | C2 | Electron-Donating (EDG) | 60-70 °C, 3-4 h | Moderate | The amino group is highly activating. Formylation occurs at C5. Side reactions on the amino group are possible.[12] |
| 2-Phenylthiazole | C2 | Weakly Deactivating | 70-80 °C, 4-6 h | Good to High | Formylation occurs cleanly at the C5 position of the thiazole ring. |
| 2-Chlorothiazole | C2 | Electron-Withdrawing (EWG) | 80-90 °C, 6-8 h | Moderate | The EWG deactivates the ring, requiring higher temperatures and longer reaction times.[13] |
| 4-Methylthiazole | C4 | Electron-Donating (EDG) | 60-70 °C, 2-4 h | High | The methyl group activates the ring, facilitating a faster reaction at the C5 position. |
Trustworthiness Check: A self-validating aspect of this protocol is the work-up. Successful and safe quenching is visually confirmed by the controlled hydrolysis without excessive fuming or thermal runaway. The subsequent neutralization and precipitation (or extraction) provide a clear checkpoint for product formation before committing to purification.
Part 4: Critical Safety Considerations
The Vilsmeier-Haack reaction involves hazardous materials that demand strict safety protocols.
-
Phosphorus Oxychloride (POCl₃):
-
Hazard: Highly corrosive, toxic upon inhalation, and reacts violently with water.[11][14] Contact with moisture produces toxic fumes of hydrochloric acid and phosphoric acid.[11]
-
Handling: Always handle POCl₃ in a well-ventilated chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty gloves (e.g., neoprene or teflon).[15][16] Keep away from water and combustible materials.[11]
-
Quenching: The quenching process is the most hazardous step. The slow, controlled addition of the reaction mixture to ice is mandatory to manage the highly exothermic hydrolysis.[5]
-
-
N,N-Dimethylformamide (DMF):
-
Hazard: A potential teratogen and liver toxin. It is readily absorbed through the skin.
-
Handling: Use in a fume hood and wear appropriate gloves. Avoid inhalation and skin contact.
-
References
- 1. nbinno.com [nbinno.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aml.iaamonline.org [aml.iaamonline.org]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 10. benchchem.com [benchchem.com]
- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. fishersci.com [fishersci.com]
- 16. my.airliquide.com [my.airliquide.com]
Application Notes and Protocols: Grignard Reaction Involving 2-Bromothiazole Derivatives
Introduction: The Strategic Importance of 2-Substituted Thiazoles
The thiazole motif is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of biologically active compounds and functional materials. Its presence in pharmaceuticals like the antiretroviral Ritonavir underscores its significance. Consequently, the development of robust and versatile methods for the functionalization of the thiazole ring, particularly at the 2-position, is of paramount importance for drug discovery and development professionals.
The Grignard reaction, a classic and powerful tool for carbon-carbon bond formation, presents a direct route to 2-substituted thiazoles starting from the readily available 2-bromothiazole. However, the unique electronic properties of the thiazole ring introduce specific challenges not typically encountered with simple aryl or alkyl halides. This guide provides a comprehensive overview of the Grignard reaction involving 2-bromothiazole derivatives, detailing not only the standard procedures but also advanced, field-proven protocols that address the inherent challenges. We will delve into the mechanistic underpinnings of these reactions, offering insights into the causality behind experimental choices to empower researchers to troubleshoot and adapt these methods for their specific synthetic targets.
The Challenge with Direct Magnesiation of 2-Bromothiazole
The direct reaction of 2-bromothiazole with magnesium metal, the classical method for Grignard reagent formation, is often sluggish and low-yielding. This difficulty arises from the electron-deficient nature of the thiazole ring, which can deactivate the C-Br bond towards oxidative addition by magnesium. Furthermore, the nitrogen and sulfur heteroatoms can coordinate to the magnesium surface, potentially inhibiting the reaction.
A Superior Approach: The Halogen-Magnesium Exchange
To circumvent the challenges of direct magnesiation, the halogen-magnesium exchange reaction has emerged as a highly effective and reliable method for the preparation of 2-thiazolyl Grignard reagents. This method, pioneered by the work of Paul Knochel, involves the reaction of 2-bromothiazole with a more reactive, commercially available Grignard reagent, typically isopropylmagnesium chloride (i-PrMgCl). The equilibrium of this reaction favors the formation of the more stable 2-thiazolylmagnesium species.
The addition of lithium chloride (LiCl) to the reaction mixture has been shown to be highly beneficial, forming a "Turbo Grignard" reagent (i-PrMgCl·LiCl).[1][2] LiCl breaks up the dimeric and oligomeric clusters of the Grignard reagent in solution, leading to more reactive monomeric species and enhancing the rate and efficiency of the halogen-magnesium exchange.[1]
Reaction Mechanism: Halogen-Magnesium Exchange
The halogen-magnesium exchange reaction is believed to proceed through a four-centered transition state. The more electropositive magnesium atom of the alkyl Grignard reagent coordinates to the bromine atom of 2-bromothiazole, while the alkyl group of the Grignard reagent interacts with the C2 carbon of the thiazole ring. This facilitates the transfer of the magnesium and bromine atoms, resulting in the formation of the 2-thiazolylmagnesium bromide and isopropyl bromide.
Caption: Halogen-Magnesium Exchange Pathway.
Experimental Protocols
Safety Precautions: Grignard reagents are highly reactive, pyrophoric, and react violently with water. All reactions must be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Preparation of 2-Thiazolylmagnesium Bromide via Halogen-Magnesium Exchange
This protocol describes the in-situ preparation of the 2-thiazolyl Grignard reagent, which can then be used directly in subsequent reactions with electrophiles.
Materials:
-
2-Bromothiazole
-
Isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), 1.3 M in THF
-
Anhydrous tetrahydrofuran (THF)
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Septa, syringes, and needles for inert atmosphere techniques
-
Nitrogen or Argon gas line
Procedure:
-
Assemble the oven-dried round-bottom flask under a positive pressure of nitrogen or argon.
-
To the flask, add 2-bromothiazole (1.0 equivalent) via syringe.
-
Dissolve the 2-bromothiazole in anhydrous THF (to a concentration of approximately 0.5 M).
-
Cool the solution to -10 °C to -20 °C using an appropriate cooling bath (e.g., ice/salt or dry ice/acetone).
-
Slowly add i-PrMgCl·LiCl solution (1.05 equivalents) dropwise via syringe over 15-20 minutes, maintaining the internal temperature below -10 °C.
-
After the addition is complete, stir the reaction mixture at -10 °C for an additional 30-60 minutes. The formation of the Grignard reagent is typically rapid.
-
The resulting solution of 2-thiazolylmagnesium bromide is now ready for reaction with an electrophile.
Protocol 2: Reaction of 2-Thiazolylmagnesium Bromide with Aldehydes and Ketones
This protocol details the addition of the prepared Grignard reagent to a carbonyl compound to form a secondary or tertiary alcohol.[3][4]
Materials:
-
Solution of 2-thiazolylmagnesium bromide (from Protocol 1)
-
Aldehyde or ketone
-
Anhydrous THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate for extraction
-
Anhydrous sodium sulfate or magnesium sulfate for drying
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a separate oven-dried flask under an inert atmosphere, dissolve the aldehyde or ketone (0.9 equivalents relative to the initial 2-bromothiazole) in anhydrous THF.
-
Cool the solution of the electrophile to 0 °C.
-
Slowly transfer the prepared 2-thiazolylmagnesium bromide solution (from Protocol 1) via cannula or syringe to the cooled solution of the aldehyde or ketone. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol.
| Electrophile | Product Type | Typical Yield Range |
| Aldehyde | Secondary Alcohol | 75-90% |
| Ketone | Tertiary Alcohol | 70-85% |
| Ester | Tertiary Alcohol | 60-80% (2 eq. Grignard) |
| CO₂ (Dry Ice) | Carboxylic Acid | 70-85% |
Protocol 3: Kumada Cross-Coupling of 2-Thiazolylmagnesium Bromide with Aryl Halides
The 2-thiazolyl Grignard reagent is an excellent nucleophile in transition metal-catalyzed cross-coupling reactions, such as the Kumada coupling, to form 2-arylthiazoles.[5][6] Both nickel and palladium catalysts are effective.[6][7]
Caption: Kumada Cross-Coupling Workflow.
Materials:
-
Solution of 2-thiazolylmagnesium bromide (from Protocol 1)
-
Aryl bromide or iodide
-
Nickel(II) chloride (NiCl₂) or Palladium(II) acetylacetonate (Pd(acac)₂)
-
Phosphine ligand (e.g., 1,3-Bis(diphenylphosphino)propane (dppp) for Ni, or Xantphos for Pd)
-
Anhydrous THF
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
To the freshly prepared solution of 2-thiazolylmagnesium bromide at room temperature, add the aryl halide (0.9 equivalents).
-
In a separate small, dry flask, prepare a slurry of the catalyst and ligand in a small amount of anhydrous THF. For a typical reaction, use 1-5 mol% of the catalyst and a slight excess of the ligand (e.g., 1.1 equivalents relative to the metal).
-
Add the catalyst/ligand slurry to the reaction mixture via syringe.
-
Heat the reaction mixture to reflux (for THF, ~65 °C) and monitor the progress by TLC or GC-MS. Reaction times can vary from 2 to 24 hours depending on the reactivity of the aryl halide.
-
Workup: After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent, wash, dry, and concentrate as described in Protocol 2.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the 2-arylthiazole.
| Catalyst System | Aryl Halide | Typical Conditions | Typical Yield Range |
| NiCl₂(dppp) (5 mol%) | Aryl Bromide | THF, reflux, 4-12 h | 70-90% |
| Pd(acac)₂/Xantphos (2 mol%) | Aryl Bromide/Iodide | THF, 50°C, 2-8 h | 80-95% |
Troubleshooting and Key Considerations
-
Reaction Initiation: If the halogen-magnesium exchange is sluggish, ensure all reagents and solvents are scrupulously dry. A small amount of 1,2-dibromoethane can be added to activate the magnesium if preparing the initial i-PrMgCl from scratch.
-
Low Yields: Low yields can result from moisture contamination, which quenches the Grignard reagent. Ensure a robust inert atmosphere is maintained throughout the reaction. In the Kumada coupling, catalyst deactivation can be an issue; ensure high-purity catalysts and ligands are used.
-
Side Reactions: The primary side reaction is the Wurtz-type homocoupling of the Grignard reagent. This can be minimized by slow addition of the Grignard reagent to the electrophile at low temperatures.
-
Stability of 2-Thiazolyl Grignard Reagent: While more stable than some other heteroaromatic Grignards, the 2-thiazolylmagnesium bromide is best used immediately after its preparation. If storage is necessary, it should be kept as a solution in THF under an inert atmosphere at low temperatures (e.g., -20 °C), though some degradation may still occur over time.
Caption: Troubleshooting Decision Tree.
Conclusion
The generation of 2-thiazolyl Grignard reagents via halogen-magnesium exchange offers a reliable and high-yielding entry point for the synthesis of a diverse range of 2-substituted thiazoles. This application note provides robust protocols for the preparation of this key intermediate and its subsequent reaction with common electrophiles and in Kumada cross-coupling reactions. By understanding the underlying principles and paying careful attention to experimental details, researchers can effectively utilize these methods to accelerate their drug discovery and development programs. The versatility of the 2-thiazolyl Grignard reagent, coupled with the protocols outlined herein, makes it an indispensable tool in the modern synthetic chemist's arsenal.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. scribd.com [scribd.com]
- 3. Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kumada coupling - Wikipedia [en.wikipedia.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. scispace.com [scispace.com]
The Versatile Role of 2-Bromo-4-methylthiazole-5-carbaldehyde in Medicinal Chemistry: Application Notes and Protocols
Introduction: A Privileged Scaffold in Drug Discovery
In the landscape of medicinal chemistry, the thiazole ring stands as a "privileged scaffold"—a core molecular structure that consistently appears in a wide array of biologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it an invaluable component in the design of novel therapeutic agents. Within this important class of heterocycles, 2-Bromo-4-methylthiazole-5-carbaldehyde (CAS No. 933720-87-7) has emerged as a particularly versatile and powerful building block.[2][3][4][5]
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the multifaceted applications of this compound. We will delve into its strategic importance in the synthesis of targeted therapies, provide detailed, field-proven protocols for its chemical transformations, and offer insights into the causality behind experimental choices, ensuring a blend of theoretical understanding and practical applicability.
Strategic Importance in Medicinal Chemistry
The utility of this compound in drug discovery is anchored in its trifunctional nature. The interplay between the reactive aldehyde, the versatile bromine atom, and the modulating methyl group provides a rich platform for molecular elaboration.
-
The Aldehyde Group: This functional group is a gateway to a multitude of chemical transformations. It readily participates in reactions such as Knoevenagel condensations, reductive aminations, Wittig reactions, and oxidations, allowing for the introduction of diverse side chains and new ring systems. These modifications are crucial for tuning the pharmacokinetic and pharmacodynamic properties of a drug candidate.
-
The Bromine Atom: Positioned at the 2-position of the thiazole ring, the bromine atom is a key handle for modern cross-coupling reactions. Palladium-catalyzed reactions like Suzuki, Stille, and Buchwald-Hartwig couplings enable the facile introduction of aryl, heteroaryl, and amino moieties. This capability is paramount in exploring structure-activity relationships (SAR) and optimizing the binding of a molecule to its biological target.
-
The Thiazole Core & Methyl Group: The thiazole ring itself is a bioisostere for other aromatic and heteroaromatic systems and is known to participate in hydrogen bonding and other key interactions with biological macromolecules. The 4-methyl group can provide beneficial hydrophobic interactions within a protein's binding pocket and can influence the overall conformation of the molecule.
This strategic combination of functionalities has led to the incorporation of the this compound scaffold into a range of therapeutic candidates, most notably in the fields of oncology and infectious diseases.
Key Therapeutic Applications and Synthetic Pathways
Kinase Inhibitors in Oncology
Protein kinases are a major class of drug targets in oncology, and the thiazole scaffold is a recurring motif in many approved kinase inhibitors, such as the pan-Src kinase inhibitor Dasatinib.[6] The 2-aminothiazole moiety, in particular, is recognized for its ability to form key hydrogen bond interactions within the ATP-binding site of many kinases. This compound serves as a crucial precursor for the synthesis of such inhibitors.
A common synthetic strategy involves the transformation of the 5-carbaldehyde group, followed by a cross-coupling reaction at the 2-bromo position to introduce a moiety that interacts with the solvent-exposed region of the kinase.
Illustrative Synthetic Pathway: Generic Kinase Inhibitor Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a hypothetical kinase inhibitor, starting from this compound.
Caption: Generalized workflow for kinase inhibitor synthesis.
Antimicrobial Agents
The thiazole nucleus is also a cornerstone in the development of antimicrobial agents.[1][7][8][9] Derivatives of 2-aminothiazoles have demonstrated activity against a range of pathogens, including multidrug-resistant bacteria. The structural features of this compound allow for the synthesis of novel derivatives with potential antibacterial and antifungal properties. For instance, the aldehyde can be condensed with various active methylene compounds or converted into Schiff bases to generate diverse molecular libraries for screening.
Detailed Experimental Protocols
The following protocols are provided as a guide for the synthetic transformations of this compound. These are based on established chemical principles and analogous reactions found in the literature. Researchers should always conduct their own risk assessment and optimization studies.
Protocol 1: Reductive Amination
Objective: To synthesize a secondary amine by reacting this compound with a primary amine. This is a foundational step for building more complex molecules.
Causality: Reductive amination is a robust and controlled method for forming C-N bonds. It proceeds via the formation of an intermediate imine, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, well-suited for this transformation as it is less likely to reduce the starting aldehyde.
Materials:
-
This compound
-
Primary amine of choice (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add the primary amine (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring solution.
-
Continue to stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Data Summary (Hypothetical):
| Reactant | Product | Yield (%) | Purity (by HPLC) |
| Benzylamine | N-((2-bromo-4-methylthiazol-5-yl)methyl)aniline | 85-95 | >98% |
Protocol 2: Knoevenagel Condensation
Objective: To form a new carbon-carbon double bond by reacting this compound with an active methylene compound. This is a key reaction for synthesizing α,β-unsaturated systems.
Causality: The Knoevenagel condensation is a base-catalyzed reaction where a carbanion, generated from an active methylene compound (e.g., malononitrile, ethyl cyanoacetate), attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent dehydration step is often spontaneous and driven by the formation of a conjugated system. Piperidine is a commonly used and effective basic catalyst for this transformation.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile)
-
Ethanol
-
Piperidine
-
Standard laboratory glassware, magnetic stirrer, reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration and wash it with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Reaction Scheme: Knoevenagel Condensation
Caption: Knoevenagel condensation of the title compound.
Protocol 3: Suzuki Cross-Coupling
Objective: To form a new carbon-carbon bond by coupling the 2-bromo position of a thiazole derivative with a boronic acid. This is a cornerstone reaction in modern medicinal chemistry for building biaryl structures.
Causality: The Suzuki reaction is a palladium-catalyzed cross-coupling reaction that is highly efficient and tolerant of a wide range of functional groups. The catalytic cycle involves oxidative addition of the palladium catalyst to the aryl bromide, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst.
Materials:
-
A 2-bromo-4-methylthiazole derivative (e.g., the product from Protocol 1)
-
Aryl or heteroaryl boronic acid of choice
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water or DME)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
To a Schlenk flask, add the 2-bromo-4-methylthiazole derivative (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (0.05-0.1 eq) under a positive flow of inert gas.
-
Add the degassed solvent system via cannula.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
This compound is a high-value, versatile building block in medicinal chemistry, offering a robust platform for the synthesis of diverse and complex molecules. Its strategic functional groups enable a wide range of chemical transformations, making it an ideal starting point for the development of novel kinase inhibitors, antimicrobial agents, and other potential therapeutics. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this important synthetic intermediate in their drug discovery endeavors. As the demand for targeted and effective therapies continues to grow, the applications of well-designed, functionalized heterocyclic building blocks like this compound will undoubtedly expand, paving the way for the next generation of medicines.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 933720-87-7|this compound|BLD Pharm [bldpharm.com]
- 3. CAS 933720-87-7 | 8H15-9-03 | MDL MFCD22041605 | this compound | SynQuest Laboratories [synquestlabs.com]
- 4. This compound | 933720-87-7 [chemicalbook.com]
- 5. Synthonix, Inc > 933720-87-7 | this compound [synthonix.com]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Strategic Utility of 2-Bromo-4-methylthiazole-5-carbaldehyde in the Synthesis of Potent Kinase Inhibitors
Introduction: A Versatile Scaffold for Kinase-Targeted Drug Discovery
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal building block for designing targeted therapies. Within the vast chemical space of thiazole derivatives, 2-Bromo-4-methylthiazole-5-carbaldehyde has emerged as a particularly valuable and versatile starting material for the synthesis of potent kinase inhibitors.[3][4]
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[5] Consequently, the development of small molecule inhibitors that can selectively target specific kinases is a major focus of modern drug discovery.[5][6] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of kinase inhibitors. We will delve into key synthetic transformations, providing detailed, field-proven protocols and explaining the causality behind experimental choices.
The strategic positioning of the bromine atom at the 2-position and the carbaldehyde group at the 5-position of the thiazole ring allows for a sequential and highly controlled elaboration of the molecular structure. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of diverse aryl and heteroaryl moieties that can be tailored to interact with specific pockets of the target kinase.[7][8] Concurrently, the aldehyde functionality provides a reactive center for subsequent modifications, most commonly through reductive amination, to introduce key pharmacophoric elements that often interact with the hinge region of the kinase, a critical determinant of binding affinity.[9][10]
This guide will focus on a common and highly effective synthetic strategy: the initial Suzuki-Miyaura coupling to introduce a substituted pyrimidine ring, followed by reductive amination of the aldehyde to generate a library of potential kinase inhibitors. This approach is particularly relevant for the synthesis of inhibitors targeting kinases such as p38 MAP kinase, Cyclin-Dependent Kinases (CDKs), and Aurora kinases, where the (thiazol-5-yl)pyrimidine core is a frequently encountered motif.[3][4][11]
Core Synthetic Strategy: A Step-by-Step Workflow
The overall synthetic approach is a two-step process designed for modularity, allowing for the rapid generation of a diverse library of compounds for structure-activity relationship (SAR) studies.
Caption: General workflow for the synthesis of kinase inhibitors.
PART 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds.[7] In this context, it allows for the efficient coupling of the 2-bromo-thiazole core with a variety of (hetero)aryl boronic acids or esters. A critical consideration for this reaction is the compatibility of the aldehyde functional group. Fortunately, the Suzuki-Miyaura coupling is known for its broad functional group tolerance, and under appropriate conditions, the aldehyde group remains intact.[2]
Protocol 1: Suzuki-Miyaura Coupling of this compound with a Pyrimidine Boronic Acid
This protocol provides a robust starting point for the coupling reaction. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Substituted pyrimidine boronic acid or pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv) or Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (0.05 equiv)
-
Base: K₂CO₃ (Potassium carbonate) or Cs₂CO₃ (Cesium carbonate) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent: 1,4-Dioxane/water (4:1) or Toluene/water (4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound, the pyrimidine boronic acid/ester, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the starting bromide.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Microwave irradiation can often significantly reduce reaction times.[12]
-
Work-up: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 5-(pyrimidin-yl)-4-methylthiazole-5-carbaldehyde intermediate.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. Pd(PPh₃)₄ is a versatile and commonly used catalyst for Suzuki couplings. For more challenging couplings, catalysts with more electron-rich and bulky phosphine ligands, such as those in Pd(dppf)Cl₂, can be more effective.
-
Base: The base is required to activate the boronic acid for transmetalation to the palladium center. K₂CO₃ is a common and effective base for many Suzuki couplings. For less reactive substrates, a stronger base like Cs₂CO₃ may be beneficial.
-
Solvent: A mixture of an organic solvent and water is typically used. The water is necessary to dissolve the inorganic base and facilitate the reaction. Dioxane and toluene are common choices for their ability to dissolve the organic reagents and their high boiling points. Degassing the solvent is critical to prevent oxidation of the palladium(0) catalyst.
PART 2: Reductive Amination of the Thiazole-5-carbaldehyde Intermediate
With the core (thiazol-5-yl)pyrimidine scaffold in hand, the next step is the functionalization of the aldehyde group. Reductive amination is a highly efficient and widely used method for the formation of C-N bonds and is a cornerstone of medicinal chemistry for introducing amine functionalities.[9][10] This reaction proceeds in two stages: the formation of an imine or iminium ion intermediate, followed by its reduction to the corresponding amine.
Protocol 2: Reductive Amination with a Primary or Secondary Amine
This protocol details a one-pot reductive amination procedure.
Materials:
-
5-(Pyrimidin-yl)-4-methylthiazole-5-carbaldehyde intermediate (1.0 equiv)
-
Primary or secondary amine (e.g., a substituted aniline) (1.1-1.5 equiv)
-
Reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equiv) or Sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 equiv)
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount, if needed)
Procedure:
-
Reaction Setup: To a round-bottom flask, dissolve the 5-(pyrimidin-yl)-4-methylthiazole-5-carbaldehyde intermediate in the chosen solvent.
-
Amine Addition: Add the primary or secondary amine to the solution. If the amine is a salt (e.g., hydrochloride), a mild base like triethylamine (Et₃N) can be added to liberate the free amine. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Reducing Agent Addition: Add the reducing agent (sodium triacetoxyborohydride is often preferred due to its mildness and selectivity) portion-wise to the reaction mixture.
-
Reaction: Continue to stir the reaction at room temperature until the starting aldehyde is consumed, as monitored by TLC or LC-MS (typically 1-12 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or preparative HPLC to yield the final kinase inhibitor.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides, which can be advantageous when working with base-sensitive functional groups. Sodium cyanoborohydride is also effective but is more toxic.
-
Solvent: Aprotic solvents like DCM or DCE are commonly used as they do not react with the reducing agent.
-
Acid Catalyst: A catalytic amount of acetic acid can accelerate the formation of the imine intermediate, which can be the rate-limiting step in some cases.
Targeted Kinase Pathways and Data Presentation
The synthetic strategy outlined above is highly amenable to the synthesis of inhibitors for several important kinase families implicated in cancer and inflammatory diseases.
Caption: Key kinase signaling pathways targeted by thiazole-based inhibitors.
Table 1: Representative Kinase Inhibitors with Thiazole-Pyrimidine Scaffolds
| Kinase Target | Example Compound Structure | Reported Activity (IC₅₀/Kᵢ) | Reference |
| p38 MAP Kinase | 4-phenyl-5-pyridyl-1,3-thiazole derivatives | Potent in vitro inhibition | [3][4] |
| CDK9 | 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidines | Kᵢ = 1-6 nM | [13] |
| Aurora A/B | 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine | Kᵢ = 8.0 nM (Aurora A), 9.2 nM (Aurora B) | [11] |
Conclusion and Future Directions
This compound is a highly valuable and strategically functionalized building block for the synthesis of potent and selective kinase inhibitors. The orthogonal reactivity of the bromo and aldehyde functionalities allows for a modular and efficient synthetic approach to generate diverse libraries of compounds for drug discovery programs. The protocols outlined in this application note provide a solid foundation for researchers to leverage this versatile scaffold in their efforts to develop novel therapeutics targeting a range of kinases implicated in human diseases. Further exploration of different cross-coupling partners and a wider array of amines for reductive amination will undoubtedly lead to the discovery of new and improved kinase inhibitors with enhanced potency, selectivity, and pharmacokinetic properties.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-based de novo design and synthesis of aminothiazole-based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Strategic Approach to Novel Antimicrobial Agents from 2-Bromo-4-methylthiazole-5-carbaldehyde
Introduction: The Thiazole Scaffold as a Privileged Structure in Antimicrobial Drug Discovery
The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent development of new and effective therapeutic agents.[1] Within the realm of medicinal chemistry, certain molecular frameworks, often termed "privileged structures," serve as versatile templates for drug design due to their ability to interact with multiple biological targets. The thiazole ring, a five-membered heteroaromatic system containing sulfur and nitrogen, is one such scaffold.[1][2] Its presence in numerous FDA-approved drugs, including the antibacterial agent Sulfathiazole, highlights its clinical significance.[2][3]
Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, and antiviral properties.[2][4] The structural features of the thiazole ring—its planarity, aromaticity, and capacity for hydrogen bonding—allow for critical interactions with biological macromolecules. The introduction of various substituents onto the thiazole core can modulate these interactions, leading to enhanced potency and target specificity.[4][5]
Our focus, 2-Bromo-4-methylthiazole-5-carbaldehyde, is a strategically designed starting material. The aldehyde group at the 5-position serves as a reactive handle for molecular elaboration, while the bromine atom at the 2-position offers a site for cross-coupling reactions or nucleophilic substitution, enabling the synthesis of a diverse library of novel compounds for antimicrobial screening. This guide provides detailed synthetic protocols and microbiological evaluation methods to leverage this versatile precursor in the quest for next-generation antimicrobial agents.
Overall Workflow: From Synthesis to Antimicrobial Evaluation
The process of developing novel antimicrobial agents from this compound follows a logical progression from chemical synthesis to biological testing. This workflow is designed to efficiently generate a library of candidate molecules and identify those with promising antimicrobial activity.
References
Application Notes and Protocols for the Development of Agrochemicals Using Thiazole Intermediates
Introduction: The Thiazole Scaffold - A Cornerstone in Modern Agrochemicals
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in the realm of medicinal and agricultural chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in a multitude of intermolecular interactions have made it a cornerstone in the design of highly effective and selective agrochemicals. Thiazole derivatives have demonstrated a broad spectrum of biological activities, leading to the development of commercially successful fungicides, insecticides, and herbicides.[1] This guide provides an in-depth exploration of the synthesis and application of thiazole intermediates in the development of next-generation crop protection agents. We will delve into the synthetic rationale, provide detailed experimental protocols, and discuss the structure-activity relationships that govern the efficacy of these vital compounds.
I. Thiazole-Based Fungicides: Combating Plant Pathogens
Thiazole-containing compounds have emerged as a significant class of fungicides, effectively controlling a wide range of plant pathogens. Their mechanisms of action are diverse, often targeting essential fungal enzymes and metabolic pathways.
Mechanism of Action: Inhibition of Fungal Respiration
A prominent class of thiazole fungicides, including Thifluzamide, functions by inhibiting the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain (Complex II). This inhibition disrupts the tricarboxylic acid (TCA) cycle, leading to a depletion of ATP and ultimately causing fungal cell death.
Featured Compound: Thifluzamide
Thifluzamide is a broad-spectrum fungicide highly effective against diseases caused by Rhizoctonia, Puccinia, and Ustilago species. Its synthesis relies on the formation of a key thiazole intermediate, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, which is then coupled with a substituted aniline.
Protocol 1: Synthesis of Thifluzamide
This protocol outlines the laboratory-scale synthesis of Thifluzamide, starting from the preparation of the core thiazole intermediate.
Step 1: Synthesis of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid
-
Reaction: Hantzsch Thiazole Synthesis
-
Rationale: This classic condensation reaction between a thioamide (thioacetamide) and an α-haloketone (ethyl 2-chloro-4,4,4-trifluoroacetoacetate) is a robust and efficient method for constructing the thiazole ring.[3]
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount (g) | Volume (mL) |
| Ethyl 2-chloro-4,4,4-trifluoroacetoacetate | 1.0 | 218.57 | 21.86 | - |
| Thioacetamide | 1.1 | 75.13 | 8.26 | - |
| Triethylamine | 1.2 | 101.19 | 12.14 | 16.7 |
| Acetonitrile | - | - | - | 200 |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2-chloro-4,4,4-trifluoroacetoacetate (21.86 g, 0.1 mol) and acetonitrile (200 mL).
-
Add thioacetamide (8.26 g, 0.11 mol) to the solution and stir until dissolved.
-
Slowly add triethylamine (16.7 mL, 0.12 mol) to the reaction mixture. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
To the resulting residue, add 10% aqueous sodium hydroxide solution (100 mL) and heat to 60°C for 2 hours to hydrolyze the ester.
-
Cool the mixture in an ice bath and acidify with concentrated hydrochloric acid to pH 2-3, resulting in the precipitation of the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid.
Step 2: Synthesis of Thifluzamide
-
Reaction: Amide Coupling
-
Rationale: The carboxylic acid intermediate is first converted to a more reactive acyl chloride, which then readily reacts with 2,6-dibromo-4-(trifluoromethoxy)aniline to form the final amide product.
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount (g) | Volume (mL) |
| 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid | 1.0 | 227.16 | 22.72 | - |
| Thionyl chloride | 1.5 | 118.97 | 17.85 | 10.9 |
| 2,6-dibromo-4-(trifluoromethoxy)aniline | 1.05 | 352.92 | 37.06 | - |
| Toluene | - | - | - | 250 |
| Pyridine | 1.2 | 79.10 | 9.49 | 9.7 |
Procedure:
-
In a 500 mL three-necked flask fitted with a reflux condenser and a dropping funnel, suspend 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid (22.72 g, 0.1 mol) in toluene (150 mL).
-
Add thionyl chloride (10.9 mL, 0.15 mol) dropwise to the suspension.
-
Heat the mixture to reflux for 2-3 hours until the evolution of HCl gas ceases.
-
Distill off the excess thionyl chloride and toluene under reduced pressure.
-
Dissolve the resulting crude acyl chloride in fresh toluene (100 mL).
-
In a separate flask, dissolve 2,6-dibromo-4-(trifluoromethoxy)aniline (37.06 g, 0.105 mol) and pyridine (9.7 mL, 0.12 mol) in toluene (50 mL).
-
Add the acyl chloride solution dropwise to the aniline solution at room temperature.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Filter the reaction mixture to remove pyridine hydrochloride.
-
Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol/water to obtain pure Thifluzamide.
Structure-Activity Relationship (SAR) Insights for Thiazole Fungicides:
-
Thiazole Ring: The thiazole core is essential for activity, acting as a rigid scaffold to correctly orient the pharmacophoric groups.
-
Trifluoromethyl Group: The CF3 group at the 4-position of the thiazole ring significantly enhances fungicidal activity, likely due to its electron-withdrawing nature and increased lipophilicity.
-
Amide Linker: The amide bond is a critical linker, and its geometry influences the binding affinity to the SDH enzyme.
-
Aniline Moiety: The substitution pattern on the aniline ring is crucial for selectivity and potency. The di-bromo and trifluoromethoxy groups in Thifluzamide contribute to its high efficacy.[4]
II. Thiazole-Based Insecticides: Targeting the Nervous System of Pests
Thiazole intermediates are integral to the synthesis of several classes of insecticides, most notably the neonicotinoids. These compounds exhibit excellent systemic properties and are effective against a wide range of sucking and chewing insects.
Mechanism of Action: Nicotinic Acetylcholine Receptor (nAChR) Agonists
Neonicotinoid insecticides, such as Thiamethoxam, act as agonists of the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[5] They mimic the action of the neurotransmitter acetylcholine but are not readily broken down by acetylcholinesterase. This leads to continuous stimulation of the nerve cells, resulting in paralysis and death of the insect.
Featured Compound: Thiamethoxam
Thiamethoxam is a second-generation neonicotinoid with broad-spectrum activity. Its synthesis involves the coupling of a key thiazole intermediate, 2-chloro-5-chloromethylthiazole, with a nitroimino-oxadiazine heterocycle.
Protocol 2: Synthesis of Thiamethoxam
This protocol details the synthesis of Thiamethoxam from its key intermediates.
Step 1: Synthesis of 2-chloro-5-chloromethylthiazole
-
Reaction: Chlorination and Cyclization
-
Rationale: This multi-step synthesis starts from readily available materials and proceeds through a series of reactions to form the desired chlorinated thiazole intermediate.[6][7][8]
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount (g) | Volume (mL) |
| 2,3-Dichloropropene | 1.0 | 110.97 | 111.0 | 100 |
| Sodium thiocyanate | 1.2 | 81.07 | 97.3 | - |
| Thionyl chloride | 1.1 | 118.97 | 130.9 | 79.8 |
| Toluene | - | - | - | 500 |
Procedure:
-
In a 1 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add sodium thiocyanate (97.3 g, 1.2 mol) and toluene (300 mL).
-
Heat the mixture to 80°C and slowly add 2,3-dichloropropene (111.0 g, 1.0 mol) over 1 hour.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture and filter to remove sodium chloride.
-
To the filtrate, add thionyl chloride (79.8 mL, 1.1 mol) dropwise at a temperature below 40°C.
-
Heat the mixture to reflux for 6-8 hours until the reaction is complete (monitored by GC).
-
Cool the reaction mixture and wash with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield 2-chloro-5-chloromethylthiazole.[9]
Step 2: Synthesis of Thiamethoxam
-
Reaction: N-Alkylation
-
Rationale: This is a nucleophilic substitution reaction where the nitrogen atom of 3-methyl-4-nitroimino-1,3,5-oxadiazinane attacks the electrophilic carbon of the chloromethyl group on the thiazole ring.[10][11]
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount (g) | Volume (mL) |
| 2-chloro-5-chloromethylthiazole | 1.0 | 168.04 | 16.8 | - |
| 3-methyl-4-nitroimino-1,3,5-oxadiazinane | 1.1 | 160.12 | 17.6 | - |
| Potassium carbonate | 1.5 | 138.21 | 20.7 | - |
| Dimethylformamide (DMF) | - | - | - | 150 |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 3-methyl-4-nitroimino-1,3,5-oxadiazinane (17.6 g, 0.11 mol) and 2-chloro-5-chloromethylthiazole (16.8 g, 0.1 mol) in DMF (150 mL).
-
Add potassium carbonate (20.7 g, 0.15 mol) to the mixture.
-
Heat the reaction mixture to 60-70°C and stir for 5-7 hours.
-
Monitor the reaction by TLC or HPLC.
-
After completion, pour the reaction mixture into ice water (500 mL) with stirring.
-
The precipitated solid is filtered, washed with water, and dried under vacuum.
-
The crude Thiamethoxam can be recrystallized from a suitable solvent like ethanol to afford the pure product.
Structure-Activity Relationship (SAR) Insights for Neonicotinoids:
-
Pharmacophore: The N-nitroguanidine or cyanoamidine group is the key pharmacophore responsible for binding to the nAChR.
-
Heterocyclic Ring: The 1,3,5-oxadiazinane ring in Thiamethoxam is a crucial structural element.
-
Thiazole Moiety: The 2-chloro-thiazol-5-ylmethyl group is essential for potent insecticidal activity. The chlorine atom at the 2-position enhances the binding affinity.[12]
III. Thiazole-Based Herbicides: Controlling Unwanted Vegetation
The thiazole scaffold is also present in certain classes of herbicides, although less common than in fungicides and insecticides. These herbicides often target key enzymes in plant metabolic pathways.
Mechanism of Action: Acetolactate Synthase (ALS) Inhibition
Herbicides like Flumetsulam belong to the triazolopyrimidine sulfonanilide family and act by inhibiting the acetolactate synthase (ALS) enzyme.[13][14][15][16] ALS is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[17] Inhibition of this enzyme leads to a deficiency in these essential amino acids, ultimately causing cessation of plant growth and death.
Featured Compound: Flumetsulam
Flumetsulam is a selective herbicide used to control broadleaf weeds in various crops. Its synthesis involves the coupling of a triazolopyrimidine sulfonyl chloride with a difluoroaniline derivative. While the core of Flumetsulam is a triazolopyrimidine, the principles of synthesizing complex heterocyclic systems are relevant to thiazole chemistry.
Protocol 3: Conceptual Synthesis of a Thiazole-based ALS Inhibitor
This conceptual protocol illustrates how a thiazole intermediate could be used to synthesize a novel ALS inhibitor, drawing parallels with the synthesis of Flumetsulam.
Step 1: Synthesis of a 2-sulfonyl chloride-thiazole intermediate
-
Reaction: Chlorosulfonation
-
Rationale: A substituted aminothiazole can be converted to the corresponding sulfonyl chloride using chlorosulfonic acid. This highly reactive intermediate is then ready for coupling.
Step 2: Coupling with a substituted aniline
-
Reaction: Sulfonamide formation
-
Rationale: The sulfonyl chloride readily reacts with an appropriate aniline to form the stable sulfonamide linkage, a key structural feature in many ALS-inhibiting herbicides.[18][19]
Structure-Activity Relationship (SAR) Insights for ALS-Inhibiting Herbicides:
-
Acidic Moiety: The sulfonamide group provides the necessary acidity for binding to the active site of the ALS enzyme.
-
Bridge: The nature of the bridge connecting the two aromatic/heterocyclic rings is critical for optimal positioning within the enzyme's active site.
-
Aryl/Heterocyclyl Groups: The specific heterocyclic systems (e.g., triazolopyrimidine, or potentially a thiazole) and the substitution pattern on the aniline ring determine the herbicide's selectivity and potency.
Visualization of Synthetic Pathways
Diagram 1: Hantzsch Thiazole Synthesis Workflow
Caption: A simplified workflow of the Hantzsch thiazole synthesis.
Diagram 2: General Synthesis of Thiazole-Based Agrochemicals
Caption: A generalized pathway for agrochemical synthesis from thiazole intermediates.
Conclusion
The thiazole scaffold continues to be a highly valuable and versatile building block in the development of innovative agrochemicals. A thorough understanding of the synthetic methodologies, mechanisms of action, and structure-activity relationships is paramount for researchers and scientists in this field. The protocols and insights provided in this guide serve as a foundational resource for the rational design and synthesis of novel, effective, and sustainable crop protection solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Design and synthesis of camphor-thiazole derivatives as potent antifungal agents: structure-activity relationship and preliminary mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. znaturforsch.com [znaturforsch.com]
- 6. Page loading... [guidechem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]
- 9. 2-Chloro-5-chloromethylthiazole | 105827-91-6 [chemicalbook.com]
- 10. Thiamethoxam - Wikipedia [en.wikipedia.org]
- 11. CN108164522B - Synthetic method of thiamethoxam - Google Patents [patents.google.com]
- 12. Synthesis and SAR investigation of insecticidal <i>N</i>-(2-(pyridinyl-3-yl) thiazole-5-yl) amides [morressier.com]
- 13. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 14. researchgate.net [researchgate.net]
- 15. 16.4 Herbicides that Inhibit ALS – Principles of Weed Control [ohiostate.pressbooks.pub]
- 16. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 17. An introduction to ALS-inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Flumetsulam (Ref: DE 498) [sitem.herts.ac.uk]
- 19. Flumetsulam | C12H9F2N5O2S | CID 91759 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocol: Suzuki-Miyaura Coupling of 2-Bromothiazole Compounds
Introduction: The Strategic Importance of 2-Arylthiazoles
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in both academic and industrial laboratories.[1] Within the vast landscape of synthetic targets, the 2-arylthiazole scaffold holds a privileged position, particularly in medicinal chemistry and drug development.[4][5] This heterocyclic motif is a core component of numerous pharmacologically active molecules, exhibiting a wide range of biological activities.[5]
However, the coupling of heteroaryl halides, such as 2-bromothiazole, is not without its unique challenges. The lone pair of electrons on the thiazole's nitrogen atom can coordinate to the palladium center, potentially inhibiting the catalyst.[6] Furthermore, the electronic nature of the thiazole ring can influence the rates of the key steps in the catalytic cycle. Therefore, a carefully optimized protocol is not merely a suggestion but a requirement for achieving high yields and purity. This guide provides a detailed examination of the mechanistic principles, a field-proven experimental protocol, and a comprehensive troubleshooting guide for the successful Suzuki-Miyaura coupling of 2-bromothiazole compounds.
Mechanistic Insights: Rationale Behind Experimental Choices
A deep understanding of the catalytic cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through three fundamental stages: oxidative addition, transmetalation, and reductive elimination.[1][7]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
1. The Catalyst System: Palladium Source and Ligand Selection
The heart of the reaction is the palladium catalyst. While Pd(PPh₃)₄ can be used, modern protocols often favor more robust and active systems generated in situ from a palladium(II) or palladium(0) precursor and a specialized ligand.
-
Palladium Precursors: Common choices include Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[8] Pd(II) sources require an initial reduction step to enter the catalytic cycle as the active Pd(0) species.
-
Ligand Choice (Critical for Success): For electron-rich and potentially coordinating heteroaryl halides like 2-bromothiazole, traditional ligands such as triphenylphosphine (PPh₃) are often inadequate. The rate-limiting step is typically the oxidative addition of the Pd(0) catalyst into the C-Br bond. Bulky, electron-rich phosphine ligands are superior as they accelerate this step and promote the final reductive elimination.[9][10][11]
2. The Role of the Base: More Than a Simple Proton Acceptor
The base is a crucial activator in the Suzuki coupling.[2][8] Its primary role is to react with the boronic acid to form a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻).[13] This boronate species is essential for the transmetalation step, where the aryl group is transferred from boron to the palladium center.[1][8]
-
Base Selection: The choice of base can dramatically affect the reaction outcome.
-
Carbonates (K₂CO₃, Cs₂CO₃): These are common and effective for many substrates. Cesium carbonate is more soluble and often provides better results.[2]
-
Phosphates (K₃PO₄): Potassium phosphate is a stronger base and is frequently the "base of choice" for difficult couplings, including those involving heteroaryl chlorides or sterically hindered substrates.[12]
-
Hydroxides (NaOH, KOH): Used in aqueous systems, but care must be taken with base-sensitive functional groups.[2]
-
3. Solvent Systems: Tailoring the Reaction Environment
Suzuki couplings are versatile and can be performed in a range of solvents.[1] The choice depends on the solubility of the substrates and reagents, and the desired reaction temperature.
-
Anhydrous Organic Solvents: 1,4-Dioxane, Toluene, and Dimethylformamide (DMF) are frequently used.[1][4] Rigorously anhydrous conditions are important to prevent competitive protodeboronation of the boronic acid.[12]
-
Aqueous Mixtures: Biphasic systems, such as Toluene/Water or Dioxane/Water, are also very common.[14][15] The presence of water can accelerate the transmetalation step and help dissolve inorganic bases like K₃PO₄.
Detailed Experimental Protocol: Synthesis of 2-Phenylthiazole
This protocol provides a reliable starting point for the coupling of 2-bromothiazole with phenylboronic acid. It should be optimized for other substrates.
Materials:
-
2-Bromothiazole (1.0 mmol, 1.0 equiv)
-
Phenylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, tribasic, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Caption: General experimental workflow for the Suzuki coupling of 2-bromothiazole.
Procedure:
-
Reaction Setup: To a clean, dry Schlenk flask equipped with a magnetic stir bar, add 2-bromothiazole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.[12]
-
Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) via syringe. The solvents should be degassed beforehand by bubbling with an inert gas for 15-20 minutes.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the 2-bromothiazole starting material is consumed (typically 4-12 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-phenylthiazole product.[4][16]
Reference Data: Reaction Conditions
The following table provides a summary of typical conditions that can serve as a starting point for optimizing the Suzuki coupling of various 2-bromothiazole derivatives.
| 2-Bromothiazole Derivative | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Approx. Yield (%) |
| 2-Bromo-4-methylthiazole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3.0) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 85-95 |
| Ethyl 2-bromothiazole-4-carboxylate | Phenylboronic acid | Pd(OAc)₂ (2.0) | XPhos (4.0) | K₂CO₃ (2.5) | Dioxane/H₂O | 90 | 80-90 |
| 2-Bromo-5-nitrothiazole | 3-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3.0) | - | Cs₂CO₃ (2.0) | DMF | 110 | 70-85 |
| 2-Bromothiazole | Naphthylboronic acid | Pd(OAc)₂ (2.0) | PCy₃ (4.0) | K₃PO₄ (2.0) | Dioxane | 100 | 88-98 |
Note: Yields are representative and highly dependent on the specific substrates and precise reaction conditions. Optimization is recommended.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to success.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Oxygen sensitivity of Pd(0).2. Insufficient Base Strength: Incomplete boronate formation.3. Poor Ligand Choice: Slow oxidative addition. | 1. Ensure rigorous degassing of solvents and use of a proper inert atmosphere.[12]2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[12]3. Screen bulky, electron-rich ligands like SPhos or XPhos.[17] |
| Protodebromination Side Product | 1. Presence of water/protons with a strong base.2. High reaction temperatures.3. Reductive elimination from a palladium-hydride intermediate. | 1. Use rigorously dried solvents and reagents.2. Attempt the reaction at a lower temperature (e.g., 80 °C) for a longer duration.[12]3. Consider a milder base like KF if functional groups are sensitive.[18] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen oxidizing the boronic acid.2. Incomplete reduction of Pd(II) precursor. | 1. Improve degassing procedures.[19]2. Use a direct Pd(0) source like Pd₂(dba)₃ or ensure sufficient ligand is present to facilitate reduction. |
| Formation of Palladium Black | Catalyst decomposition/aggregation. | 1. Lower the reaction temperature.2. Ensure the correct palladium-to-ligand ratio; excess ligand can be stabilizing.3. Check for impurities in starting materials that may poison the catalyst. |
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. Yoneda Labs [yonedalabs.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Bromo-4-methylthiazole-5-carbaldehyde
Welcome to the technical support resource for the synthesis of 2-Bromo-4-methylthiazole-5-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the causality behind procedural choices, providing not just protocols, but a framework for rational optimization.
Synthesis Overview: A Three-Step Approach
The most common and logical pathway to synthesize this compound involves three key transformations. Understanding each step is critical to diagnosing issues in the overall workflow.
Caption: Overall synthetic pathway.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios for each major stage of this synthesis.
Part 1: The Hantzsch Thiazole Synthesis of 2-Amino-4-methylthiazole
The foundation of the entire synthesis is the quality of the initial heterocyclic core. The Hantzsch synthesis, condensing chloroacetone and thiourea, is a robust method but can present challenges.[1][2]
FAQ 1: My yield of 2-Amino-4-methylthiazole is low (<60%) and the product is a dark, oily substance that is difficult to purify. What are the likely causes?
Plausible Causes & Optimization Strategies:
-
Reaction Exotherm: The initial condensation of thiourea and chloroacetone is exothermic.[1] Uncontrolled temperature can lead to side reactions and polymerization, resulting in tar formation.
-
Solution: Add the chloroacetone dropwise to the thiourea suspension with efficient stirring and external cooling (an ice-water bath) to maintain an internal temperature below 40-50 °C during the addition.[1]
-
-
Impure Chloroacetone: Chloroacetone is a lachrymator and can degrade upon storage, often containing acidic impurities that can catalyze side reactions.
-
Solution: Use freshly distilled chloroacetone for best results. A clean fraction boiling at 118–120 °C is ideal.[1]
-
-
Inefficient Extraction: The product, 2-amino-4-methylthiazole, is an oily base. During the basic workup, emulsions can form, leading to poor recovery.
-
Solution: After basification with solid NaOH, ensure the aqueous layer is saturated with NaCl to decrease the product's solubility. If emulsions form, adding more ice and water can sometimes help break them.[1] Extract with a suitable solvent like diethyl ether multiple times (e.g., 3 x 100 mL) to ensure complete recovery.
-
Optimized Protocol: Synthesis of 2-Amino-4-methylthiazole [1]
-
Suspend thiourea (1.0 eq) in water in a flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser.
-
Begin stirring and add distilled chloroacetone (1.0 eq) dropwise over 30 minutes, using a water bath to manage the exotherm.
-
After the addition is complete, heat the now yellow solution to reflux for 2 hours.
-
Cool the mixture in an ice bath. With continuous stirring, slowly add solid sodium hydroxide pellets until the solution is strongly basic (pH > 12) and an oily layer separates.
-
Separate the oily product layer. Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and the initial oil. Dry the solution over anhydrous sodium hydroxide.
-
Filter and remove the ether by rotary evaporation.
-
Purify the residual oil by vacuum distillation (117–120 °C at 8 mm Hg) to yield a pale yellow solid upon cooling. A typical, optimized yield should be in the 70-75% range.[1]
Part 2: The Sandmeyer Reaction for 2-Bromo-4-methylthiazole
This step replaces the 2-amino group with a bromine atom. The key is the complete formation of the diazonium salt intermediate and its subsequent reaction with a copper(I) bromide source.[3][4]
FAQ 2: The Sandmeyer reaction is incomplete. I recover significant amounts of starting amine, and my yield of the bromo-thiazole is poor.
Plausible Causes & Optimization Strategies:
-
Incomplete Diazotization: The formation of the diazonium salt from the aromatic amine requires cold, strongly acidic conditions.
-
Solution: The reaction must be maintained between -5 °C and 5 °C.[5] Use a mixture of a strong acid (like HBr or H₂SO₄) and add a concentrated aqueous solution of sodium nitrite (NaNO₂) dropwise. Ensure the temperature never rises above 5 °C. Test for excess nitrous acid using starch-iodide paper (should turn blue) to confirm the reaction is complete.
-
-
Premature Decomposition of Diazonium Salt: Aryl diazonium salts are unstable at higher temperatures.[6] If the solution warms up before the addition of the copper(I) catalyst, the diazonium group can be lost, often leading to phenolic byproducts or other undesired species.
-
Solution: Prepare the diazonium salt solution and use it immediately. Keep it cold at all times. Add the cold diazonium salt solution to the cold CuBr solution, not the other way around.
-
-
Inactive Catalyst: The copper(I) bromide must be active for the radical-nucleophilic aromatic substitution mechanism to proceed efficiently.[3]
-
Solution: Use freshly prepared or high-purity CuBr. If in doubt, prepare it fresh from CuSO₄·5H₂O and NaBr with a reducing agent like Na₂SO₃.
-
Optimized Protocol: Sandmeyer Bromination
-
Dissolve 2-amino-4-methylthiazole (1.0 eq) in a mixture of 48% hydrobromic acid and water in a three-necked flask.
-
Cool the mixture to 0 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the internal temperature below 5 °C. Stir for an additional 20 minutes after addition.
-
In a separate, larger flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% HBr, and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of N₂ gas will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, then gently heat to 50-60 °C for 30 minutes to ensure complete decomposition of any remaining diazonium salt.
-
Cool the mixture, and extract the product with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate.
-
The crude product can be purified by vacuum distillation or column chromatography.
Part 3: Vilsmeier-Haack Formylation of 2-Bromo-4-methylthiazole
This is often the most challenging step. The Vilsmeier-Haack reaction formylates electron-rich heterocycles using an electrophilic iminium species (the Vilsmeier reagent), generated from a formamide (like DMF) and a halogenating agent (like POCl₃).[7][8][9][10]
Caption: Mechanism of the Vilsmeier-Haack Reaction.
FAQ 3: My Vilsmeier-Haack reaction is sluggish, gives a very low yield, and produces a significant amount of black, intractable tar.
This is a classic issue in Vilsmeier-Haack chemistry. The Vilsmeier reagent is a powerful but sensitive electrophile.
Plausible Causes & Optimization Strategies:
-
Improper Reagent Formation/Addition: The reaction between DMF and POCl₃ is highly exothermic and must be controlled. Adding the substrate before the reagent is fully formed or at too high a temperature can lead to decomposition.
-
Solution: Always pre-form the Vilsmeier reagent. Add POCl₃ dropwise to ice-cold DMF (0 °C) and stir for 15-30 minutes at that temperature until a viscous, sometimes solid, complex forms.[11] Then, add a solution of the 2-bromo-4-methylthiazole to this pre-formed reagent, maintaining the cold temperature initially.
-
-
Incorrect Reaction Temperature: Thiazoles can be sensitive to the strongly acidic and reactive conditions. While some reactions require heat to proceed, excessive temperature is a primary cause of polymerization and tar formation.
-
Solution: After adding the substrate at 0 °C, allow the reaction to warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS. If no reaction occurs, gently heat the mixture (e.g., to 40-70 °C) and continue monitoring.[11][12] The optimal temperature depends on the substrate's reactivity and must be determined empirically.
-
-
Suboptimal Stoichiometry: Using a large excess of the Vilsmeier reagent can increase the likelihood of side reactions and make the workup more difficult.
-
Solution: Start with a modest excess of the reagents. A good starting point is a ratio of 1.0 eq of thiazole to 1.5-2.0 eq of POCl₃ and a larger excess of DMF, which often serves as the solvent.
-
| Parameter | Condition A (Conservative) | Condition B (Forcing) | Recommended Starting Point |
| POCl₃ (eq) | 1.5 | 3.0 | 1.6 |
| DMF (eq) | 10 (as solvent) | 10 (as solvent) | 10+ (as solvent) |
| Addition Temp. | 0 °C | 0 °C | 0 °C |
| Reaction Temp. | 25 °C (RT) | 80 °C | 0 °C to RT, then gentle heat (e.g., 70 °C) if needed[11] |
| Reaction Time | 12-24 h | 2-4 h | Monitor by TLC/LC-MS |
-
Difficult Workup/Hydrolysis: The quenching and hydrolysis step is critical. Improper quenching can lead to product degradation. The intermediate iminium salt must be carefully hydrolyzed to the final aldehyde.[8]
-
Solution: The most reliable method is to pour the cooled reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.[8] This dissipates the heat from the quench and begins the hydrolysis. Following this, neutralize the acidic solution carefully with a base like sodium acetate, sodium carbonate, or dilute NaOH until the product precipitates.[7] Over-basification can cause other side reactions.
-
Optimized Protocol: Vilsmeier-Haack Formylation
-
In a dry, three-necked flask under an inert atmosphere (N₂ or Argon), cool N,N-dimethylformamide (DMF, acting as solvent) to 0 °C in an ice-water bath.
-
Add phosphorus oxychloride (POCl₃, 1.6 eq) dropwise to the cold DMF with efficient stirring. Maintain the temperature at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes. A viscous liquid or a white solid Vilsmeier reagent should form.[11]
-
Add 2-bromo-4-methylthiazole (1.0 eq), either neat or dissolved in a small amount of dry DMF, to the cold Vilsmeier reagent solution.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for another 2-4 hours.
-
Gently heat the reaction to 70 °C and monitor its progress every hour using TLC (e.g., with a 4:1 Hexane:Ethyl Acetate mobile phase).
-
Once the starting material is consumed, cool the reaction mixture back to room temperature.
-
Slowly pour the reaction mixture into a beaker containing a large amount of crushed ice and stir vigorously.
-
Neutralize the mixture by slowly adding a saturated solution of sodium acetate until the pH is ~6-7. A precipitate should form.
-
Stir for 30 minutes, then collect the solid product by filtration. Wash the solid with cold water and dry it under vacuum.
-
The crude product can be further purified by recrystallization (e.g., from ethanol/water) or by silica gel column chromatography.
Part 4: General Purification and Troubleshooting
FAQ 4: After my final workup, my NMR spectrum shows my desired aldehyde product, but also significant unidentifiable impurities in the aromatic region. How can I purify it effectively?
Plausible Causes & Optimization Strategies:
-
Residual DMF: DMF is a high-boiling solvent and can be difficult to remove completely.
-
Solution: After extraction, wash the organic layer multiple times with water and then with brine to remove the bulk of the DMF. If it persists, azeotropic removal with heptane under reduced pressure can be effective.
-
-
Phosphoric Acid Byproducts: The workup of the Vilsmeier-Haack reaction generates phosphoric acid and its salts, which can sometimes contaminate the product.
-
Solution: A thorough wash of the crude product or the organic extract with water and a mild base (saturated NaHCO₃ solution) should remove these acidic impurities.
-
-
Polymeric Byproducts: The tar-like substances are often complex polymeric materials.
-
Solution: If the product is a solid, recrystallization is often the best method to obtain high-purity material. If it is an oil or low-melting solid, silica gel column chromatography is the preferred method. Use a gradient elution system, starting with a non-polar solvent (like hexane) and gradually increasing the polarity (with ethyl acetate) to first elute non-polar impurities and then the desired product.
-
Caption: Troubleshooting flowchart for the Vilsmeier-Haack step.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. jk-sci.com [jk-sci.com]
Technical Support Center: Bromination of Methylthiazole Rings
A-Level: Senior Application Scientist
Welcome to the technical support center for synthetic challenges in the bromination of methylthiazole rings. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these reactions. Here, we will dissect common experimental issues, explain the underlying chemical principles, and provide validated troubleshooting protocols to ensure the success of your synthetic endeavors.
I. Frequently Asked Questions (FAQs)
Q1: Why is the bromination of methylthiazole rings so challenging?
A1: The bromination of methylthiazole rings presents several challenges primarily due to the inherent electronic properties of the thiazole ring and the influence of the methyl substituent. The thiazole ring's aromaticity is significant, with pi-electron delocalization making it susceptible to electrophilic substitution.[1] However, the precise location of this substitution is highly sensitive to reaction conditions. Key challenges include:
-
Regioselectivity: The thiazole ring has multiple positions (C2, C4, C5) available for substitution. The methyl group, being an activating group, further influences the electron density and directs the incoming electrophile, often leading to a mixture of isomers.[1][2] Calculated pi-electron density marks the C5 position as the primary site for electrophilic substitution.[1]
-
Over-bromination: The activated nature of the methylthiazole ring can lead to the addition of multiple bromine atoms, resulting in di- or even tri-brominated products, which can be difficult to separate from the desired mono-brominated product.[2]
-
Side Reactions: Under certain conditions, side reactions such as ring opening or reactions involving the methyl group can occur.[3] The choice of brominating agent and solvent is critical to minimize these unwanted pathways.[2]
Q2: Which position on the methylthiazole ring is most likely to be brominated?
A2: The position of bromination on the methylthiazole ring is highly dependent on the position of the methyl group itself and the reaction conditions.
-
2-Methylthiazole: Electrophilic bromination typically occurs at the C5-position . The methyl group at C2 activates the ring, directing the electrophile to the C5 position.[4]
-
4-Methylthiazole: Bromination of 4-methylthiazole can be less selective. While the C5 position is electronically favored for electrophilic attack, reactions at the C2 position are also possible, especially under conditions that favor deprotonation at C2.[1][5]
-
5-Methylthiazole: The directing effects of the sulfur and nitrogen atoms, along with the methyl group, can lead to complex product mixtures.
It's crucial to consult literature for specific substrates and reaction conditions to predict the major product.
Q3: What are the most common brominating agents for methylthiazole rings, and what are their pros and cons?
A3: The choice of brominating agent is a critical parameter that dictates the selectivity and yield of the reaction.
| Brominating Agent | Pros | Cons |
| Elemental Bromine (Br₂) | - Strong and effective brominating agent.[6] | - Highly corrosive and toxic, requiring careful handling.[5][6] - Can lead to over-bromination due to its high reactivity.[2] |
| N-Bromosuccinimide (NBS) | - Milder and safer to handle than liquid bromine.[5][7] - Often provides better control and selectivity.[8][9] - Can be used for both electrophilic and radical brominations.[7][8] | - Can sometimes be less reactive than Br₂, requiring initiators or harsher conditions.[8] - Impurities in NBS can lead to inconsistent results.[7] |
| Benzyltrimethylammonium tribromide | - Solid, stable, and easy-to-handle electrophilic bromine source. - Can minimize the formation of side products.[2] | - May be more expensive than other options. |
II. Troubleshooting Guide
This section addresses specific problems you might encounter during the bromination of methylthiazole rings and provides actionable solutions.
Problem 1: Poor Regioselectivity - Mixture of Isomers
Symptoms: Your reaction yields a mixture of brominated methylthiazole isomers (e.g., 4-bromo- and 5-bromo- derivatives) that are difficult to separate.
Root Causes & Solutions:
-
Highly Reactive Brominating Agent: Using a strong brominating agent like elemental bromine can decrease selectivity.
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers.
-
Solution: Perform the reaction at a lower temperature. Cooling the reaction mixture can significantly improve selectivity.
-
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway.
-
Solution: Experiment with different solvents. A less polar solvent may disfavor competing reaction pathways and improve selectivity.[2]
-
Problem 2: Over-bromination - Formation of Di- or Tri-brominated Products
Symptoms: Your final product contains significant amounts of di- or tri-brominated methylthiazole.
Root Causes & Solutions:
-
Excess Brominating Agent: Using more than one equivalent of the brominating agent is a common cause of over-bromination.
-
Solution: Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of the brominating agent for mono-bromination.[2]
-
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to further bromination of the desired mono-brominated product.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed or when the desired product concentration is maximized.[2]
-
Problem 3: Low Yield of Brominated Product
Symptoms: The reaction results in a low yield of the desired brominated methylthiazole, with a significant amount of unreacted starting material.
Root Causes & Solutions:
-
Insufficiently Reactive Brominating Agent: The chosen brominating agent may not be strong enough to effectively brominate the thiazole ring under the current conditions.
-
Solution: If using a mild agent like NBS is ineffective, consider switching to elemental bromine, but be mindful of the potential for over-bromination.[2] Alternatively, the addition of a Lewis acid catalyst can enhance the electrophilicity of the brominating agent.
-
-
Suboptimal Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature while monitoring for the formation of side products. Some reactions may benefit from gentle heating or being run at room temperature overnight.[2]
-
-
Deactivation of the Thiazole Ring: In the presence of a Lewis acid, the thiazole nitrogen can coordinate with the acid, deactivating the ring towards electrophilic substitution.[4]
-
Solution: If using a Lewis acid, carefully consider its effect on the substrate. It may be necessary to choose a different catalyst or activation method.
-
Problem 4: Competing Side Reactions - Ring Opening or Methyl Group Bromination
Symptoms: Formation of unexpected byproducts, potentially indicating ring degradation or reaction at the methyl substituent.
Root Causes & Solutions:
-
Radical vs. Electrophilic Pathway: The reaction conditions may favor a free-radical pathway, leading to bromination of the methyl group (benzylic-type bromination).[11][12]
-
Harsh Reaction Conditions: Strong acids or high temperatures can sometimes lead to the degradation of the thiazole ring.[3]
-
Solution: Employ milder reaction conditions. Use a less acidic solvent and maintain a controlled temperature.
-
III. Experimental Protocols & Workflows
Protocol 1: Regioselective Bromination of 2-Methylthiazole at the C5-Position using NBS
This protocol is optimized for the selective mono-bromination of 2-methylthiazole at the C5 position.
Materials:
-
2-Methylthiazole
-
N-Bromosuccinimide (NBS), recrystallized
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylthiazole (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add recrystallized N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.
-
Add saturated aqueous sodium bicarbonate solution to neutralize the mixture.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield pure 5-bromo-2-methylthiazole.
Troubleshooting Workflow for Bromination Reactions
The following diagram illustrates a logical workflow for troubleshooting common issues in the bromination of methylthiazole rings.
Caption: Troubleshooting workflow for methylthiazole bromination.
IV. References
-
Course of bromination of thiazole and 2-methylthiazole. (1986). Journal Article. --INVALID-LINK--
-
4-BROMO-2-METHYLTHIAZOLE CAS#: 298694-30-1 - ChemicalBook. --INVALID-LINK--
-
Thiazole - Wikipedia. --INVALID-LINK--
-
Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC - PubMed Central. --INVALID-LINK--
-
The Chemistry Behind 2-Bromo-4-methylthiazole: A Guide for Researchers. (2025). NINGBO INNO PHARMCHEM CO.,LTD.--INVALID-LINK--
-
Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF - ResearchGate. (2025). --INVALID-LINK--
-
A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation - PMC - NIH. (2022). --INVALID-LINK--
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC - NIH. (2019). --INVALID-LINK--
-
Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. --INVALID-LINK--
-
5-Bromothiazole synthesis - ChemicalBook. --INVALID-LINK--
-
Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods | The Journal of Organic Chemistry - ACS Publications. --INVALID-LINK--
-
The Versatility of 2-Bromo-4-methylthiazole in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.--INVALID-LINK--
-
Preparation of Halogenated Derivatives of Thiazolo[5,4-d]thiazole via Direct Electrophilic Aromatic Substitution. ElectronicsAndBooks. --INVALID-LINK--
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (2020). --INVALID-LINK--
-
2-Bromo-4-methylthiazole 96 7238-61-1 - Sigma-Aldrich. --INVALID-LINK--
-
N-Bromosuccinimide - Wikipedia. --INVALID-LINK--
-
N-Bromosuccinimide. (2019). --INVALID-LINK--
-
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-chlorobenzo[d]thiazole - Benchchem. --INVALID-LINK--
-
N-Bromosuccinimide (NBS) - Organic Chemistry Portal. --INVALID-LINK--
-
2-Bromo-5-methylthiazole - LookChem. --INVALID-LINK--
-
Overcoming challenges in the bromination of benzothiazole-2-amines - Benchchem. --INVALID-LINK--
-
US3577427A - Bromination of 2,1,3,-benzothiadiazoles and benzofurazans - Google Patents. --INVALID-LINK--
-
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC - NIH. --INVALID-LINK--
-
4-Bromo-2-methylthiazole | CAS 298694-30-1 | SCBT - Santa Cruz Biotechnology. --INVALID-LINK--
-
Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem. --INVALID-LINK--
-
298694-30-1|4-Bromo-2-methylthiazole|BLD Pharm. --INVALID-LINK--
-
4-Bromo-2-methyl-1,3-thiazole | C4H4BrNS | CID 2763186 - PubChem. --INVALID-LINK--
-
Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PubMed Central. --INVALID-LINK--
-
Regioselective bromination of fused heterocyclic N-oxides - PubMed - NIH. --INVALID-LINK--
-
Why is a free-radical bromination reaction more selective than a free-radical chlorination reaction? | Homework.Study.com. --INVALID-LINK--
-
Selectivity in Free Radical Reactions: Bromination vs. Chlorination. (2013). Master Organic Chemistry. --INVALID-LINK--
-
Free Radicals Halogenation and Bromination : r/OrganicChemistry - Reddit. (2020). --INVALID-LINK--
-
18.4: Radical reactions in practice - Chemistry LibreTexts. (2020). --INVALID-LINK--
-
Electrophilic nature of bromine free radical - Chemistry Stack Exchange. (2018). --INVALID-LINK--
-
Regioselectivity in the Lithiation of Methyl-substituted Thiazole- and Oxazole- Carboxylic Acids and Carboxamides. ElectronicsAndBooks. --INVALID-LINK--
-
Thiazole Ring—A Biologically Active Scaffold - PMC - PubMed Central. --INVALID-LINK--
-
Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC. (2025). --INVALID-LINK--
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC - PubMed Central. --INVALID-LINK--
-
(PDF) Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. (2025). --INVALID-LINK--
References
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Course of bromination of thiazole and 2-methylthiazole (Journal Article) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 10. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. homework.study.com [homework.study.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Conditions for Thiazole Aldehyde Synthesis
Welcome to the technical support center for thiazole aldehyde synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and optimization strategies. Thiazole aldehydes are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds.[1][2][3][4][5] Their successful synthesis is often a critical step in the development of new chemical entities. This resource provides practical, experience-driven advice to overcome common challenges encountered during their synthesis.
I. Foundational Principles of Thiazole Aldehyde Synthesis
Before delving into troubleshooting, it's crucial to understand the common synthetic routes to thiazole aldehydes. The formyl group is highly reactive and can be sensitive to various reaction conditions, often necessitating its introduction through a masked or precursor form.[6]
Common Synthetic Strategies:
-
Formylation of a Pre-existing Thiazole Ring: This is a direct approach but can be challenging due to the electron-deficient nature of the thiazole ring at certain positions. The Vilsmeier-Haack reaction is a classic method for this transformation.[7][8][9][10]
-
Cyclization Reactions to Form the Thiazole Ring with a Precursor to the Aldehyde: This involves constructing the thiazole ring from acyclic precursors where one of the substituents can be readily converted to an aldehyde. The Hantzsch thiazole synthesis is a widely used method for forming the thiazole ring itself.[11][12][13]
-
Modification of a Substituent on the Thiazole Ring: This involves converting an existing functional group, such as a methyl or hydroxymethyl group, into an aldehyde.
The choice of strategy depends on the desired substitution pattern of the final thiazole aldehyde and the availability of starting materials.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
FAQ 1: Low or No Yield of the Desired Thiazole Aldehyde
Question: I am attempting to synthesize a thiazole-5-carbaldehyde via a cascade annulation of an enaminone and potassium thiocyanate, but I am getting very low yields. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields in this type of reaction often stem from several critical factors related to the reaction mechanism, which involves a cascade of hydroxyl thiocyanation, intramolecular hydroamination, and thiazole annulation.[14]
Causality and Optimization Strategies:
-
Inefficient Oxidation: The Dess-Martin Periodinane (DMP) reagent is crucial for mediating this reaction.[14] Ensure that your DMP is fresh and has been stored under anhydrous conditions. Decomposition of DMP will lead to incomplete oxidation and a stall in the reaction cascade.
-
Protocol: Use freshly opened or properly stored DMP. Consider using a slight excess (1.1-1.2 equivalents) to ensure complete conversion.
-
-
Sub-optimal Reaction Temperature: The reaction temperature can significantly influence the rate of the cascade reaction. Temperatures that are too low may result in a sluggish reaction, while temperatures that are too high can lead to decomposition of intermediates or the final product.
-
Protocol: Start with the reported reaction temperature and then screen a range of temperatures (e.g., in 5-10°C increments) to find the optimal condition for your specific substrate.
-
-
Solvent Choice and Purity: The choice of solvent can impact the solubility of the reactants and intermediates, as well as the overall reaction rate. Ensure your solvent is anhydrous, as water can interfere with the DMP reagent and the reaction intermediates.
-
Protocol: Use freshly distilled, anhydrous solvent. If solubility is an issue, consider screening other anhydrous, non-protic solvents.
-
-
Purity of Starting Materials: Impurities in your enaminone or potassium thiocyanate can lead to side reactions and lower yields.
-
Protocol: Purify your starting materials before use, for example, by recrystallization or column chromatography.
-
Experimental Workflow for Optimization:
Caption: Troubleshooting workflow for low yield in thiazole-5-carbaldehyde synthesis.
FAQ 2: Formation of a Thiazoline Instead of a Thiazole
Question: I am trying to synthesize a substituted thiazole, but my characterization data (NMR, MS) suggests I have isolated a thiazoline intermediate. Why is this happening and how can I promote aromatization to the desired thiazole?
Answer:
The formation of a thiazoline indicates that the final aromatization step of your synthesis is incomplete. This is a common issue in reactions like the Hantzsch thiazole synthesis, where a thiazoline is a key intermediate.[15]
Causality and Optimization Strategies:
-
Insufficient Oxidation: The conversion of a thiazoline to a thiazole is an oxidation reaction. If the reaction conditions lack a suitable oxidant, the reaction will stop at the thiazoline stage.
-
Protocol:
-
Air Oxidation: For many substrates, simply stirring the reaction mixture open to the atmosphere for an extended period can be sufficient.
-
Chemical Oxidants: If air oxidation is too slow or inefficient, you can add a mild oxidizing agent. Common choices include:
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)[15]
-
Manganese dioxide (MnO₂)
-
Mild aqueous hydrogen peroxide (H₂O₂)
-
-
-
-
Reaction Time and Temperature: The aromatization step may require more forcing conditions than the initial cyclization.
-
Protocol: After the initial formation of the thiazoline (as monitored by TLC), try increasing the reaction temperature or extending the reaction time to facilitate the elimination and subsequent aromatization.
-
Data Comparison: Thiazoline vs. Thiazole
| Spectroscopic Data | Thiazoline | Thiazole |
| ¹H NMR | Aliphatic protons on the thiazoline ring (typically 3-5 ppm) | Aromatic protons on the thiazole ring (typically 7-9 ppm) |
| ¹³C NMR | Aliphatic carbons in the thiazoline ring | Aromatic carbons in the thiazole ring |
| Mass Spec (M+) | M+ corresponding to the dihydrothiazole | M+ corresponding to the thiazole (M-2) |
FAQ 3: Difficulty with the Vilsmeier-Haack Formylation of a Thiazole
Question: I am attempting to formylate a 2-aminothiazole derivative at the 5-position using the Vilsmeier-Haack reaction (POCl₃/DMF), but the reaction is not proceeding as expected. What are some common pitfalls?
Answer:
The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles.[9][10] However, its success with thiazoles can be highly dependent on the substituents present on the ring.[7][16]
Causality and Optimization Strategies:
-
Substrate Reactivity: The Vilsmeier reagent (the electrophile formed from POCl₃ and DMF) is a relatively weak electrophile.[9] Therefore, the thiazole ring must be sufficiently electron-rich for the reaction to occur. An electron-donating group, such as an amino group at the 2-position, is often required to activate the 5-position for electrophilic attack.[17] If your thiazole has electron-withdrawing groups, the reaction may not proceed.
-
Protocol: If your substrate is not sufficiently activated, consider alternative strategies, such as lithiation at the desired position followed by quenching with a formylating agent (e.g., DMF).
-
-
Formation of the Vilsmeier Reagent: The Vilsmeier reagent is typically prepared in situ by adding POCl₃ to DMF at low temperatures (e.g., 0°C). It is crucial to allow sufficient time for the reagent to form before adding the thiazole substrate.
-
Protocol:
-
Cool DMF to 0°C in an ice bath.
-
Slowly add POCl₃ dropwise with vigorous stirring.
-
Stir the mixture at 0°C for at least 30 minutes to ensure complete formation of the Vilsmeier reagent before adding the thiazole.
-
-
-
Reaction Temperature and Time: After the addition of the thiazole, the reaction often needs to be heated to drive the formylation to completion. The optimal temperature and time will depend on the specific substrate.
-
Protocol: After adding the thiazole at a low temperature, allow the reaction to warm to room temperature and then heat to a temperature between 60-100°C. Monitor the reaction progress by TLC.
-
Logical Relationship Diagram for Vilsmeier-Haack Reaction:
Caption: Key steps in the Vilsmeier-Haack formylation of a thiazole.
III. General Protocols for Thiazole Aldehyde Synthesis
The following are generalized, step-by-step protocols for common methods of thiazole aldehyde synthesis. Note: These are starting points and may require optimization for your specific substrates.
Protocol 1: Hantzsch Thiazole Synthesis Followed by Oxidation
This protocol is adapted for the synthesis of a 2-substituted thiazole.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-haloketone (1.0 eq) and the thioamide (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol).
-
Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC until the starting materials are consumed. This will typically form the thiazoline intermediate.
-
Oxidation (if necessary): If the thiazoline has been isolated or is the major product, dissolve it in a suitable solvent (e.g., dichloromethane, chloroform). Add an oxidizing agent such as DDQ (1.1 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature. If an oxidant like DDQ was used, filter off any precipitate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Vilsmeier-Haack Formylation of an Activated Thiazole
This protocol is a general procedure for the formylation of an electron-rich thiazole.
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place anhydrous DMF. Cool the flask to 0°C in an ice bath. Slowly add POCl₃ (1.1-1.5 eq) dropwise with vigorous stirring. Stir the mixture at 0°C for 30-60 minutes.
-
Substrate Addition: Dissolve the activated thiazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-100°C. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until it is basic (pH > 8).
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
IV. References
-
Wikipedia. Thiazole. --INVALID-LINK--
-
Yusoff, N. A. M., et al. (2021). A Brief Review on the Thiazole Derivatives: Synthesis Methods and Biological Activities. Journal of Science and Technology, 13(2).
-
Chavan, S. D., et al. (2023). Systematic Review On Thiazole And Its Applications. International Journal of Creative Research Thoughts, 11(6).
-
Kumar, A., et al. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 179-191.
-
Kumar, R., et al. (2022). Review on Synthesis and Biological Importance of Thiazole Constituent in Heterocyclic Compounds. International Journal of Advanced Scientific Research and Engineering Trends, 7(4).
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Science and Technology, 13(2).
-
Organic Chemistry Portal. Thiazole synthesis. --INVALID-LINK--
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. --INVALID-LINK--
-
YouTube. (2019). synthesis of thiazoles. --INVALID-LINK--
-
ResearchGate. Synthesis of thiazoles from aldehydes, amines, and elemental sulfur. --INVALID-LINK--
-
Dondoni, A. (1998). The Thiazole Aldehyde Synthesis. Synthesis, 1998(12), 1681-1706.
-
Wan, J.-P., et al. (2022). Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess–Martin Periodinane Reagent. The Journal of Organic Chemistry, 87(21), 14339-14346.
-
Rajput, A. P., & Rajput, S. S. (2004). Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. Asian Journal of Chemistry, 16(3-4), 1374-1380.
-
Google Patents. Process for preparing thiazole-4-aldehydes. --INVALID-LINK--
-
Bagley, M. C., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 875-883.
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmaceutical Research.
-
SynArchive. Hantzsch Thiazole Synthesis. --INVALID-LINK--
-
Rajput, A. P., & Rajput, S. S. (2004). Studies on Vilsmeier-Haack reaction: Preparation and synthetic applications of synthones 4-chloro-2-arylamino thiazole-5-carboxaldehydes. ResearchGate.
-
Kumar, S., et al. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Scientific Reports, 7(1), 4178.
-
Chemistry Steps. Vilsmeier-Haack Reaction. --INVALID-LINK--
-
Wikipedia. Vilsmeier–Haack reaction. --INVALID-LINK--
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. kuey.net [kuey.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. ijasret.com [ijasret.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. asianpubs.org [asianpubs.org]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. Thiazole - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. synarchive.com [synarchive.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05993K [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Synthesis of 2-Bromothiazole Derivatives
Welcome to the Technical Support Center for the synthesis of 2-bromothiazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these important chemical building blocks.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section provides a detailed breakdown of common issues, their underlying causes, and practical solutions for the synthesis of 2-bromothiazole derivatives.
Issue 1: Low or No Yield of 2-Bromothiazole in Sandmeyer Reaction
The Sandmeyer reaction, a staple for converting 2-aminothiazole to 2-bromothiazole, can be prone to low yields if not optimized.[1][2]
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solutions |
| Incomplete Diazotization | The initial conversion of the amino group to a diazonium salt is critical. Low temperatures are essential to prevent the premature decomposition of the diazonium salt. | - Ensure the reaction temperature is maintained between 0-5°C during the addition of sodium nitrite.[3] - Use a slight excess of sodium nitrite to drive the reaction to completion. |
| Decomposition of Diazonium Salt | Diazonium salts are notoriously unstable and can decompose before the addition of the copper(I) bromide catalyst. | - Prepare the diazonium salt in situ and use it immediately in the subsequent Sandmeyer reaction.[4] - Avoid exposing the diazonium salt solution to elevated temperatures or direct sunlight. |
| Catalyst Inactivity | The copper(I) catalyst can be oxidized to copper(II), which is less effective in the radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1] | - Use freshly prepared or high-purity copper(I) bromide. - Ensure all reagents and solvents are thoroughly degassed to remove oxygen.[5] |
| Side Reactions | Phenol formation can occur if water is present and competes with the bromide nucleophile. | - Use anhydrous solvents and reagents to minimize water content.[5] - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocol: Optimized Sandmeyer Reaction for 2-Bromothiazole Synthesis [3]
-
Dissolve 2-aminothiazole in a mixture of hydrobromic acid and water, and cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5°C.
-
Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution, maintaining the temperature below 10°C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring progress by TLC or LC-MS.
-
Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent.
Issue 2: Over-bromination and Formation of Di-bromo Byproducts
Direct bromination of the thiazole ring can sometimes lead to the formation of di- and even tri-brominated species, complicating purification.[6][7]
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solutions |
| Excess Brominating Agent | Using a significant excess of bromine or other brominating agents like N-bromosuccinimide (NBS) can lead to multiple brominations on the electron-rich thiazole ring.[7] | - Use a stoichiometric amount or only a slight excess of the brominating agent.[7] - Add the brominating agent dropwise to maintain a low concentration in the reaction mixture. |
| High Reaction Temperature | Elevated temperatures can increase the rate of electrophilic aromatic substitution, favoring over-bromination. | - Maintain a low reaction temperature (e.g., 0-10°C) during the addition of the brominating agent.[7] |
| Inadequate Control of Reaction Time | Allowing the reaction to proceed for too long after the consumption of the starting material can lead to the formation of over-brominated products. | - Monitor the reaction closely by TLC or LC-MS and quench the reaction promptly upon completion. |
Issue 3: Protodebromination (Loss of Bromine)
In subsequent reactions, such as cross-coupling, the bromine atom on the 2-bromothiazole derivative can be lost and replaced by a hydrogen atom.[5]
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solutions |
| Presence of Protic Solvents or Reagents | Traces of water or other protic species can serve as a proton source, leading to the undesired reduction of the C-Br bond. | - Use anhydrous solvents and reagents.[5] - Ensure all glassware is thoroughly dried before use. |
| Reductive Elimination Pathways | In palladium-catalyzed cross-coupling reactions, certain ligands can promote reductive elimination pathways that result in debromination.[5] | - Experiment with different phosphine ligands to find one that minimizes this side reaction. |
| High Reaction Temperatures | Elevated temperatures can promote side reactions, including protodebromination.[5] | - Reduce the reaction temperature, even if it requires a longer reaction time. |
Issue 4: Hydrolysis of 2-Bromothiazole Derivatives
Under certain conditions, particularly basic or strongly acidic environments, 2-bromothiazole derivatives can be susceptible to hydrolysis.[8]
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solutions |
| Basic Conditions | The presence of strong bases can lead to nucleophilic attack on the thiazole ring, resulting in hydrolysis. | - Avoid strongly basic conditions during workup and purification. Use milder bases like sodium bicarbonate if necessary. |
| Acidic Conditions with Water | Prolonged exposure to strong acids in the presence of water can also promote hydrolysis. | - If acidic conditions are necessary, minimize the reaction time and water content. |
II. Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-bromothiazole?
The most prevalent method for synthesizing 2-bromothiazole is the Sandmeyer reaction, starting from the readily available and inexpensive 2-aminothiazole.[3][9] This reaction involves the conversion of the amino group to a diazonium salt, which is then displaced by a bromide ion using a copper(I) bromide catalyst.[1][2]
Q2: How can I control the regioselectivity of bromination on a substituted thiazole ring?
The position of bromination on a thiazole ring is influenced by the electronic effects of the existing substituents. Electron-donating groups generally direct bromination to the 5-position, while electron-withdrawing groups may favor other positions.[6] Careful control of reaction conditions, such as temperature and the choice of brominating agent, is crucial. For instance, using a milder brominating agent like N-bromosuccinimide (NBS) can sometimes offer better regioselectivity compared to elemental bromine.[10]
Q3: What are some common impurities I might encounter, and how can I remove them?
Common impurities include unreacted starting materials, over-brominated byproducts, and products from side reactions like phenol formation in the Sandmeyer reaction.[7] Purification is typically achieved through:
-
Crystallization: This is often the most effective method for removing impurities on a larger scale.[7]
-
Column Chromatography: Useful for separating compounds with similar polarities, although it may not be practical for large-scale purifications.
-
Washing: Washing the crude product with a solution of sodium thiosulfate can help remove residual bromine.[7]
Q4: Are there any safety precautions I should be aware of when working with bromine and diazonium salts?
Yes, both bromine and diazonium salts pose significant safety hazards.
-
Bromine: is highly corrosive and toxic. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[7]
-
Diazonium salts: can be explosive, especially when isolated in a dry state. It is crucial to keep them in solution and at low temperatures.[4]
III. Visualizing Reaction Mechanisms and Workflows
To further aid in understanding the synthetic processes and troubleshooting strategies, the following diagrams illustrate key concepts.
Diagram 1: The Sandmeyer Reaction Mechanism
Caption: Mechanism of the Sandmeyer reaction for 2-bromothiazole synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low product yield.
IV. References
-
Benchchem. Troubleshooting guide for reactions involving 2-Amino-5-bromo-4-t-butylthiazole. Available from: 5
-
Wikipedia. Sandmeyer reaction. Available from: --INVALID-LINK--
-
ResearchGate. Synthesis of 2-aminothiazole derivatives 3a–c from 2-bromothiazole (1) and amines 2a–c. Available from: --INVALID-LINK--
-
ResearchGate. Bromination of 2-Thiazolylhydrazones. Available from: --INVALID-LINK--
-
BYJU'S. Sandmeyer Reaction Mechanism. Available from: --INVALID-LINK--
-
Benchchem. Technical Support Center: Synthesis of 2-Amino-5-bromo-4-t-butylthiazole. Available from: --INVALID-LINK--
-
MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: --INVALID-LINK--
-
Google Patents. AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents. Available from: --INVALID-LINK--
-
NIH. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: --INVALID-LINK--
-
J&K Scientific LLC. Sandmeyer Reaction. Available from: --INVALID-LINK--
-
NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. Available from: --INVALID-LINK--
-
Scribd. Sandmeyer Reaction Mechanism Explained. Available from: --INVALID-LINK--
-
Lookchem. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Available from: --INVALID-LINK--
-
ResearchGate. Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Available from: --INVALID-LINK--
-
Google Patents. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds. Available from: --INVALID-LINK--
-
Guidechem. How is 2-Bromothiazole Synthesized?. Available from: --INVALID-LINK--
-
ResearchGate. Synthesis of 2‐Aminothiazole Derivatives in Easy Two‐Step, One‐Pot Reaction. Available from: --INVALID-LINK--
-
Chemical Papers. Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Available from: --INVALID-LINK--
-
ACS Publications. Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. Available from: --INVALID-LINK--
-
Google Patents. CN101550113B - Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode. Available from: --INVALID-LINK--
-
ResearchGate. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF. Available from: --INVALID-LINK--
-
Google Patents. CN105348216A - Synthetic method for 2-acetyl thiazole. Available from: --INVALID-LINK--
-
PubMed Central. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Available from: --INVALID-LINK--
-
OSTI.GOV. Course of bromination of thiazole and 2-methylthiazole (Journal Article). Available from: --INVALID-LINK--
-
Benchchem. An In-depth Technical Guide to the Synthesis of 2-Amino-5-bromothiazole Derivatives. Available from: --INVALID-LINK--
-
PubMed. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Available from: --INVALID-LINK--
-
Sigma-Aldrich. 2-Bromothiazole 98 3034-53-5. Available from: --INVALID-LINK--
-
PubMed Central. Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. Available from: --INVALID-LINK--
-
Reddit. Troubleshooting the synthesis of BINOL derivatives : r/Chempros. Available from: --INVALID-LINK--
-
ChemicalBook. 2-Bromothiazole | 3034-53-5. Available from: --INVALID-LINK--
-
Benchchem. Troubleshooting guide for 2-Chlorophenothiazine synthesis reactions. Available from: --INVALID-LINK--
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Available from: --INVALID-LINK--
-
Tokyo Chemical Industry Co., Ltd. (APAC). 2-Bromothiazole 3034-53-5. Available from: --INVALID-LINK--
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Page loading... [wap.guidechem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chemicalpapers.com [chemicalpapers.com]
- 9. lookchem.com [lookchem.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Managing Regioselectivity in Hantzsch Thiazole Synthesis
Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in their reactions. We will explore the mechanistic underpinnings of this classic reaction and provide field-proven troubleshooting strategies to help you gain precise control over your synthetic outcomes.
Core Principles: Understanding the Battle for Regioselectivity
The Hantzsch thiazole synthesis, first reported in 1887, is a cornerstone reaction for creating the thiazole scaffold by condensing an α-haloketone with a thioamide-containing compound.[1][2][3] While robust, the reaction's elegance is often challenged by a lack of regioselectivity, particularly when using unsymmetrically substituted starting materials like N-monosubstituted thioureas.
The regiochemical outcome is determined by which nitrogen atom of the thiourea intermediate participates in the crucial intramolecular cyclization step. This choice is not random; it is dictated by a subtle interplay of reaction conditions and substrate electronics.
The Mechanistic Crossroads
The reaction proceeds via an initial S-alkylation, where the sulfur atom of the thiourea acts as a nucleophile, attacking the α-carbon of the haloketone to form an S-alkylated isothiourea intermediate. From here, the pathway diverges:
-
Pathway A (Exocyclic Amino Tautomer): Cyclization via the N-substituted nitrogen atom (N') leads to a 3-substituted 2-imino-2,3-dihydrothiazole.
-
Pathway B (Endocyclic Amino Tautomer): Cyclization via the unsubstituted nitrogen atom (N) leads to the formation of a 2-(N-substituted amino)thiazole.
The reaction conditions, particularly the pH, play a pivotal role in directing the reaction down one of these paths.[4]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My reaction with an N-alkyl thiourea is producing a mixture of the 2-alkylamino-thiazole and the 3-alkyl-2-imino-dihydrothiazole. How can I favor the formation of just one isomer?
Answer: This is a classic regioselectivity problem directly influenced by reaction pH.
-
To favor the 2-(N-substituted amino)thiazole (Pathway B): You should run the reaction under neutral or slightly basic conditions. In a neutral solvent like ethanol or methanol, the cyclization proceeds almost exclusively through the unsubstituted nitrogen, leading to the thermodynamically more stable aromatic 2-amino-thiazole isomer.[4] This is the "standard" outcome for most published Hantzsch procedures.
-
To favor the 3-substituted 2-imino-2,3-dihydrothiazole (Pathway A): This isomer is often the kinetically favored product but requires specific conditions to isolate. Running the reaction in a highly acidic medium can dramatically shift the selectivity. A study by Bramley et al. demonstrated that using a mixture of 10M HCl and ethanol can yield the 2-imino isomer as the major product.[4] The strong acid protonates the isothiourea intermediate, influencing the nucleophilicity of the respective nitrogen atoms and favoring cyclization at the substituted nitrogen.
Question 2: I am getting a low yield and observing significant amounts of my α-haloketone starting material being consumed, but not forming the product. What is happening?
Answer: A common side reaction that consumes the α-haloketone is dehalogenation, especially under harsh reaction conditions or with extended reaction times.[5] Another possibility is the instability of the thioamide or thiourea starting material, which can decompose in strongly acidic or basic media at elevated temperatures.[1]
Troubleshooting Steps:
-
Lower the Temperature: While Hantzsch reactions often require heat, excessive temperatures can promote side reactions. Try running the reaction at a lower temperature for a longer duration.
-
Optimize Reaction Time: Monitor the reaction by TLC or LCMS to determine the point of maximum product formation before significant degradation or side reactions occur.
-
Inert Atmosphere: If oxidative degradation is suspected, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Use a Milder Halogen: If you are using an α-iodoketone, consider switching to the corresponding α-bromoketone, which can be more stable.
Question 3: My reaction is clean, but the regioselectivity is still poor even after adjusting the pH. What other factors should I consider?
Answer: If pH control is insufficient, the electronic and steric properties of your substrates are the next critical variables to analyze.
-
Steric Hindrance: Bulky substituents on the N-substituted thiourea can sterically disfavor the formation of the 3-substituted-2-imino isomer, pushing the reaction towards the 2-amino product. Conversely, very bulky groups on the α-haloketone (near the carbonyl) can influence the conformation of the intermediate, potentially affecting which nitrogen is in a better position to attack.
-
Electronic Effects: Electron-withdrawing groups on the N-substituent of the thiourea will decrease the nucleophilicity of that nitrogen, thereby favoring cyclization at the unsubstituted nitrogen to form the 2-amino-thiazole.
The following table summarizes the expected influence of key parameters on the final product ratio.
| Parameter | Condition | Favored Product Isomer | Rationale | Reference |
| pH | Neutral / Basic | 2-(N-Substituted amino)thiazole | Thermodynamic control, formation of stable aromatic ring. | [4] |
| pH | Strongly Acidic (e.g., 10M HCl) | 3-Substituted-2-imino-dihydrothiazole | Kinetic control, altered protonation state of intermediate. | [4] |
| Thiourea N-Substituent | Bulky (e.g., t-Butyl) | 2-(N-Substituted amino)thiazole | Steric hindrance disfavors cyclization at the substituted nitrogen. | - |
| Thiourea N-Substituent | Electron-Withdrawing | 2-(N-Substituted amino)thiazole | Reduces nucleophilicity of the substituted nitrogen. | - |
Frequently Asked Questions (FAQs)
Q: Are there alternative methods to the Hantzsch synthesis that provide better regiocontrol for preparing substituted thiazoles?
A: Yes. While the Hantzsch synthesis is a classic method, modern organic chemistry offers alternatives with often superior control over regioselectivity. For instance, palladium-catalyzed coupling reactions on a pre-formed thiazole template offer a highly flexible and regiocontrolled route.[5][6] This strategy involves starting with a differentially halogenated thiazole, such as ethyl 2-bromo-5-chloro-4-thiazolecarboxylate, and then using sequential coupling reactions (e.g., Suzuki, Stille) to install various substituents at specific positions with high fidelity.[5]
Q: How can I reliably distinguish between the 2-amino and 2-imino regioisomers?
A: Spectroscopic methods are essential.
-
¹H NMR: The chemical shifts of the protons on the thiazole ring and the N-substituent can be distinct. For example, the 5-H proton signal can show characteristic differences between the two isomers.[4]
-
¹³C NMR: The chemical shift of the C2 carbon is a key indicator. In the 2-amino isomer, this carbon is part of an aromatic system, whereas in the 2-imino tautomer, it is an sp² carbon with an exocyclic double bond to nitrogen, resulting in different chemical shifts.
-
IR Spectroscopy: If the isomers can be derivatized (e.g., to form trifluoroacetates), the C=O stretching frequencies can be used for differentiation.[4]
Q: What is the general troubleshooting workflow I should follow for regioselectivity issues?
A: A systematic approach is crucial for efficiently solving regioselectivity problems. The following workflow provides a logical sequence of steps to diagnose and resolve the issue.
Experimental Protocol: Regiocontrolled Synthesis of 2-Imino-3,4-dimethyl-2,3-dihydrothiazole
This protocol is adapted from the work of Bramley et al. and demonstrates how to achieve regiocontrol to favor the 2-imino isomer through the use of highly acidic conditions.[4]
Materials:
-
Chloroacetone (1.0 eq)
-
N-methylthiourea (1.0 eq)
-
Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (10M)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylthiourea (1.0 eq) in a 1:2 (v/v) mixture of 10M hydrochloric acid and ethanol.
-
Addition of Ketone: Add chloroacetone (1.0 eq) to the solution at room temperature.
-
Heating: Heat the reaction mixture to 80 °C and maintain this temperature for 20 minutes. Monitor the reaction progress by TLC if desired.
-
Work-up: After 20 minutes, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to the cooled mixture until the effervescence ceases and the pH is neutral to slightly basic (pH ~8).
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the pure 2-imino-3,4-dimethyl-2,3-dihydrothiazole.
Note: The use of strongly acidic conditions is key to directing the regioselectivity towards the 2-imino product in this procedure.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. synarchive.com [synarchive.com]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regiocontrolled synthesis of substituted thiazoles. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Navigating Thiazole Synthesis with Milder Methodologies
Welcome to the Technical Support Center for Thiazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are seeking to move beyond harsh, traditional synthetic routes towards more efficient, safer, and environmentally benign methodologies. We understand the challenges you face—from low yields with sterically hindered substrates to the environmental impact of conventional reagents. This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with field-proven insights and practical, alternative protocols. Our focus is on explaining the "why" behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.
Frequently Asked Questions (FAQs): Your Quick Guide to Milder Thiazole Synthesis
Here we address the most common questions about moving away from harsh conditions in thiazole synthesis.
Q1: The classic Hantzsch thiazole synthesis is giving me low yields and requires harsh reflux conditions. What are the primary reasons for this and what are my immediate options?
A: The Hantzsch synthesis, while foundational, often suffers from drawbacks, especially with complex substrates.[1][2][3] Harsh conditions are typically employed to overcome high activation energy barriers for the condensation and cyclization steps. Low yields can stem from side reactions, thermal decomposition of sensitive functional groups, or the use of toxic and volatile organic solvents.
Immediate milder alternatives to explore include:
-
Microwave-Assisted Synthesis: Often dramatically reduces reaction times from hours to minutes and can increase yields.[4]
-
Ultrasound-Assisted Synthesis: Provides mechanical energy to the reaction, enhancing mass transfer and allowing for lower reaction temperatures.[5][6][7][8]
-
Greener Solvents: Replacing traditional solvents like ethanol or DMF with ionic liquids or polyethylene glycol (PEG) can improve yields and simplify workup.[9][10][11]
Q2: I'm concerned about the environmental impact and safety of using α-haloketones in my Hantzsch synthesis. Are there viable, less hazardous alternatives?
A: Yes, the use of toxic and lachrymatory α-haloketones is a significant drawback of the traditional Hantzsch method.[12] Modern organic synthesis offers several safer alternatives that avoid these hazardous reagents:
-
Multi-component Reactions: These strategies assemble the thiazole core in a single step from more benign starting materials, such as aldehydes, amines, and elemental sulfur, often under copper catalysis.[13]
-
Synthesis from α-diazoketones: These can be coupled with thioureas in the presence of a green solvent like PEG-400, providing good to excellent yields without the need for a catalyst.[12]
-
Visible-Light-Mediated Synthesis: This emerging green technique can utilize benzothioamides and sulfoxonium ylides under catalyst-free conditions to generate thiazoles.[13]
Q3: My purification process is complicated by byproducts from the reaction. How can I achieve a cleaner reaction profile?
A: A complex purification process is often a symptom of side reactions or incomplete conversion. To achieve a cleaner reaction:
-
Employ Flow Chemistry: Continuous flow reactors offer precise control over reaction time, temperature, and stoichiometry, which can significantly minimize byproduct formation. This is particularly useful for handling hazardous intermediates safely.[14][15][16]
-
Use of Solid-Supported Catalysts: Heterogeneous catalysts, such as silica-supported tungstosilicic acid, can be easily filtered off post-reaction, simplifying the workup process and allowing for catalyst recycling.[12][17]
-
Solvent-Free Reactions: Microwave or ultrasound-assisted syntheses can often be conducted without a solvent, which not only reduces environmental impact but also simplifies purification by eliminating a major component from the final reaction mixture.[18]
Q4: What are ionic liquids and how do they facilitate milder thiazole synthesis?
A: Ionic liquids (ILs) are salts with low melting points that exist as liquids at or near room temperature.[10][19] They are considered "green solvents" due to their negligible vapor pressure, high thermal stability, and recyclability.[9][10] In thiazole synthesis, ILs can act as both the solvent and a catalyst, promoting the reaction through their unique polarity and ability to stabilize charged intermediates.[9] For example, Brønsted acidic ILs can facilitate the condensation of 2-aminothiophenol with benzaldehyde at room temperature in the absence of any other solvent.[9]
Troubleshooting Guides: From Problem to Solution
This section provides detailed solutions to specific experimental challenges, explaining the underlying principles and offering step-by-step protocols for alternative, milder approaches.
Issue 1: Low Yields in Hantzsch Synthesis with Sterically Hindered Substrates
Problem: "I am attempting a Hantzsch synthesis with a bulky α-haloketone and a sterically hindered thioamide, resulting in minimal to no product formation even after prolonged reflux."
Root Cause Analysis: Steric hindrance around the reactive centers (the α-carbon of the ketone and the sulfur of the thioamide) dramatically slows down the rate of both the initial S-alkylation and the subsequent cyclization-dehydration steps. The high energy barrier requires more forcing conditions, which can lead to decomposition.[1]
Solution Workflow:
Caption: Decision workflow for improving yields with sterically hindered substrates.
Milder Alternative Protocol 1: Microwave-Assisted Hantzsch Synthesis
Microwave irradiation provides rapid and uniform heating, often overcoming the activation energy barrier more efficiently than conventional heating.[20]
Step-by-Step Methodology:
-
In a specialized microwave reaction vessel, combine the sterically hindered α-haloketone (1 mmol), the bulky thioamide (1.2 mmol), and a minimal amount of a high-boiling point solvent like ethanol or DMF (2-3 mL).
-
Add a catalytic amount of acetic acid if required.[21]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate at a constant power (e.g., 210 W) and temperature (e.g., 70-120°C) for 10-30 minutes.[21] Monitor pressure to ensure it remains within safe limits.
-
After cooling, the product often precipitates and can be collected by filtration. If not, perform a standard aqueous workup.
Data Comparison: Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted | Reference |
| Reaction Time | 8-24 hours | 10-30 minutes | [22] |
| Temperature | 80-150°C (Reflux) | 70-120°C | |
| Yield | Often < 40% | 80-95% | |
| Solvent | Bulk solvent required | Minimal or solvent-free | [18] |
Issue 2: Side Reactions and Impurities from High-Temperature Reactions
Problem: "My reaction requires high temperatures, leading to the formation of multiple byproducts and a difficult purification process. How can I run the reaction under milder thermal conditions?"
Root Cause Analysis: High temperatures can provide enough energy to overcome the activation barriers of undesired reaction pathways, leading to the formation of impurities. Sensitive functional groups on your substrates may also decompose.
Solution Workflow:
Caption: Troubleshooting workflow for minimizing high-temperature side reactions.
Milder Alternative Protocol 2: Ultrasound-Assisted Synthesis with a Recyclable Catalyst
Ultrasonic irradiation promotes reactions through acoustic cavitation, creating localized high-pressure and high-temperature spots on a microscale, while the bulk temperature of the reaction remains low.[7][8][23] This can be combined with an eco-friendly, recyclable catalyst.
Step-by-Step Methodology:
-
Combine the α-haloketone (1 mmol), thiourea (1 mmol), and a substituted benzaldehyde (1 mmol) in a flask.
-
Add a recyclable catalyst such as a chitosan-based hydrogel or silica-supported tungstosilicic acid.[5][17]
-
Introduce a minimal amount of a green solvent like ethanol or water, or proceed under solvent-free conditions.
-
Immerse the flask in an ultrasonic bath and irradiate at room temperature or with gentle heating (e.g., 40-50°C) for 30-60 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, filter to recover the solid catalyst for reuse. The product can then be isolated from the filtrate.
Data Comparison: High-Temperature vs. Ultrasound-Assisted Synthesis
| Parameter | High-Temperature Conventional | Ultrasound-Assisted | Reference |
| Reaction Time | 4-12 hours | 30-90 minutes | [5][17] |
| Temperature | 100-180°C | Room Temp to 50°C | [7] |
| Yield | 60-80% | 85-95% | [5] |
| Workup | Often requires chromatography | Simple filtration and crystallization | [17] |
References
- 1. benchchem.com [benchchem.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare [sussex.figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - Zagazig University Digital Repository [publications.zu.edu.eg]
- 8. Ultrasound-assisted green synthesis and antimicrobial assessment of 1,3-thiazoles and 1,3,4-thiadiazines - ProQuest [proquest.com]
- 9. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. bepls.com [bepls.com]
- 13. Thiazole synthesis [organic-chemistry.org]
- 14. akjournals.com [akjournals.com]
- 15. A continuous flow synthesis and derivatization of 1,2,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Flow chemistry as a versatile tool for the synthesis of triazoles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. benthamdirect.com [benthamdirect.com]
- 20. Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. tandfonline.com [tandfonline.com]
- 22. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Impurity Analysis of 2-Bromo-4-methylthiazole-5-carbaldehyde
Welcome to the technical support center for the analysis of 2-Bromo-4-methylthiazole-5-carbaldehyde. This guide is designed for researchers, analytical scientists, and drug development professionals to provide expert insights and practical solutions for identifying and troubleshooting impurities via High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the HPLC analysis of this compound, providing both the "how" and the "why" behind each troubleshooting step.
Q1: What are the recommended initial HPLC conditions for analyzing this compound and its potential impurities?
A1: A successful analysis begins with a robust starting method. For a moderately polar compound like this compound, a reversed-phase HPLC method is the logical starting point. The thiazole ring, aldehyde, and bromine atom contribute to its polarity, making it well-suited for retention on a C18 stationary phase.
Rationale: The goal of the initial conditions is to achieve good retention of the main component while allowing for the separation of impurities that may have a wide range of polarities. A gradient elution is recommended to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are captured within a reasonable runtime.
Recommended Starting Protocol:
| Parameter | Recommendation | Rationale & Expert Notes |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column provides a good balance of retention and efficiency for a broad range of analytes. The 250 mm length enhances resolving power for complex mixtures. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as a pH modifier to sharpen peak shape, especially for compounds with basic sites, by suppressing the ionization of silanol groups on the silica support.[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and UV cutoff, providing good peak shape and efficiency. |
| Gradient | 5% B to 95% B over 20 minutes | A broad gradient ensures the elution of compounds with a wide polarity range. This can be narrowed and optimized once the impurity profile is better understood. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Elevated temperature reduces mobile phase viscosity, improving efficiency and reducing backpressure. It also enhances the reproducibility of retention times. |
| Detection (DAD) | 254 nm, with full spectrum (190-400 nm) | 254 nm is a common wavelength for aromatic compounds. A Diode Array Detector (DAD/PDA) is crucial for assessing peak purity and identifying the optimal detection wavelength for all components.[2][3][4] |
| Injection Vol. | 10 µL | A standard volume to avoid column overload, which can cause peak fronting.[5] |
Q2: I am observing poor peak shape (tailing or fronting) for my main analyte peak. What are the causes and how can I fix this?
A2: Poor peak shape is a common issue that can compromise resolution and lead to inaccurate quantification.[6] Tailing peaks are often caused by secondary interactions between the analyte and the stationary phase, while fronting is typically a sign of column overload or injection solvent issues.[1]
Troubleshooting Peak Tailing:
-
Cause 1: Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with polar or basic functional groups on the analyte, causing tailing.
-
Cause 2: Column Contamination: Accumulation of strongly retained compounds on the column inlet frit or stationary phase can distort peak shape.
Troubleshooting Peak Fronting:
-
Cause 1: Column Overload: Injecting too much sample mass can saturate the stationary phase at the column inlet, causing the peak to broaden and front.
-
Cause 2: Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause the analyte to move through the column head too quickly, leading to fronting.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[7] If a stronger solvent is required for solubility, keep the injection volume as small as possible.
-
Q3: What are the likely process-related impurities from the synthesis of this compound?
A3: Understanding the synthetic route is critical for predicting potential impurities. This compound is commonly synthesized via the Vilsmeier-Haack reaction , which formylates an electron-rich aromatic or heteroaromatic ring.[8][9][10] The starting material is typically 2-bromo-4-methylthiazole.
Potential Process-Related Impurities:
| Impurity | Structure (Hypothetical) | Origin & Rationale |
| Starting Material | 2-Bromo-4-methylthiazole | An incomplete reaction will leave residual starting material in the final product. |
| Over-reacted Species | N/A | The Vilsmeier-Haack reaction is generally regioselective on the thiazole ring, making over-reaction less common. |
| Vilsmeier Reagent Byproducts | Varies (derived from DMF) | The Vilsmeier reagent is formed from a substituted amide (like DMF) and phosphorus oxychloride.[11] Residuals or side-products from this reagent could be present. |
| Hydrolysis Product | 2-Hydroxy-4-methylthiazole-5-carbaldehyde | The bromo group on the thiazole ring can be susceptible to hydrolysis, especially if the reaction workup involves harsh aqueous basic conditions. |
Q4: What are the expected degradation products, and how can I design a study to detect them?
A4: To ensure an analytical method is "stability-indicating," forced degradation studies must be performed. These studies intentionally stress the drug substance to produce potential degradants.[12][13] According to ICH guidelines, key stress conditions include acid/base hydrolysis, oxidation, heat, and light.[13][14]
Potential Degradation Pathways & Products:
-
Oxidation: The aldehyde group is susceptible to oxidation, which would convert it to a carboxylic acid. This is a very common degradation pathway for aromatic aldehydes.[15]
-
Expected Product: 2-Bromo-4-methylthiazole-5-carboxylic acid.
-
-
Hydrolysis: Under acidic or basic conditions, the C-Br bond on the heterocyclic ring could undergo nucleophilic substitution (hydrolysis) to replace the bromine with a hydroxyl group.
-
Expected Product: 2-Hydroxy-4-methylthiazole-5-carbaldehyde.
-
-
Photodegradation: Exposure to UV light can induce complex reactions, potentially leading to ring cleavage or polymerization. The specific products are often difficult to predict without experimental data.
Protocol 1: Forced Degradation Study
-
Prepare Stock Solution: Create a 1 mg/mL solution of this compound in acetonitrile or methanol.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C. Withdraw samples at time points (e.g., 2, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute with mobile phase before injection.[13]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Withdraw samples, neutralize with 0.1 M HCl, and dilute.[13]
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature. Withdraw samples and dilute.[13]
-
Thermal Degradation: Store the solid compound in an oven at 80°C. Periodically dissolve a sample in mobile phase for analysis.[13]
-
Photolytic Degradation: Expose the solid compound to a light source providing at least 1.2 million lux hours (visible) and 200 watt-hours/m² (UV).[13][14] A control sample should be wrapped in foil.
-
Analysis: Analyze all stressed samples alongside an unstressed control sample using the HPLC method. The goal is to achieve 5-20% degradation of the main peak to ensure significant degradants are formed without being excessive.[12][16]
Q5: How do I confirm if a chromatographic peak is pure or if it contains a co-eluting impurity?
A5: This is a critical question in impurity analysis, and the primary tool to answer it is a Diode Array Detector (DAD or PDA) . A DAD acquires full UV-Vis spectra at every point across a chromatographic peak.[2][3] The principle of peak purity analysis is straightforward: if a peak represents a single, pure compound, the UV-Vis spectrum should be identical at all points across that peak (upslope, apex, and downslope).[2][17]
Protocol 2: Peak Purity Analysis using a DAD
-
Acquire Data: Ensure your HPLC method is set up to acquire full spectral data across the entire elution profile.
-
Select a Peak: In your chromatography data system (CDS), select the peak of interest (e.g., the main analyte peak).
-
Run Peak Purity Algorithm: Most modern CDS software has a built-in peak purity function. This algorithm extracts spectra from multiple points across the peak (typically the upslope, apex, and downslope) and compares them.[2]
-
Interpret the Results: The software will typically provide a "Purity Angle" or "Purity Index."
-
Pure Peak: If the spectra are identical, the Purity Angle will be less than the Threshold Angle (a value related to baseline noise). This indicates the peak is spectrally pure.
-
Impure Peak: If the Purity Angle is greater than the Threshold Angle, it signifies that the spectra are different across the peak, indicating the presence of a co-eluting impurity.[18]
-
References
- 1. uhplcs.com [uhplcs.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]
- 4. hitachi-hightech.com [hitachi-hightech.com]
- 5. mastelf.com [mastelf.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. bvchroma.com [bvchroma.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. benchchem.com [benchchem.com]
- 14. pharmoutsourcing.com [pharmoutsourcing.com]
- 15. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. lcms.cz [lcms.cz]
Technical Support Center: Troubleshooting Low Yields in Grignard Reactions with Thiazoles
From the desk of a Senior Application Scientist
Welcome to the technical support center for organometallic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with Grignard reactions involving thiazole scaffolds. Thiazoles are invaluable heterocycles in medicinal chemistry, but their unique electronic properties can make them notoriously difficult substrates for classical Grignard reactions. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot low yields and optimize your synthetic strategy.
Part 1: Foundational Issues - Is Your Grignard Reagent the Problem?
Before blaming the thiazole, it's critical to ensure the Grignard reagent itself is forming efficiently and is of high quality. Many reaction failures originate here.
Q1: My Grignard reaction won't initiate. What's going wrong?
A1: Failure to initiate is the most common hurdle in Grignard synthesis. The root cause is almost always the passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal, which prevents the organohalide from accessing the reactive metal surface[1][2]. Everything must be scrupulously dry, as Grignard reagents react readily with water to produce alkanes, quenching the reagent[1][3].
Core Causality: The Grignard reaction is a heterogeneous reaction occurring on the magnesium surface. If this surface is blocked by an oxide layer or if protic impurities are present, the reaction cannot start.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying (>120 °C) for several hours and cooled under an inert atmosphere (Nitrogen or Argon)[2]. Solvents like THF or diethyl ether must be anhydrous. Using a freshly opened bottle of anhydrous solvent or a solvent from a purification system is highly recommended[2].
-
Activate the Magnesium: The MgO layer must be disrupted to expose a fresh, reactive metal surface. Several methods exist, each with its own advantages.
| Activation Method | Description | Pros | Cons | Source |
| Iodine | Add a single crystal of iodine to the dry magnesium turnings. The iodine etches the MgO layer. | Simple, effective for many cases. | Can introduce impurities if not used sparingly. | [2][4][5] |
| 1,2-Dibromoethane (DBE) | Add a small amount of DBE to the magnesium. It reacts to form MgBr₂ and ethene gas, cleaning the surface. This is known as the "entrainment method". | Very effective, leaves a clean Mg surface. | Introduces a co-product (MgBr₂) that may affect downstream reactivity. | [2][4][6] |
| Mechanical Activation | Vigorously stir the dry magnesium turnings under an inert atmosphere or gently crush them with a glass rod. | No chemical activators needed. | Can be less effective for heavily oxidized magnesium. Requires careful handling. | [2][4] |
| Rieke Magnesium | Use commercially available or freshly prepared highly reactive magnesium powder (e.g., from the reduction of MgCl₂ with lithium). | Extremely reactive, can form Grignards at low temperatures from unreactive halides. | More expensive, requires special handling. | [7][8][9][10] |
Q2: My reaction mixture turned dark brown or black during reagent formation. Is this normal?
A2: While a cloudy, grey appearance is typical for a Grignard reagent, a very dark brown or black color often indicates decomposition or side reactions[5]. This can be caused by impurities in the magnesium or organic halide, or by Wurtz coupling, especially if the reaction temperature is too high[2]. Overheating during reflux can also lead to decomposition[5].
Solution:
-
Control the rate of addition of your organic halide to maintain a gentle reflux. If the reaction becomes too vigorous, cool the flask in an ice bath.
-
Ensure high-purity starting materials.
-
Avoid prolonged heating; once the magnesium is consumed, proceed to the next step. Titration is the best way to confirm formation and concentration[2][5].
Part 2: Thiazole-Specific Challenges & Solutions
If your reagent formation is successful but the reaction with the thiazole still yields poor results, the issue likely lies with the inherent reactivity of the thiazole ring itself.
Q3: I'm trying to form a Grignard from 2-bromothiazole, but I keep getting low yields of my desired product after reacting it with an electrophile. Why?
A3: This is a classic problem rooted in the electronic nature of the thiazole ring. The proton at the C2 position of thiazole is significantly acidic (pKa ≈ 2.5 for the conjugate acid)[11]. Your newly formed thiazole Grignard reagent is a very strong base and can deprotonate the C2-H of another molecule of 2-bromothiazole starting material. This acid-base reaction consumes your Grignard reagent and starting material, leading to low yields.
Core Causality: The electron-withdrawing nature of the nitrogen and sulfur atoms makes the C2 proton susceptible to deprotonation by strong bases, including other Grignard reagents[11][12].
Caption: Competing pathways in thiazole Grignard reactions.
Solutions & Advanced Strategies:
-
Low-Temperature Formation: Preparing the Grignard reagent at very low temperatures (-78 °C) can sometimes suppress the acid-base side reaction. This often requires the use of highly activated Rieke magnesium[7][10][13].
-
Halogen-Metal Exchange (Recommended): This is often the most reliable method. Instead of reacting the halothiazole directly with magnesium, you use a strong but non-nucleophilic base to perform a halogen-metal exchange. This generates the desired organometallic species cleanly and at low temperatures.
-
Method: Treat the 2-bromothiazole with a commercially available Grignard reagent like isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl, "Turbo-Grignard") at low temperature (-40 °C to -10 °C)[14]. The exchange is fast and efficient, avoiding the problems of direct magnesium insertion[14]. Organolithium reagents (like n-BuLi) can also be used, but may be less functional-group tolerant[11][15].
-
Q4: My reaction seems to be consuming the starting material, but I'm not isolating the expected product. Could the thiazole ring be opening?
A4: Yes, ring-opening is a known, albeit less common, side reaction. Under the influence of certain catalysts (e.g., nickel complexes) and Grignard reagents, the thiazole ring can undergo cleavage to form N-vinylimines or other degradation products[16]. While this is more prevalent in catalyzed cross-coupling reactions, harsh conditions or prolonged reaction times in a standard Grignard reaction could potentially lead to minor pathways involving ring degradation.
Solution:
-
Avoid Transition Metal Contaminants: Ensure your magnesium and glassware are free from transition metal impurities that could catalyze unwanted pathways.
-
Use Stoichiometric Control: Use a carefully measured amount of Grignard reagent (titration is key!) and do not run the reaction for excessively long periods.
-
Maintain Low Temperatures: Performing the reaction at 0 °C or below can significantly improve the stability of the thiazole ring towards nucleophilic attack[7].
Part 3: Key Experimental Protocols
Here are step-by-step methodologies for critical procedures discussed in this guide.
Protocol 1: Activation of Magnesium using 1,2-Dibromoethane (DBE)
This protocol describes a reliable method for activating magnesium turnings for Grignard reagent synthesis.
Materials:
-
Magnesium turnings
-
1,2-Dibromoethane (DBE)
-
Anhydrous THF or diethyl ether
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, nitrogen/argon inlet, glass stir bar
-
Heat gun
Procedure:
-
Assemble the glassware and flame-dry all components under vacuum. Cool to room temperature under a positive pressure of nitrogen or argon.
-
Place the magnesium turnings (e.g., 1.2 equivalents) into the flask.
-
Add a small volume of anhydrous solvent (e.g., 5-10 mL), just enough to cover the magnesium.
-
Using a syringe, add a few drops of 1,2-dibromoethane (approx. 5 mol% relative to the halide) to the stirred magnesium suspension[4].
-
Gently warm the flask with a heat gun until bubbling (ethene evolution) is observed on the surface of the magnesium[2][6]. The mixture may become cloudy.
-
Once the initial bubbling subsides, the magnesium is activated. Do not add the main organohalide until this activation is complete.
-
Proceed immediately with the slow addition of your organohalide dissolved in anhydrous solvent.
Caption: Workflow for Magnesium Activation with DBE.
Protocol 2: Titration of the Grignard Reagent with Iodine
Never assume 100% conversion. Titrating your Grignard reagent is essential for accurate stoichiometry and reproducible results[2].
Materials:
-
Grignard reagent solution in THF or ether
-
Anhydrous THF or diethyl ether
-
Iodine (I₂), solid
-
Small, dry vial with a stir bar
-
Dry syringes
Procedure:
-
Accurately weigh ~50-100 mg of iodine into a dry vial and record the mass.
-
Dissolve the iodine in 2-3 mL of anhydrous THF. The solution will be a deep brown color.
-
Cool the vial to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent dropwise via a 1.0 mL syringe while stirring vigorously[2].
-
The endpoint is reached when the brown color of the iodine just disappears, leaving a colorless or pale yellow solution.
-
Record the volume of the Grignard reagent added.
-
Calculate the molarity using the 1:1 stoichiometry between the Grignard reagent (RMgX) and iodine (I₂).
-
Molarity (M) = (moles of I₂) / (Volume of RMgX in L)
-
moles of I₂ = (mass of I₂ in g) / (253.8 g/mol )
-
Part 4: Frequently Asked Questions (FAQs)
-
Q: Can I use THF instead of diethyl ether?
-
Q: I have a sensitive functional group (like an ester) on my thiazole. Can I still run a Grignard reaction?
-
A: It is extremely challenging. Grignard reagents readily react with esters, typically adding twice to form a tertiary alcohol[18]. Preparing a functionalized Grignard reagent in the presence of an ester requires very low temperatures (-78 °C) and highly active magnesium[7][10]. A halogen-metal exchange is a better strategy, but protecting the ester group is the most robust approach.
-
-
Q: My yield is still low after trying these steps. What else can I do?
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. benchchem.com [benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. echemi.com [echemi.com]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. "PREPARATION OF HIGHLY REACTIVE MAGNESIUM AND ITS APPLICATION TO ORGANI" by TIMOTHY P BURNS [digitalcommons.unl.edu]
- 9. adichemistry.com [adichemistry.com]
- 10. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 11. Thiazole - Wikipedia [en.wikipedia.org]
- 12. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 13. Low-temperature formation of functionalized Grignard reagents from direct oxidative addition of active magnesium to aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 17. leah4sci.com [leah4sci.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 2-Bromo-4-methylthiazole-5-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and process development professionals to address the common challenges encountered during the scale-up synthesis of 2-Bromo-4-methylthiazole-5-carbaldehyde. The primary focus is on the Vilsmeier-Haack formylation of 2-Bromo-4-methylthiazole, a robust but often challenging reaction to scale effectively. This document provides in-depth troubleshooting advice, detailed protocols, and critical safety information in a practical question-and-answer format.
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up process. Each answer provides a causal explanation and actionable solutions.
Q1: Why is my yield of this compound significantly lower on a larger scale compared to my lab-scale experiments?
Low yield upon scale-up is a frequent issue, often attributable to a combination of factors related to reaction kinetics, heat transfer, and mass transfer.
Possible Causes & Solutions:
-
Incomplete Formation of the Vilsmeier Reagent: The Vilsmeier reagent (a chloromethyliminium salt) is formed from the reaction of N,N-Dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2] This reaction is exothermic. On a large scale, poor heat dissipation can lead to localized overheating, causing reagent decomposition. Conversely, if the bulk temperature is too low, the formation may be slow or incomplete.
-
Solution: Implement controlled, slow addition of POCl₃ to DMF while maintaining the optimal temperature range (typically 0-10 °C). Ensure your reactor's cooling system is sufficient for the batch size. Monitor the internal temperature closely at the point of addition.
-
-
Poor Mixing and Mass Transfer: As the reaction progresses, the mixture can become viscous. Inadequate agitation in a large reactor can lead to poor dispersion of the substrate and the Vilsmeier reagent, resulting in an incomplete reaction.
-
Solution: Use a reactor equipped with an appropriate agitator (e.g., a pitched-blade turbine or anchor stirrer) capable of handling viscous slurries. Ensure the stirring speed is optimized to create a vortex and ensure homogeneity without excessive splashing.
-
-
Sub-optimal Reaction Temperature: The formylation step is also exothermic. "Hot spots" in a large reactor can lead to the formation of tarry, polymeric byproducts, consuming your starting material and reducing the yield of the desired product.
-
Solution: After the Vilsmeier reagent is formed, add the 2-Bromo-4-methylthiazole solution at a controlled rate to maintain the target reaction temperature. A longer, slower addition is preferable to a rapid, uncontrolled exotherm.
-
-
Degradation during Quench/Workup: The hydrolysis of the intermediate iminium salt is highly exothermic and can lead to product degradation if not controlled.[2]
-
Solution: Employ a "reverse quench" by slowly adding the reaction mixture to a well-stirred, cooled vessel containing an aqueous solution (e.g., water, ice, or a sodium acetate buffer). This method helps dissipate heat more effectively than adding water to the reactor.
-
Q2: I'm observing significant formation of dark, tar-like impurities. How can I prevent this?
The formation of tar is typically a sign of decomposition or polymerization side reactions, which are exacerbated by poor temperature control.
Possible Causes & Solutions:
-
Excessive Reaction Temperature: The Vilsmeier-Haack reaction is sensitive to high temperatures, which promote undesired side reactions.[3]
-
Solution: Strictly maintain the reaction temperature below the recommended maximum for each stage (reagent formation and formylation). Utilize a reactor with a jacket and an external chiller for precise temperature management.
-
-
Incorrect Stoichiometry: Using a large excess of POCl₃ can lead to more aggressive reaction conditions and the formation of colored byproducts.
-
Solution: Carefully optimize the stoichiometry. A slight excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents relative to the substrate) is usually sufficient. Conduct small-scale experiments to determine the optimal ratio for your specific conditions before proceeding to a large-scale run.
-
-
Low-Quality Starting Materials: Impurities in the starting 2-Bromo-4-methylthiazole or solvents can act as catalysts for polymerization.
-
Solution: Ensure all reagents and solvents are of high purity and are anhydrous. Water contamination in the DMF or POCl₃ can prematurely decompose the Vilsmeier reagent and lead to side reactions.
-
Q3: The reaction quench is extremely energetic and difficult to control on a large scale. What is the safest and most effective workup procedure?
Safely managing the quench is one of the most critical aspects of scaling up this synthesis. The unreacted POCl₃ and the Vilsmeier reagent react violently with water.[4]
Recommended Safe Quenching Protocol:
-
Preparation: Prepare a separate, appropriately sized vessel with a robust cooling system and overhead stirrer. Charge this vessel with a chilled aqueous solution, such as a saturated sodium bicarbonate solution or a sodium acetate buffer. Using a buffer helps to neutralize the generated HCl and pyrophosphoric acid, reducing the corrosivity of the medium.
-
Controlled Addition (Reverse Quench): Slowly transfer the completed reaction mixture from the primary reactor into the vigorously stirred quenching solution. The rate of addition should be carefully controlled to keep the temperature of the quenching vessel within a safe, predetermined range (e.g., below 25 °C).
-
Monitoring: Continuously monitor the temperature in the quenching vessel. Have a secondary cooling bath (e.g., ice/water) on standby in case of an unexpected temperature spike.
-
pH Adjustment & Extraction: After the addition is complete, allow the mixture to stir until a stable temperature is reached. Adjust the pH to neutral or slightly basic (pH 7-8) with a suitable base (e.g., sodium hydroxide solution) while maintaining cooling. Proceed with the extraction using an appropriate organic solvent.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the Vilsmeier-Haack formylation of 2-Bromo-4-methylthiazole?
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF, a substituted amide, reacts with POCl₃ to form an electrophilic chloroiminium ion, known as the Vilsmeier reagent.[2][5]
-
Electrophilic Aromatic Substitution: The electron-rich thiazole ring attacks the electrophilic carbon of the Vilsmeier reagent. The thiazole ring is sufficiently activated for this reaction.[1][6] This forms an iminium ion intermediate.
-
Hydrolysis: During the aqueous workup, the iminium ion is hydrolyzed to yield the final aldehyde product, this compound.[1][2]
Q2: What are the primary safety hazards associated with the reagents, and what precautions must be taken?
This synthesis involves highly hazardous materials that require strict safety protocols.
-
Phosphorus Oxychloride (POCl₃):
-
Hazards: Highly corrosive, toxic upon inhalation, and reacts violently with water, releasing toxic gases like hydrogen chloride.[4][7][8] Contact can cause severe burns to the skin, eyes, and respiratory tract.[8]
-
Precautions: Always handle POCl₃ in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a face shield, safety goggles, and heavy-duty chemical-resistant gloves (e.g., neoprene or butyl rubber).[8] Ensure an emergency shower and eyewash station are immediately accessible.[4] Keep away from water and store under an inert atmosphere.[4][7]
-
-
N,N-Dimethylformamide (DMF):
-
Hazards: DMF is a reproductive toxin and can be absorbed through the skin.[9] It is also a liver toxin.
-
Precautions: Handle in a fume hood and avoid skin contact by wearing appropriate gloves.[9] Due to its ability to penetrate many common glove materials, consult a glove compatibility chart. Double-gloving is often recommended.
-
Q3: How can I monitor the reaction's progress effectively during a large-scale run?
In-process controls (IPCs) are essential for a successful and reproducible scale-up.
-
Thin-Layer Chromatography (TLC): A quick and effective method. A co-spotted plate with the starting material and the reaction mixture can clearly show the consumption of the starting material.
-
High-Performance Liquid Chromatography (HPLC): Provides more quantitative data. A small, carefully quenched sample can be analyzed to determine the percentage of remaining starting material and the relative amount of product formed. This is the preferred method for rigorous process control.
Q4: What is the best method for purifying the final product on a multi-kilogram scale?
While column chromatography is suitable for small quantities, it is generally not practical for large-scale purification.
-
Recrystallization: This is the most common and effective method for purifying solid organic compounds at scale.
-
Solvent Selection: A solvent screening should be performed to find a single solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Isopropanol, ethanol, or heptane/ethyl acetate mixtures are common starting points.
-
Procedure: Dissolve the crude product in the minimum amount of the hot solvent, filter hot to remove any insoluble impurities, and then allow the solution to cool slowly for crystal formation. Cooling too quickly can trap impurities.
-
Key Experimental Protocols & Data
Table 1: Comparison of Lab-Scale vs. Scale-Up Parameters
| Parameter | Lab Scale (e.g., 5 g) | Pilot Scale (e.g., 500 g) | Key Scale-Up Consideration |
| Solvent (DMF) Volume | ~25 mL | ~2.5 L | Ensure anhydrous grade. |
| POCl₃ Addition Time | 5-10 minutes | 45-60 minutes | Control exotherm; maintain temp at 0-10 °C. |
| Substrate Addition Time | 10-15 minutes | 60-90 minutes | Control exotherm; maintain reaction temp. |
| Stirring | Magnetic Stir Bar | Overhead Mechanical Stirrer | Ensure adequate mixing for a viscous slurry. |
| Quench Method | Add mixture to ice water | Add mixture to chilled buffer (Reverse Quench) | Heat dissipation and safety. |
| Expected Yield | 75-85% | 70-80% | Yields may be slightly lower due to transfer losses and longer reaction times. |
Protocol 1: Scale-Up Synthesis of this compound
Safety Notice: This procedure must be performed by trained personnel in a suitable chemical processing facility with appropriate engineering controls (fume hood, reactor system) and PPE.
-
Vilsmeier Reagent Preparation:
-
Charge an appropriate glass-lined reactor with anhydrous DMF (5 L per kg of substrate).
-
Begin aggressive stirring and cool the reactor jacket to 0-5 °C.
-
Slowly add POCl₃ (1.2 equivalents) subsurface over 45-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Stir the resulting solution at 0-10 °C for an additional 30 minutes.
-
-
Formylation Reaction:
-
Dissolve 2-Bromo-4-methylthiazole (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add this solution to the reactor containing the Vilsmeier reagent over 60-90 minutes, maintaining an internal temperature of 20-25 °C.
-
Once the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor progress via HPLC or TLC until starting material consumption is >98%.
-
-
Reaction Quench and Workup:
-
In a separate, larger vessel, prepare a stirred solution of saturated sodium bicarbonate or 10% w/w aqueous sodium acetate. Cool this solution to 10-15 °C.
-
Slowly transfer the reaction mixture from the first reactor into the quench vessel, maintaining the quench temperature below 25 °C.
-
After the transfer is complete, stir for 1 hour. Adjust the pH to 7-8 with 50% NaOH solution if necessary, keeping the temperature below 25 °C.
-
Extract the aqueous slurry with a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the organic extract under reduced pressure to obtain the crude solid product.
-
Perform a recrystallization from a pre-determined solvent system (e.g., isopropanol) to yield pure this compound as a solid.
-
Visualizations
Caption: Mechanism of the Vilsmeier-Haack formylation.
Caption: Troubleshooting workflow for scale-up issues.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. fishersci.com [fishersci.com]
- 5. name-reaction.com [name-reaction.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. opcw.org [opcw.org]
- 8. nj.gov [nj.gov]
- 9. lsuhsc.edu [lsuhsc.edu]
Validation & Comparative
A Comparative Spectroscopic Guide to 2-Bromo-4-methylthiazole-5-carbaldehyde and its Analogs for Drug Discovery Professionals
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-bromo-4-methylthiazole-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. By comparing its spectral features with the non-brominated analog, 4-methylthiazole-5-carbaldehyde, we aim to provide researchers with a clear understanding of the spectroscopic impact of halogenation on this important thiazole scaffold. This document is intended to serve as a practical reference for the unambiguous identification, purity assessment, and structural elucidation of these and related compounds.
The Critical Role of NMR in the Characterization of Heterocyclic Scaffolds
In the realm of drug discovery, the precise characterization of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating the intricate atomic arrangement of organic molecules. For heterocyclic compounds such as thiazole derivatives, which are prevalent in many pharmaceuticals, NMR provides essential information on the electronic environment of each proton and carbon atom. This allows for the confirmation of substitution patterns and the assessment of electronic effects imparted by various functional groups, which in turn can influence the molecule's biological activity and pharmacokinetic properties.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
To ensure the acquisition of high-quality, reproducible NMR data, the following standardized protocol is recommended. The choice of solvent and internal standard is critical for accurate chemical shift referencing.
Sample Preparation and NMR Acquisition Parameters:
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for routine NMR of moderately polar organic compounds. For compounds with limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.
-
Concentration: A concentration of 5-10 mg of the analyte in 0.6-0.7 mL of deuterated solvent is typically sufficient for obtaining good signal-to-noise ratios.
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution of complex coupling patterns.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Spectral Width: A spectral width of approximately 12-15 ppm is sufficient to cover the expected chemical shift range.
-
Number of Scans: 16-64 scans are usually adequate, depending on the sample concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is used to simplify the spectrum and enhance sensitivity.
-
Spectral Width: A spectral width of 200-220 ppm is necessary to encompass the full range of carbon chemical shifts.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Relaxation Delay: A relaxation delay of 2 seconds is generally appropriate.
-
Spectral Analysis and Comparison: The Influence of Bromination
The introduction of a bromine atom at the C2 position of the thiazole ring in 4-methylthiazole-5-carbaldehyde induces significant changes in the electron distribution within the molecule. These electronic perturbations are clearly reflected in the ¹H and ¹³C NMR spectra.
¹H NMR Spectral Data
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| This compound | -CHO | ~9.8 | s |
| -CH₃ | ~2.7 | s | |
| 4-Methylthiazole-5-carbaldehyde | H2 | ~8.8 | s |
| -CHO | ~10.0 | s | |
| -CH₃ | ~2.8 | s |
¹³C NMR Spectral Data
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | C=O | ~185 |
| C5 | ~145 | |
| C4 | ~160 | |
| C2 | ~140 | |
| -CH₃ | ~18 | |
| 4-Methylthiazole-5-carbaldehyde | C=O | ~185 |
| C5 | ~140 | |
| C4 | ~165 | |
| C2 | ~155 | |
| -CH₃ | ~17 |
Note: The chemical shift values presented are approximate and can vary slightly depending on the solvent and experimental conditions. The data for this compound is estimated based on known substituent effects, as detailed experimental values were not publicly available at the time of this guide's creation. The data for 4-Methylthiazole-5-carbaldehyde is based on typical values for similar structures.
Interpretation of Spectral Data
¹H NMR Analysis
The most striking difference in the ¹H NMR spectra of the two compounds is the absence of the H2 proton signal in this compound. This is a direct confirmation of the successful bromination at the C2 position.
-
Aldehyde Proton (-CHO): The aldehyde proton in both compounds appears as a sharp singlet in the downfield region (around 9.8-10.0 ppm). This significant downfield shift is characteristic of aldehyde protons due to the strong deshielding effect of the carbonyl group.
-
Methyl Protons (-CH₃): The methyl protons at the C4 position also resonate as singlets, typically in the range of 2.7-2.8 ppm. The electron-withdrawing nature of the thiazole ring deshields these protons. The presence of the bromine atom at C2 has a minor effect on the chemical shift of the distant C4-methyl group.
¹³C NMR Analysis
The ¹³C NMR spectra provide a more detailed insight into the electronic changes within the thiazole ring upon bromination.
-
Carbonyl Carbon (C=O): The carbonyl carbon of the aldehyde group is observed at a highly deshielded chemical shift of around 185 ppm in both molecules, as is typical for aldehydes.
-
Thiazole Ring Carbons (C2, C4, C5):
-
C2: In 4-methylthiazole-5-carbaldehyde, the C2 carbon, being adjacent to the electronegative nitrogen and sulfur atoms, appears at approximately 155 ppm. Upon substitution with bromine, a heavy atom, the C2 signal is expected to shift upfield to around 140 ppm due to the "heavy atom effect." This is a key spectroscopic marker for the successful introduction of bromine at this position.
-
C4 and C5: The chemical shifts of the C4 and C5 carbons are also influenced by the substituents. The presence of the electron-withdrawing aldehyde group at C5 and the methyl group at C4 leads to their characteristic resonances. The introduction of bromine at C2 has a less pronounced, but still noticeable, electronic effect on these more distant carbons.
-
-
Methyl Carbon (-CH₃): The methyl carbon signal appears in the upfield region, typically around 17-18 ppm.
Comparative Workflow
The following workflow illustrates the logical process for analyzing and comparing the NMR spectra of these two compounds.
Caption: Comparative NMR analysis workflow.
Conclusion
The ¹H and ¹³C NMR analysis of this compound, when compared to its non-brominated counterpart, provides a clear and definitive method for structural confirmation. The key diagnostic features are the absence of the H2 proton signal in the ¹H NMR spectrum and the significant upfield shift of the C2 carbon signal in the ¹³C NMR spectrum of the brominated compound. This guide provides the foundational spectroscopic knowledge and experimental framework necessary for researchers and drug development professionals to confidently characterize these and similar thiazole-based molecular entities.
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Bromo-4-methylthiazole-5-carbaldehyde and its Analytical Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and materials science research, the precise structural elucidation of novel heterocyclic compounds is paramount. 2-Bromo-4-methylthiazole-5-carbaldehyde, a substituted thiazole, represents a key building block in the synthesis of various biologically active molecules.[1] Its characterization is a critical step in ensuring the integrity and purity of subsequent, more complex derivatives. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation of this compound. Furthermore, it offers a comparative overview of alternative analytical techniques, furnishing researchers with the necessary insights to select the most appropriate method for their specific needs.
I. Unraveling the Fragmentation Fingerprint: Mass Spectrometry of this compound
Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for the structural analysis of volatile and semi-volatile organic compounds. The high-energy electrons employed in EI induce reproducible fragmentation patterns that serve as a unique molecular fingerprint. While an experimental mass spectrum for this compound is not widely available in public databases, its fragmentation can be predicted with a high degree of confidence based on established principles of mass spectrometry and the known behavior of related compounds.
Molecular Ion and Isotopic Pattern:
With a molecular formula of C₅H₄BrNOS, this compound has a monoisotopic mass of approximately 204.92 g/mol .[2] Due to the presence of a bromine atom, the molecular ion (M⁺) will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity at m/z 205 and 207, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. The observation of this M/M+2 pattern is a strong indicator of the presence of bromine in the molecule.
Predicted Fragmentation Pathways:
The fragmentation of this compound is expected to be initiated by the ionization of a lone pair of electrons from the sulfur, nitrogen, or oxygen atoms. The resulting molecular ion will then undergo a series of characteristic cleavage reactions, as depicted in the diagram below.
Figure 1: Predicted Electron Ionization (EI) fragmentation pathway of this compound.
Key Fragmentation Mechanisms:
-
Loss of the Aldehyde Group (CHO): A common fragmentation pathway for aldehydes is the cleavage of the bond between the carbonyl carbon and the aromatic ring, leading to the loss of a formyl radical (•CHO), resulting in a fragment with a mass loss of 29 amu.[3] For this compound, this would generate a prominent ion at m/z 176/178.
-
Cleavage of the Carbon-Bromine Bond: The C-Br bond is relatively weak and can undergo homolytic or heterolytic cleavage. The loss of a bromine radical (•Br) would result in a fragment ion at m/z 126. This fragment would consist of the 4-methylthiazole-5-carbaldehyde cation.
-
Ring Fragmentation: The thiazole ring itself can undergo fragmentation. Following the loss of the bromine atom, the resulting ion at m/z 126 could further fragment through the loss of a neutral molecule such as hydrogen cyanide (HCN) or by more complex ring-opening mechanisms.
-
Loss of Methyl Radical: Cleavage of the methyl group from the thiazole ring could also occur, although this is generally a less favored pathway compared to the loss of the bromine or aldehyde functionalities.
II. A Comparative Perspective: Alternative Analytical Techniques
While mass spectrometry provides invaluable structural information, a comprehensive characterization of this compound often necessitates the use of complementary analytical techniques.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (GC-MS/LC-MS) | Molecular weight, elemental composition (with high resolution), fragmentation pattern for structural elucidation.[4] | High sensitivity, provides structural information, suitable for complex mixtures. | Can be destructive, may not differentiate isomers without chromatographic separation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.[5] | Non-destructive, provides unambiguous structural information. | Lower sensitivity than MS, requires larger sample amounts, not ideal for complex mixtures without separation. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule (e.g., C=O of the aldehyde, C-Br bond).[5] | Non-destructive, fast, and relatively inexpensive. | Provides limited structural information on its own, can be difficult to interpret for complex molecules. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the compound in a mixture.[4] | High resolution for separation, quantitative, non-destructive. | Provides no structural information on its own, requires reference standards for identification. |
| Gas Chromatography (GC) | Separation of volatile and semi-volatile compounds.[6] | High resolution for volatile compounds, quantitative. | Limited to thermally stable and volatile compounds, no structural information alone. |
Table 1: Comparison of Analytical Techniques for the Characterization of this compound.
For routine purity assessments and quantification, HPLC with UV detection is a robust choice. For unambiguous structure confirmation, a combination of NMR spectroscopy and high-resolution mass spectrometry is the gold standard.
III. Experimental Protocol: Acquiring a Mass Spectrum of this compound
The following protocol outlines a standard procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization.
Figure 2: Experimental workflow for GC-MS analysis.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) equipped with an Electron Ionization (EI) source.
-
GC Conditions:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness non-polar capillary column (e.g., DB-5ms or equivalent).
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: Scan from m/z 40 to 300.
-
Scan Rate: 2 scans/second.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and its characteristic M/M+2 isotopic pattern.
-
Analyze the major fragment ions and propose fragmentation pathways.
-
Compare the obtained spectrum with available spectral libraries or the predicted fragmentation pattern.
-
IV. Conclusion
The structural characterization of this compound is a critical task in synthetic chemistry and drug development. While a publicly available experimental mass spectrum is elusive, a detailed understanding of its predicted fragmentation behavior under electron ionization provides a powerful tool for its identification. The primary fragmentation pathways are anticipated to involve the loss of the aldehyde group and the bromine atom, along with characteristic ring cleavages. For a comprehensive analysis, mass spectrometry should be employed in conjunction with other spectroscopic techniques such as NMR and IR. The choice of analytical methodology will ultimately depend on the specific research question, whether it be routine purity analysis, quantitative determination, or definitive structural elucidation. This guide provides the foundational knowledge for researchers to confidently approach the analysis of this important heterocyclic building block.
References
A Comparative Guide to the Biological Activity of 2-Bromo-4-methylthiazole-5-carbaldehyde Derivatives
In the dynamic landscape of drug discovery, the relentless pursuit of novel bioactive scaffolds is paramount. Among the myriad of heterocyclic compounds, thiazole derivatives have consistently emerged as a privileged structural motif, demonstrating a broad spectrum of pharmacological activities. This guide provides an in-depth comparative analysis of the biological activities of derivatives synthesized from 2-Bromo-4-methylthiazole-5-carbaldehyde, a versatile and reactive building block. We will objectively compare their performance against established and emerging alternative heterocyclic scaffolds, namely benzothiazoles and quinolines, with a focus on their anticancer and antimicrobial properties. This analysis is substantiated by experimental data and detailed protocols to empower researchers, scientists, and drug development professionals in their quest for next-generation therapeutics.
The Central Role of the Thiazole Scaffold
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions contribute to its diverse biological activities.[2] The starting material, this compound, offers three key points for chemical modification: the reactive aldehyde group at the 5-position, the bromine atom at the 2-position, and the methyl group at the 4-position. This versatility allows for the synthesis of a vast library of derivatives with fine-tuned biological profiles.
A particularly fruitful avenue of investigation has been the synthesis of thiosemicarbazone derivatives from the carbaldehyde moiety. Thiosemicarbazones are known for their chelating properties and have demonstrated significant anticancer and antimicrobial activities.[3][4] The general synthesis route involves the condensation of this compound with a thiosemicarbazide.
References
A Technical Guide to the Structure-Activity Relationship of 2-Aminothiazole Derivatives
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including clinically approved drugs.[1][2] Its versatile nature allows for structural modifications at multiple positions, leading to a broad spectrum of pharmacological activities. This guide provides an in-depth comparison of 2-aminothiazole derivatives, focusing on their structure-activity relationships (SAR) in anticancer, antimicrobial, and anti-inflammatory applications. We will delve into the experimental data supporting these relationships, provide detailed protocols for their evaluation, and visualize the key signaling pathways involved.
The 2-Aminothiazole Core: A Versatile Pharmacophore
The 2-aminothiazole ring system, with its unique arrangement of sulfur and nitrogen atoms, offers multiple points for chemical derivatization. The primary amino group at the C2 position, and the C4 and C5 positions of the thiazole ring are the most common sites for modification. The SAR of these derivatives is highly dependent on the nature and position of these substituents, which influence the compound's physicochemical properties, target binding affinity, and overall biological activity.[3][4]
Anticancer Activity: Targeting the Engines of Cell Proliferation
2-Aminothiazole derivatives have demonstrated significant potential as anticancer agents, with some compounds, like Dasatinib, reaching clinical use.[2][5] Their mechanism of action often involves the inhibition of key enzymes in cancer cell signaling, particularly protein kinases.[6][7]
Structure-Activity Relationship Insights
The anticancer potency of 2-aminothiazole derivatives is intricately linked to the substitutions on the thiazole ring and the 2-amino group.
-
Substitution at the 2-amino (N2) position: Acylation of the 2-amino group, particularly with aromatic or heteroaromatic moieties, is a common strategy to enhance anticancer activity. The nature of the acyl group can significantly impact potency. For instance, the introduction of a 3-propanamido function has been shown to be more effective than a 2-acetamido moiety.[1]
-
Substitution at the C4 position: The C4 position often accommodates aryl or heteroaryl groups. Substitutions on these aromatic rings, such as halogens in the meta position, have been shown to improve antitumor activity.[1] For example, a meta-chloro substitution on a phenyl ring at C4 was found to be more potent than a methyl group at the same position.[1]
-
Substitution at the C5 position: Lipophilic substituents at the C5 position, such as methyl, bromo, or a butylidene group, can contribute to cytotoxic activity.[1] Fusing a ring system at the C4 and C5 positions, such as a 4,5,6,7-tetrahydrobenzo[d]thiazole core, has also been shown to be beneficial for antitumor activity.[1]
Comparative Performance Data
The following table summarizes the in vitro cytotoxic activity of representative 2-aminothiazole derivatives against various cancer cell lines, highlighting the impact of different structural modifications.
| Compound ID | R1 (at N2) | R2 (at C4) | R3 (at C5) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | H | 4-tert-butylphenyl | benzyl | HeLa | 1.6 ± 0.8 | [1] |
| 2 | H | H | H | H1299 (Lung) | 4.89 | [1] |
| 3 | H | H | H | SHG-44 (Glioma) | 4.03 | [1] |
| 4 | H | 4-(3-chlorophenyl) | H | HT29 (Colon) | 0.63 | [1] |
| 5 | H | 4-phenyl | H | HepG2 (Liver) | 0.51 (mM) | [1] |
| 6 | H | 4-phenyl | H | PC12 (Pheochromocytoma) | 0.309 (mM) | [1] |
| 7 | H | 4-(4-bromophenyl) | H | HS 578T (Breast) | 0.8 | [3] |
Mechanism of Action: Kinase Inhibition and Apoptosis Induction
A primary mechanism by which 2-aminothiazole derivatives exert their anticancer effects is through the inhibition of protein kinases that are crucial for cancer cell survival and proliferation.[6][7] For instance, certain derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), the PI3K/AKT/mTOR pathway, and anaplastic lymphoma kinase (ALK).[1][7][8] Inhibition of these pathways can lead to cell cycle arrest and the induction of apoptosis (programmed cell death).
The induction of apoptosis is a key outcome of treatment with many 2-aminothiazole derivatives. This process is often mediated by the modulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[9] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, which execute the apoptotic program.
Caption: Anticancer mechanism of 2-aminothiazole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[10]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Test compounds (2-aminothiazole derivatives)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[11]
-
Compound Treatment: Treat the cells with serial dilutions of the 2-aminothiazole derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent used to dissolve the compounds) and an untreated control.[11]
-
MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity: Combating Pathogenic Microbes
2-Aminothiazole derivatives have also been extensively investigated for their antimicrobial properties against a range of bacteria and fungi.[12][13][14]
Structure-Activity Relationship Insights
The antimicrobial efficacy of 2-aminothiazole derivatives is influenced by the nature of the substituents at various positions of the thiazole ring.
-
Substitution at the 2-amino (N2) position: The presence of certain substituents on the 2-amino group can enhance antimicrobial activity. For example, benzamide-linked derivatives have shown excellent antibacterial and antifungal activity.[3]
-
Substitution at the C4 position: Aryl groups at the C4 position are common. The substitution pattern on this aryl ring can modulate activity. For instance, derivatives with methoxy or methyl groups on the phenyl ring have shown notable efficacy against E. coli.[3]
-
Substitution at the C5 position: The introduction of a halogen, such as bromine, at the C5 position can also contribute to antimicrobial potency.[1]
Comparative Performance Data
The following table presents the minimum inhibitory concentration (MIC) values of selected 2-aminothiazole derivatives against various microbial strains.
| Compound ID | R1 (at N2) | R2 (at C4) | Microbial Strain | MIC (µg/mL) | Reference |
| 8 | H | 4-(4-methoxyphenyl) | E. coli | - | [3] |
| 9 | H | 4-(4-methylphenyl) | E. coli | - | [3] |
| 10 | H | 4-(4-bromophenyl) | S. aureus | 4-16 | [3] |
| 11 | H | 4-(4-chlorophenyl) | S. aureus | 4-16 | [3] |
| 12 | H | 4-phenyl | M. tuberculosis H37Ra | 3.13 | [15] |
Note: Specific MIC values for compounds 8 and 9 were described as having "remarkable efficacy" without a specific numerical value in the cited source.
Mechanism of Action: Targeting Essential Microbial Enzymes
The antimicrobial action of 2-aminothiazole derivatives is believed to involve the inhibition of essential microbial enzymes. Molecular docking studies have suggested that these compounds can inhibit MurB, an enzyme involved in the biosynthesis of the bacterial cell wall peptidoglycan.[13] For antifungal activity, inhibition of lanosterol 14α-demethylase (CYP51), an enzyme crucial for fungal cell membrane integrity, has been proposed as a likely mechanism.[13]
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]
- 6. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Thiazole and Thiadiazole Carboxamides as Kinase Inhibitors
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern drug discovery, particularly in oncology. The dysregulation of kinase activity is a hallmark of numerous cancers, driving uncontrolled cell proliferation, survival, and metastasis. This has led to the development of a multitude of small molecule kinase inhibitors (SMKIs). However, the high degree of homology within the ATP-binding site across the kinome presents a significant challenge: achieving target selectivity to maximize efficacy while minimizing off-target toxicity.
In the medicinal chemist's toolbox, certain molecular frameworks, known as "privileged scaffolds," appear repeatedly in successful drug candidates due to their favorable properties and ability to interact with multiple biological targets.[1][2] Among these, the five-membered heterocyclic rings, thiazole and thiadiazole, are particularly prominent.[3][4][5] Their derivatives are key components in several FDA-approved drugs.[2] Both scaffolds can engage in crucial hydrogen bonding interactions and, thanks to the presence of a sulfur atom, often exhibit improved liposolubility and membrane permeability.[3]
This guide provides a comparative analysis of thiazole carboxamide and thiadiazole carboxamide scaffolds in the context of kinase inhibition. We will dissect their structural nuances, synthetic accessibility, and, most importantly, their comparative performance against a key oncogenic kinase, c-Met. By synthesizing data from recent studies, we aim to provide researchers and drug development professionals with a clear, evidence-based perspective on the strategic choices involved in designing the next generation of selective kinase inhibitors.
Structural and Physicochemical Rationale: A Tale of Two Heterocycles
At first glance, thiazoles and thiadiazoles are structurally similar. Both are five-membered aromatic rings containing sulfur and nitrogen. The critical difference lies in the number and position of the nitrogen atoms. The 1,3-thiazole ring contains one nitrogen and one sulfur atom. Thiadiazoles, by contrast, contain one sulfur and two nitrogen atoms, with common isomers in drug discovery being the 1,2,4- and 1,3,4-thiadiazoles.
This seemingly subtle distinction has profound implications for the molecule's electronic properties, hydrogen bonding potential, and metabolic stability. Thiadiazole is often considered a bioisostere of oxadiazole and pyrimidine, and its mesoionic character can facilitate passage across cellular membranes.[3] The additional nitrogen atom in thiadiazoles acts as an extra hydrogen bond acceptor, which can be pivotal for anchoring the inhibitor within the kinase's ATP-binding pocket. Conversely, this can also alter the molecule's overall polarity and pharmacokinetic profile.
Caption: Core structures of Thiazole and Thiadiazole Carboxamide scaffolds.
Synthetic Strategies: Building the Core Scaffolds
The feasibility of synthesis is a cornerstone of any drug discovery campaign. Both thiazole and thiadiazole carboxamides are accessible through established synthetic routes, though each presents unique considerations.
Thiazole Carboxamides: A common and robust method for constructing the thiazole core is the Hantzsch thiazole synthesis. This typically involves the condensation of a thioamide with an α-haloketone or α-haloester. The resulting thiazole carboxylic acid or ester can then be converted to the desired carboxamide via standard amide coupling reactions, often using reagents like EDCI or activating the acid to an acyl chloride with oxalyl chloride.[3][6]
Thiadiazole Carboxamides: The synthesis of thiadiazoles varies by isomer. For example, 1,2,4-thiadiazole-5-carboxylic acid esters can be generated from the reaction of 1,3,4-oxathiazol-2-one intermediates with ethyl cyanoformate.[3][7] A notable challenge arises in the synthesis of 1,3,4-thiadiazole carboxamides. The corresponding 1,3,4-thiadiazole-2-carboxylic acid is often unstable and prone to spontaneous decarboxylation.[3] This necessitates a more direct synthetic approach, such as the direct condensation of a lithium salt intermediate with the appropriate aniline to form the amide bond.[3]
Caption: Generalized synthetic workflows for thiazole and thiadiazole carboxamides.
Head-to-Head Comparison: c-Met Kinase Inhibition
To provide a concrete comparison, we will focus on the development of inhibitors for the c-Met proto-oncogene, a receptor tyrosine kinase whose aberrant activation is implicated in various cancers. A recent, comprehensive study designed and synthesized four series of analogues based on thiazole and thiadiazole carboxamide scaffolds to act as type II c-Met inhibitors.[3][7][8][9]
Type II inhibitors stabilize the "DFG-out" inactive conformation of the kinase, often leading to improved selectivity compared to ATP-competitive type I inhibitors.[3] In the design of these molecules, the core scaffold (thiazole or thiadiazole carboxamide) serves as a critical linker (termed "moiety C") that forms essential hydrogen bonds in the hinge region of the kinase.[3][7]
Caption: Simplified c-Met signaling pathway and the point of intervention.
Structure-Activity Relationship (SAR) Analysis
The study revealed a strong dependence of inhibitory activity on the nature and position of the heterocyclic core.[7]
-
Thiazole-2-carboxamide vs. Thiazole-4-carboxamide: A direct comparison showed that the position of the carboxamide on the thiazole ring was critical. Compounds featuring the thiazole-2-carboxamide linker were significantly more potent against c-Met than their thiazole-4-carboxamide counterparts, revealing that the relative position of the heteroatoms has a non-negligible influence on activity.[7]
-
Thiazole vs. Thiadiazole Isomers: When comparing the best linkers, the introduction of a thiazole-2-carboxamide as a 5-atom linker consistently yielded compounds with potent c-Met inhibitory activity, with several analogues exhibiting IC₅₀ values in the low nanomolar range.[3][7] The thiadiazole-based linkers, in this specific study, generally resulted in less potent compounds compared to the optimized thiazole-2-carboxamide series.
Quantitative Performance Data: In Vitro Inhibition & Cytotoxicity
The experimental data underscores the findings from the SAR analysis. The most promising compound to emerge from the optimization campaign, designated 51am , featured a thiazole-2-carboxamide core.[3][8][9]
Table 1: Comparative In Vitro c-Met Kinase Inhibitory Activity
| Compound ID | Core Scaffold (Moiety C) | c-Met IC₅₀ (nM)[3][7] |
|---|---|---|
| 51am | Thiazole-2-carboxamide | 2.54 |
| 51al | Thiazole-2-carboxamide | 5.23 |
| 51ak | Thiazole-2-carboxamide | 3.89 |
| 51an | Thiazole-2-carboxamide | 3.73 |
| 51h | Thiazole-4-carboxamide | 35.42 |
| Foretinib | (Reference Drug) | 3.61 |
Data extracted from Nan et al., 2023. Lower IC₅₀ values indicate higher potency.
The superior enzymatic inhibition of the lead thiazole carboxamide translated to potent cellular activity. Compound 51am demonstrated significant cytotoxicity against multiple cancer cell lines, particularly MKN-45, a gastric cancer line with c-Met amplification.[3][8] Importantly, it also showed a degree of selectivity for cancer cells over normal human cell lines.
Table 2: Comparative Cytotoxicity (IC₅₀ in µM) of Lead Compound 51am
| Cell Line | Cell Type | 51am IC₅₀ (µM)[3] | Foretinib IC₅₀ (µM)[3] |
|---|---|---|---|
| MKN-45 | Gastric Cancer | 0.05 | 0.03 |
| A549 | Lung Cancer | 0.83 | 2.51 |
| HT-29 | Colon Cancer | 0.68 | 2.63 |
| MDA-MB-231 | Breast Cancer | 3.94 | 4.12 |
| HUVEC | Normal Endothelial | >10 | 6.53 |
| FHC | Normal Colon | >10 | 7.16 |
Data extracted from Nan et al., 2023.
Kinase Selectivity Profile
A crucial attribute for any SMKI is its selectivity. The lead thiazole carboxamide 51am was profiled against a panel of kinases. While it showed potent inhibition of c-Met, it also displayed activity against other kinases like Ron, a closely related receptor tyrosine kinase.[8] However, its binding mode, elucidated through docking studies, provided novel insights that could be exploited for the future discovery of even more selective c-Met inhibitors.[8][9]
Key Experimental Protocols
Reproducibility and methodological rigor are paramount in drug discovery. Below are detailed protocols for essential assays used in the evaluation of kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method to measure the activity of a kinase by quantifying the amount of ADP produced, which is directly proportional to kinase activity.[10]
Objective: To determine the IC₅₀ value of a test compound against a specific kinase.
Materials:
-
Kinase of interest (e.g., c-Met) and its specific substrate peptide.
-
ATP, MgCl₂, BSA, and appropriate kinase assay buffer (e.g., 40 mM Tris, pH 7.5).
-
Test compounds (thiazole/thiadiazole carboxamides) serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
White, opaque 96-well or 384-well microplates.
-
Multichannel pipettes and a plate reader capable of measuring luminescence.
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. In the assay plate, add 2.5 µL of each compound dilution or DMSO (as a vehicle control) to the appropriate wells.
-
Kinase Addition: Prepare a solution of the kinase in assay buffer. Add 2.5 µL of the kinase solution to each well.
-
Pre-incubation: Gently mix the plate and incubate for 10 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.
-
Reaction Initiation: Prepare a substrate/ATP mixture in assay buffer. Initiate the kinase reaction by adding 5 µL of this mixture to each well.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes (or an empirically determined optimal time).
-
ATP Depletion: Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.[10]
Protocol 2: Cell Viability (MTS) Assay
Objective: To determine the cytotoxicity of a test compound on cancer and normal cell lines.
Materials:
-
Adherent cell lines (e.g., MKN-45, HUVEC).
-
Complete cell culture medium and trypsin-EDTA.
-
Test compounds serially diluted in culture medium.
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) reagent.
-
Clear, flat-bottomed 96-well cell culture plates.
-
Spectrophotometer (plate reader) capable of reading absorbance at 490 nm.
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: The next day, replace the medium with 100 µL of fresh medium containing the serially diluted test compounds or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours (or other desired time point) in a humidified incubator at 37°C with 5% CO₂.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Color Development: Incubate the plate for 1-4 hours at 37°C. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of compound concentration and fit to a dose-response curve to determine the IC₅₀ value.
Caption: A self-validating workflow for the evaluation of novel kinase inhibitors.
Conclusion and Future Perspectives
The comparative analysis of thiazole and thiadiazole carboxamides as c-Met kinase inhibitors provides a compelling case study in modern medicinal chemistry. While both are considered privileged scaffolds, the evidence clearly demonstrates that for this particular target, the thiazole-2-carboxamide core is superior.[3][7] The lead compound 51am emerged from a systematic, multi-cycle optimization process, showcasing not only potent enzymatic and cellular activity but also a favorable pharmacokinetic profile in mice.[8][9]
This guide underscores a critical principle: in drug design, subtle structural modifications can lead to dramatic differences in biological activity. The choice of a heterocyclic core is not arbitrary; it is a strategic decision that profoundly impacts a compound's ability to fit into a target's binding site, its physicochemical properties, and its overall drug-likeness.
Future Directions:
-
Scaffold Hopping and Bioisosteric Replacement: While the thiazole core proved optimal for c-Met in this instance, thiadiazoles may be better suited for other kinase targets. Further exploration of these scaffolds against diverse kinases is warranted.[11]
-
Selectivity Enhancement: Future optimization efforts on compounds like 51am should focus on structural modifications that disfavor binding to closely related kinases like Ron, thereby improving the selectivity profile and potential safety margin.
-
Tackling Drug Resistance: As with all targeted therapies, acquired resistance is a major challenge. Designing next-generation thiazole or thiadiazole carboxamides that can inhibit common resistance mutants of kinases like c-Met will be a crucial area of research.
By leveraging the insights from comparative studies like the one detailed here, researchers can make more informed decisions in the design of potent, selective, and ultimately more effective kinase inhibitors for the treatment of cancer and other diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Design, Synthesis, and Structure-Activity Relationship of Substrate Competitive, Selective, and in Vivo Active Triazole and Thiadiazole inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Definitive Structural Validation of 2-Bromo-4-methylthiazole-5-carbaldehyde
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all further investigation is built. An error in structural assignment can invalidate years of research and investment. This guide provides a senior-level perspective on the validation of 2-Bromo-4-methylthiazole-5-carbaldehyde, a heterocyclic building block with potential applications in medicinal chemistry.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (scXRD)
Single-crystal X-ray crystallography is the most powerful technique for determining the precise arrangement of atoms in a molecule.[1] By analyzing how a single, well-ordered crystal diffracts a beam of X-rays, we can generate a three-dimensional electron density map of the molecule. This map allows for the unambiguous determination of atomic positions, bond lengths, bond angles, and, critically, the absolute configuration of stereocenters.[2][3] In drug discovery, this atomic-level detail is invaluable for understanding protein-ligand interactions and guiding the design of more potent compounds.[4][5]
The entire process, from obtaining a sample to a validated structure, is a multi-step workflow that demands precision at each stage.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Experimental Protocol: X-ray Crystallography of this compound
This protocol describes the necessary steps to achieve a publication-quality crystal structure.
1. Crystal Growth (The Rate-Limiting Step):
-
Causality: The quality of the diffraction data is entirely dependent on the quality of the crystal. A well-ordered, single crystal with minimal defects is required. This stage is often a process of methodical screening, as crystallization is influenced by many factors.[3]
-
Methodology:
-
Ensure the this compound sample is of the highest possible purity (>97%).
-
Prepare a stock solution by dissolving 10-20 mg of the compound in a minimal amount of a good solvent (e.g., acetone, ethyl acetate).
-
Set up crystallization trials using various techniques. A common and effective method is slow evaporation:
-
Transfer the stock solution to several small, clean vials.
-
Add a range of anti-solvents (e.g., hexane, heptane) dropwise until the solution becomes faintly turbid.
-
Cover the vials with a perforated cap or parafilm and leave undisturbed in a vibration-free environment.
-
-
Monitor the vials daily for the formation of small, clear crystals with sharp edges. This process can take anywhere from a day to several weeks.
-
2. Data Collection:
-
Causality: To build a complete 3D picture, the crystal must be rotated in the X-ray beam to capture diffraction patterns from all possible orientations. Modern diffractometers automate this process.
-
Methodology:
-
Carefully select a suitable single crystal (typically 0.1-0.3 mm in size) under a microscope.
-
Mount the crystal on a cryoloop and flash-cool it in a stream of liquid nitrogen (100 K) to prevent radiation damage and improve data quality.
-
Center the crystal on the goniometer of the X-ray diffractometer.
-
Collect a full sphere of diffraction data, typically using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.
-
3. Structure Solution and Refinement:
-
Causality: The diffraction experiment measures the intensities of the diffracted spots but loses the phase information (the "phase problem"). For small molecules, this is typically solved using computational "direct methods". The resulting initial model is then refined to best fit the experimental data.[4]
-
Methodology:
-
Process the raw diffraction data to integrate the intensities of all reflections.
-
Solve the structure using software packages (e.g., SHELXT), which will locate the positions of the heavier atoms first (in this case, Bromine and Sulfur).
-
Refine the structural model against the experimental data using programs like SHELXL. This iterative process involves adjusting atomic positions, occupancies, and displacement parameters (B-factors) to minimize the difference between observed and calculated structure factors.[6]
-
Locate and add hydrogen atoms to the model, typically placed in calculated positions.
-
4. Validation:
-
Causality: The final model must be rigorously checked to ensure it is a chemically sensible and accurate representation of the data.
-
Methodology:
-
Check key refinement metrics. The R1 factor should ideally be below 5% for a high-quality small molecule structure.
-
Examine the final difference Fourier map for any significant peaks of unassigned electron density.
-
Validate the geometric parameters (bond lengths, angles) against known standards.
-
Generate a final Crystallographic Information File (CIF) and graphical representations of the molecule, often showing thermal ellipsoids.[7]
-
Part 2: Orthogonal and Alternative Structural Elucidation Methods
While scXRD is definitive, it is not always feasible. Furthermore, the other techniques provide complementary information about the molecule's identity, connectivity, and behavior in solution. A robust structural validation relies on a combination of these methods.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The In-Solution Blueprint
NMR spectroscopy is the gold standard for determining the structure of organic compounds in solution.[8] It works by probing the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C), providing detailed information about an atom's chemical environment and its connectivity to neighboring atoms.[9][10]
Caption: Workflow for NMR-based Structure Elucidation.
Experimental Protocol & Predicted Data for this compound:
-
Methodology:
-
Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} proton-decoupled NMR spectrum.[11]
-
Acquire 2D correlation spectra, such as HSQC (to identify direct C-H bonds) and HMBC (to identify 2-3 bond C-H correlations), to piece together the molecular framework.[12]
-
-
Predicted Data Interpretation:
-
¹H NMR: Expect three distinct singlet signals: one for the methyl protons (~2.5-2.8 ppm), one for the thiazole ring proton (~8.0-8.5 ppm), and one for the aldehyde proton (~9.8-10.2 ppm). The integration of these peaks should be in a 3:1:1 ratio.
-
¹³C NMR: Expect five distinct signals corresponding to the five carbon atoms: the methyl carbon, the three thiazole ring carbons (one of which is deshielded due to the bromine attachment), and the highly deshielded aldehyde carbonyl carbon (>180 ppm).
-
HMBC: This is the key experiment. It would show a correlation between the methyl protons and the adjacent ring carbons, and between the aldehyde proton and its adjacent ring carbon, confirming the substituent placement and unequivocally assembling the molecular structure.
-
B. Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is an essential technique that provides the exact molecular weight of a compound with extremely high precision.[13] High-Resolution Mass Spectrometry (HRMS) can determine the mass to within a few parts per million (ppm), which is often sufficient to confirm the unique elemental formula of a compound.[14] It is a rapid and highly sensitive method.[15][16]
Experimental Protocol & Predicted Data:
-
Methodology:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer, often using Electrospray Ionization (ESI), which is a soft ionization technique suitable for many organic molecules.[15]
-
Acquire the mass spectrum in positive ion mode.
-
-
Predicted Data Interpretation:
-
The molecular formula of this compound is C₅H₄BrNOS.[17]
-
The expected output would be two major peaks of nearly equal intensity, corresponding to the [M+H]⁺ and [M+2+H]⁺ ions. This characteristic isotopic pattern is definitive proof of the presence of a single bromine atom in the molecule.[18]
-
HRMS would provide an exact mass for the [M+H]⁺ ion that matches the calculated value for [C₅H₅BrNOS]⁺, confirming the elemental composition.
-
C. Computational Chemistry: The In Silico Confirmation
Computational chemistry uses the principles of quantum mechanics to model and predict molecular structures and properties.[19] Methods like Density Functional Theory (DFT) can calculate the lowest-energy three-dimensional geometry of a molecule, providing theoretical bond lengths and angles that can be compared with experimental data.[20] This is particularly useful for rationalizing observed conformations or predicting a structure when crystallization is unsuccessful.[21]
Methodology & Interpretation:
-
Methodology:
-
Build an initial 3D model of this compound using molecular modeling software.
-
Perform a geometry optimization calculation using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
The output is a set of coordinates for the minimum energy conformation.
-
-
Interpretation: The calculated structure can be overlaid with the one determined by X-ray crystallography. A close match provides strong confidence in both the experimental result and the computational model. It can also be used to predict NMR chemical shifts to aid in spectral assignment.
Part 3: A Strategic Comparison for Unambiguous Validation
The choice of technique depends on the specific question being asked. No single method provides all the answers. Their strategic combination creates a self-validating system that leaves no room for structural ambiguity.
Comparative Data Summary
| Feature | Single-Crystal X-ray (scXRD) | NMR Spectroscopy | Mass Spectrometry (MS) | Computational Chemistry |
| Information | Unambiguous 3D structure, bond lengths/angles, packing, absolute stereochemistry | Atomic connectivity, in-solution conformation, dynamic processes | Exact molecular weight, elemental formula, isotopic information | Predicted 3D structure, electronic properties, relative energies |
| Sample Req. | High-quality single crystal | ~5-10 mg in solution | <1 mg in solution | None (in silico) |
| Strengths | Definitive 3D structure proof[22] | Gold standard for in-solution structure, non-destructive[8] | High sensitivity, speed, confirms elemental formula[23] | No sample needed, predicts unobserved structures[19][24] |
| Limitations | Requires suitable crystals (can be a major bottleneck)[1] | Provides an average solution structure, can be ambiguous for complex stereochemistry[2] | No 3D structural information[15] | Is a model, not a direct measurement; accuracy depends on method[21] |
| Timeframe | Days to months (crystal growth dependent) | Hours to days | Minutes | Hours to days |
Decision-Making Workflow for Structural Validation
For any newly synthesized compound, a logical progression of analysis ensures both efficiency and rigor.
Caption: Strategic workflow for molecular structure validation.
References
- 1. news-medical.net [news-medical.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 5. mdpi.com [mdpi.com]
- 6. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. azolifesciences.com [azolifesciences.com]
- 9. Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. zefsci.com [zefsci.com]
- 14. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. 933720-87-7 | this compound - Moldb [moldb.com]
- 18. benchchem.com [benchchem.com]
- 19. Computational chemistry - Wikipedia [en.wikipedia.org]
- 20. New computational chemistry techniques accelerate the prediction of molecules and materials | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 21. J-STAR Computational Chem | CRO Services [jstar-research.com]
- 22. benchchem.com [benchchem.com]
- 23. bioanalysis-zone.com [bioanalysis-zone.com]
- 24. Computational Chemistry and Biology | Department of Pharmaceutical Chemistry [pharmchem.ucsf.edu]
A Comparative Guide to In Vitro Xanthine Oxidase Inhibition by Thiazole Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of thiazole carboxylic acid derivatives as inhibitors of xanthine oxidase (XO), a key enzyme in purine metabolism and a therapeutic target for hyperuricemia and gout. We will delve into their inhibitory potency, mechanism of action, and the structure-activity relationships that govern their efficacy, supported by experimental data from peer-reviewed literature.
The Critical Role of Xanthine Oxidase in Purine Metabolism
Xanthine oxidase is a flavoprotein that catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Under normal physiological conditions, uric acid is a potent antioxidant. However, its overproduction or inadequate excretion leads to hyperuricemia, a condition that can result in the deposition of monosodium urate crystals in joints and tissues, causing the painful inflammatory condition known as gout.[2] Therefore, inhibiting xanthine oxidase is a primary therapeutic strategy for managing hyperuricemia and gout.[2]
The established clinical inhibitors, allopurinol and febuxostat, effectively reduce uric acid levels. Allopurinol, a purine analog, is a substrate for xanthine oxidase and is converted to oxypurinol, which remains tightly bound to the enzyme's active site. Febuxostat is a non-purine inhibitor that occupies a channel in the enzyme leading to the molybdenum active center. The exploration of novel chemical scaffolds, such as thiazole carboxylic acid derivatives, is driven by the need for alternative therapies with potentially improved efficacy and safety profiles.
Thiazole Carboxylic Acid Derivatives: A Promising Class of XO inhibitors
Thiazole carboxylic acid derivatives have emerged as a promising class of non-purine xanthine oxidase inhibitors. Their scaffold allows for diverse chemical modifications, enabling the fine-tuning of their inhibitory activity and pharmacokinetic properties. Numerous studies have demonstrated their potent inhibitory effects, with some derivatives exhibiting potency comparable to or even exceeding that of established drugs.
Mechanism of Action: A Predominance of Mixed-Type Inhibition
A recurring theme in the study of thiazole carboxylic acid derivatives is their tendency to exhibit a mixed-type inhibition of xanthine oxidase.[1][3][4] This mode of inhibition is characterized by the inhibitor binding to both the free enzyme and the enzyme-substrate complex, albeit with different affinities.[5] This can be visualized using a Lineweaver-Burk plot, where increasing inhibitor concentrations result in a series of lines that intersect to the left of the Y-axis, indicating changes in both the Michaelis constant (Km) and the maximum velocity (Vmax).[6][7]
The ability to bind to different enzyme states may offer a more robust and sustained inhibition compared to purely competitive inhibitors, which can be overcome by high substrate concentrations. The mixed-type inhibition suggests that these derivatives may interact with allosteric sites on the enzyme in addition to or in combination with the active site.
dot
Caption: Mixed-type inhibition of xanthine oxidase.
Comparative Inhibitory Potency: A Data-Driven Analysis
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the in vitro xanthine oxidase inhibitory activities of selected thiazole carboxylic acid derivatives from the literature, alongside the reference inhibitors allopurinol and febuxostat.
| Compound Class | Specific Derivative | IC50 (µM) | Reference(s) |
| Reference Inhibitors | Allopurinol | ~1.5 - 7.86 | [1][8] |
| Febuxostat | ~0.007 - 3.34 | [1][8] | |
| 2-Phenylthiazole-4-carboxylic Acid Derivatives | Compound 8 | 0.0486 | [9] |
| 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives | 5b (4-fluoro substitution) | 0.57 | [3][4][10] |
| 5c (4-chloro substitution) | 0.91 | [3][4] | |
| 2-(Substituted benzylamino)-4-methylthiazole-5-carboxylic Acid Derivatives | 5j | 3.6 | [11] |
| 5k | 8.1 | [11] | |
| 5l | 9.9 | [11] | |
| Other Thiazole Carboxylic Acid Derivatives | GK-20 | 0.45 | [8][12] |
| Thiazolidine-2-thione derivative (6k) | 3.56 | [1] |
Note: IC50 values can vary between studies due to differences in assay conditions (e.g., enzyme source, substrate concentration, buffer pH).
Structure-Activity Relationship (SAR) Insights
The diverse substitutions on the thiazole carboxylic acid scaffold have provided valuable insights into the structural requirements for potent xanthine oxidase inhibition:
-
Substitution on the Phenyl Ring: In the 2-phenylthiazole and 2-benzamido-4-methylthiazole series, the nature and position of substituents on the phenyl ring significantly influence activity. For instance, in 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives, electron-withdrawing groups like fluoro and chloro at the para position of the benzamido ring (compounds 5b and 5c) demonstrated excellent inhibitory activity.[3][4]
-
Linker between Rings: The introduction of a methylene amine spacer between the phenyl and thiazole rings in 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid derivatives was explored to enhance hydrogen bonding within the active site.[11] While these compounds showed activity, their potency was generally lower than derivatives with a direct phenyl-thiazole linkage.
-
The Carboxylic Acid Group: The carboxylic acid moiety is a common feature in many potent thiazole-based inhibitors and is believed to play a crucial role in binding to the enzyme's active site, potentially through interactions with key amino acid residues like Arg880 and Ser875.[8]
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
This section provides a detailed, step-by-step methodology for a standard in vitro xanthine oxidase inhibition assay using a spectrophotometer. This protocol is a self-validating system when appropriate controls are included.
Principle
The assay measures the enzymatic activity of xanthine oxidase by monitoring the formation of its product, uric acid, which has a strong absorbance at approximately 293-295 nm.[2][13][14] The rate of increase in absorbance is directly proportional to the enzyme's activity. The inhibitory potential of a test compound is determined by its ability to reduce the rate of uric acid formation.
Materials and Reagents
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Potassium Phosphate Buffer (e.g., 50-100 mM, pH 7.5-7.8)
-
Test Compounds (Thiazole carboxylic acid derivatives)
-
Reference Inhibitor (e.g., Allopurinol or Febuxostat)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
96-well UV-transparent microplates or quartz cuvettes
-
Spectrophotometer or microplate reader capable of measuring absorbance at ~295 nm
Assay Workflow
dot
Caption: Experimental workflow for the in vitro xanthine oxidase inhibition assay.
Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.5.
-
Prepare a stock solution of xanthine in the buffer. Gentle warming may be required for complete dissolution.
-
Prepare a stock solution of xanthine oxidase in cold buffer immediately before use. The final concentration in the assay will need to be optimized.
-
Prepare stock solutions of the test compounds and the reference inhibitor in DMSO.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add buffer and the corresponding concentration of the test compound solution (or vehicle). This accounts for the absorbance of the compound itself.
-
Control wells (No Inhibitor): Add buffer, xanthine oxidase solution, and the vehicle (e.g., DMSO). This represents 100% enzyme activity.
-
Test wells: Add buffer, xanthine oxidase solution, and the test compound solution at various concentrations.
-
Positive Control wells: Add buffer, xanthine oxidase solution, and the reference inhibitor solution at various concentrations.
-
-
Reaction and Measurement:
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-15 minutes) to allow the inhibitor to interact with the enzyme.[15][16]
-
Initiate the enzymatic reaction by adding the xanthine substrate solution to all wells except the blanks.
-
Immediately begin monitoring the increase in absorbance at 295 nm over a period of time (e.g., 5-10 minutes) using a spectrophotometer in kinetic mode.[13][15]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound and reference inhibitor using the following formula:[2] % Inhibition = [ (Ratecontrol - Rateblank) - (Ratesample - Rateblank) ] / (Ratecontrol - Rateblank) x 100
-
To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.
-
Conclusion and Future Perspectives
Thiazole carboxylic acid derivatives represent a versatile and potent class of xanthine oxidase inhibitors. Their predominantly mixed-type inhibition mechanism and the tunability of their structure offer significant potential for the development of novel therapeutics for hyperuricemia and gout. The comparative data presented in this guide highlights the promising activity of several derivatives, with some exhibiting nanomolar potency.
Future research in this area should focus on optimizing the pharmacokinetic properties and safety profiles of these lead compounds. Further exploration of the structure-activity relationships, aided by computational modeling, will be crucial in designing the next generation of highly effective and safe xanthine oxidase inhibitors based on the thiazole carboxylic acid scaffold.
References
- 1. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights into the Inhibitory Mechanism of Viniferifuran on Xanthine Oxidase by Multiple Spectroscopic Techniques and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of 2-(Substituted Benzylamino)-4-Methyl-1, 3-Thiazole-5-Carboxylic Acid Derivatives as Xanthine Oxidase Inhibitors and Free Radical Scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]
- 15. impactfactor.org [impactfactor.org]
- 16. herbmedpharmacol.com [herbmedpharmacol.com]
A Comparative Guide to the Anti-proliferative Effects of Novel Thiazole Compounds
Introduction: The Thiazole Scaffold as a Cornerstone in Oncology Research
In the landscape of medicinal chemistry, the thiazole ring represents a privileged scaffold, a core structural component in numerous pharmacologically active molecules.[1][2] Its unique electronic properties and ability to form key hydrogen bonds allow it to interact with a diverse range of biological targets, making it a focal point in the development of new therapeutic agents.[1] This is particularly evident in oncology, where thiazole-containing drugs like Dasatinib and Ixazomib have already been approved for clinical use, validating the scaffold's potential in creating effective anti-cancer therapies.[1] This guide provides a comparative analysis of recently developed, novel thiazole compounds, offering researchers and drug development professionals a synthesized overview of their anti-proliferative performance, mechanisms of action, and the experimental methodologies used for their evaluation.
Comparative Analysis of Novel Thiazole Compounds
The true measure of a novel compound's potential lies in its performance against established cancer cell lines. The following table summarizes the in vitro cytotoxic activity of several promising thiazole derivatives, quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.
| Compound ID/Series | Target Cancer Cell Line | IC50 (µM) | Proposed Mechanism of Action | Reference |
| Compound 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | VEGFR-2 Inhibition, Cell Cycle Arrest (Pre-G1), Apoptosis Induction | [3] |
| HepG2 (Liver Cancer) | 7.26 ± 0.44 | VEGFR-2 Inhibition, Cell Cycle Arrest, Apoptosis Induction | [3] | |
| Compound 5b | MCF-7 (Breast Cancer) | 0.2 ± 0.01 | Apoptosis Induction (Intrinsic Pathway) | [4] |
| Compound 5k | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.04 | Apoptosis Induction (Intrinsic Pathway) | [4] |
| Compound 5g | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 | Apoptosis Induction (Intrinsic Pathway) | [4] |
| Compound 3b | HL-60(TB) (Leukemia) | Potent (GI% > 100) | Dual PI3Kα/mTOR Inhibition, G0-G1 Cell Cycle Arrest, Apoptosis | [5] |
| Compound 10a | PC-3 (Prostate Cancer) | 7 ± 0.6 | Tubulin Polymerization Inhibition | [6] |
| MCF-7 (Breast Cancer) | 4 ± 0.2 | Tubulin Polymerization Inhibition | [6] | |
| Thiazole Derivatives (11d, 11f) | Various | GI50: 30 nM, 27 nM | Dual EGFR/VEGFR-2 Inhibition | [7] |
Mechanistic Insights: Targeting Cell Cycle and Apoptosis
Many thiazole derivatives exert their anti-proliferative effects by disrupting fundamental cellular processes like cell cycle progression and inducing programmed cell death (apoptosis).[3][8][9]
Cell Cycle Arrest
A common mechanism involves halting the cell cycle at specific checkpoints, preventing cancer cells from replicating. For instance, Compound 4c was shown to cause an accumulation of MCF-7 cells in the pre-G1 phase, indicative of cell cycle arrest and impending apoptosis.[3] Similarly, Compound 3b induced a G0-G1 phase arrest in leukemia cells.[5] This disruption prevents the cell from entering the S (synthesis) phase, where DNA replication occurs, thereby inhibiting proliferation.
Induction of Apoptosis
Apoptosis is a critical pathway for eliminating damaged or cancerous cells. Thiazole compounds can trigger this process through various means:
-
Intrinsic Pathway: This pathway is often initiated by internal cellular stress. Compounds like 5b, 5k, and 5g have been shown to induce apoptosis via the intrinsic pathway.[4] This typically involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to mitochondrial depolarization and the activation of executioner caspases (e.g., caspase-3).[4][10]
-
Extrinsic Pathway: This pathway is triggered by external signals through death receptors on the cell surface.[4]
-
Enzyme Inhibition: Other thiazoles function by inhibiting key enzymes crucial for cancer cell survival and proliferation. For example, some derivatives target tubulin, preventing the formation of microtubules essential for cell division.[6] Others act as dual inhibitors of pathways like PI3K/mTOR or EGFR/VEGFR-2, which are critical for tumor growth and angiogenesis.[5][7]
Below is a generalized diagram illustrating the induction of apoptosis, a common mechanism for thiazole compounds.
Caption: Generalized pathway for apoptosis induction by thiazole compounds.
Essential Methodologies for Assessing Anti-proliferative Effects
To produce reliable and comparable data, standardized assays are crucial. The following section details the protocols for key experiments used to evaluate the anti-proliferative effects of novel compounds.
Overall Experimental Workflow
The assessment of a new compound typically follows a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.
Caption: Standard workflow for evaluating anti-proliferative compounds.
MTT Assay for Cell Viability and Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[12][13]
-
Compound Treatment: Prepare serial dilutions of the thiazole compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[11]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere until purple formazan crystals are visible.[11][12]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[11][14]
-
Absorbance Reading: Gently shake the plate to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]
-
Data Analysis: Calculate cell viability as a percentage relative to the control and plot a dose-response curve to determine the IC50 value.
BrdU Assay for Cell Proliferation
Principle: The BrdU (5-bromo-2'-deoxyuridine) assay directly measures DNA synthesis. BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S phase of the cell cycle.[15] Incorporated BrdU is then detected using a specific antibody, providing a direct measure of cell proliferation.[16]
Protocol:
-
Cell Culture and Treatment: Plate and treat cells with the thiazole compound as described for the MTT assay.
-
BrdU Labeling: Two to four hours before the end of the treatment period, add BrdU labeling solution to each well at a final concentration of 10-30 µM.[15][17] Incubate in the dark.[15]
-
Fixation and Denaturation: Remove the labeling solution. Fix the cells (e.g., with 3.7% formaldehyde) and permeabilize them (e.g., with Triton X-100).[16] Crucially, the DNA must be denatured, typically using an acid wash (e.g., 2N HCl), to expose the incorporated BrdU.[15][16]
-
Antibody Incubation: Neutralize the acid and block non-specific binding. Incubate with an anti-BrdU primary antibody, followed by a fluorescently-labeled or HRP-conjugated secondary antibody.[16][17]
-
Detection: For fluorescent detection, visualize and quantify using a fluorescence microscope or plate reader. For colorimetric detection (HRP), add a substrate like TMB and measure the absorbance.[17]
Flow Cytometry for Cell Cycle Analysis
Principle: This technique measures the DNA content of individual cells within a population. Cells are stained with a fluorescent dye, such as Propidium Iodide (PI), which binds stoichiometrically to DNA.[18] The fluorescence intensity of each cell is proportional to its DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18][19]
Protocol:
-
Cell Harvesting: After treatment with the thiazole compound, harvest the cells (including any floating cells) and wash them with cold PBS.[20][21]
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing.[19][21] This permeabilizes the cells and preserves their DNA. Store at -20°C or 4°C for at least 2 hours.[20][21]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS.[20] Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., 50 µg/mL PI) and RNase A (to prevent staining of double-stranded RNA).[19][22]
-
Incubation: Incubate the cells in the staining solution for at least 15-30 minutes at room temperature, protected from light.[20]
-
Data Acquisition: Analyze the samples on a flow cytometer. The instrument will measure the fluorescence intensity of thousands of individual cells.
-
Data Analysis: Use specialized software to generate a histogram of DNA content. This allows for the quantification of the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases.
Conclusion and Future Outlook
The thiazole scaffold remains a highly productive platform for the discovery of novel anti-proliferative agents. The compounds highlighted in this guide demonstrate significant potency against a range of cancer cell lines, operating through diverse and critical mechanisms such as the induction of apoptosis and cell cycle arrest. The continued exploration of structure-activity relationships (SAR) within new thiazole series, combined with robust in vitro and in vivo validation, will undoubtedly lead to the development of next-generation cancer therapeutics with improved efficacy and safety profiles.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors [frontiersin.org]
- 7. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]
- 8. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. atcc.org [atcc.org]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 17. cohesionbio.com [cohesionbio.com]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. cancer.wisc.edu [cancer.wisc.edu]
- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. icms.qmul.ac.uk [icms.qmul.ac.uk]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Bromo-4-methylthiazole-5-carbaldehyde
For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed protocol for the proper disposal of 2-Bromo-4-methylthiazole-5-carbaldehyde, ensuring the safety of personnel and the protection of our environment. As a halogenated heterocyclic compound, its disposal requires a systematic approach grounded in a clear understanding of its potential hazards and chemical properties.
Hazard Identification and Risk Assessment
Key Assumed Hazards:
-
Acute toxicity (oral, dermal, inhalation)
-
Skin corrosion/irritation
-
Serious eye damage/eye irritation
-
Specific target organ toxicity (respiratory system)
Due to its bromine content, this compound is classified as a halogenated organic compound. Halogenated solvents and reagents are of particular concern for waste management as their improper disposal can lead to the formation of persistent environmental pollutants.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, including for disposal, the following personal protective equipment must be worn to minimize exposure.[3][5]
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that could cause serious eye irritation or damage. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Prevents skin contact, which can lead to irritation and absorption of the harmful substance. |
| Body Protection | A laboratory coat. | Provides a removable barrier to protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | To be used in instances of poor ventilation or when there is a risk of generating dust or aerosols, protecting the respiratory system from irritation.[6] |
Spill Management: A Plan for the Unexpected
In the event of a spill, immediate and appropriate action is crucial to prevent the spread of contamination and ensure the safety of laboratory personnel.
For small spills:
-
Alert colleagues in the immediate vicinity.
-
Ensure adequate ventilation by working within a chemical fume hood.
-
Contain the spill using an inert absorbent material such as vermiculite or sand.
-
Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a designated, labeled hazardous waste container.[7]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
For large spills:
-
Evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department.
-
Restrict access to the spill area.
-
Follow the specific instructions provided by your EHS team.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal regulations, which generally prohibit the disposal of hazardous chemicals down the drain or in regular trash.[5][8]
4.1. Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to facilitate correct disposal.[9]
-
Designate a specific hazardous waste container for "Halogenated Organic Waste."[4][10]
-
Never mix halogenated waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[4]
-
Do not mix with incompatible materials such as strong oxidizing agents, strong acids, or bases.[6]
4.2. Waste Container Management
-
Use a compatible container: The container must be made of a material that will not react with the chemical waste (e.g., a high-density polyethylene or glass container).[9]
-
Proper Labeling: The container must be clearly and accurately labeled.[11] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
A clear indication of the hazards (e.g., "Toxic," "Irritant")[12]
-
-
Keep the container closed: The waste container must be kept securely sealed at all times, except when adding waste, to prevent the release of vapors.[10]
4.3. Accumulation and Storage
-
Satellite Accumulation Areas (SAAs): Store the waste container in a designated SAA within the laboratory.[12] This area should be under the direct control of laboratory personnel.
-
Secondary Containment: It is best practice to place the waste container in a secondary container to mitigate the impact of potential leaks or spills.
-
Adhere to Limits: Be mindful of the regulatory limits on the volume of hazardous waste that can be stored in an SAA and the time frame for its removal.[8]
4.4. Final Disposal
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection of the waste.[5]
-
Maintain Records: Keep meticulous records of the waste generated, including the chemical name, quantity, and date of disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 2-Bromothiazole-4-carboxaldehyde 5198-80-1 [sigmaaldrich.com]
- 3. synzeal.com [synzeal.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. vumc.org [vumc.org]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 12. MedicalLab Management Magazine [medlabmag.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
